molecular formula C3H7ClN2O2 B586967 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

カタログ番号: B586967
分子量: 142.56 g/mol
InChIキー: QCWBXJPECQJXKJ-DJFSABLTSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, also known as this compound, is a useful research compound. Its molecular formula is C3H7ClN2O2 and its molecular weight is 142.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(15N)amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7)/i1D2,2D,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWBXJPECQJXKJ-DJFSABLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C(=O)[15NH]O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" basic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the basic properties of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, an isotopically labeled organic compound. This molecule is of significant interest in pharmaceutical research, primarily as a stable isotope-labeled internal standard for its unlabeled counterpart, which serves as a key intermediate in the synthesis of the antibiotic D-cycloserine.[1] The incorporation of deuterium (d3) and a heavy nitrogen isotope (15N) allows for precise quantification in complex biological matrices using mass spectrometry-based methods.

This document outlines the fundamental chemical and physical properties of the compound, its role in the broader context of antibiotic synthesis, and provides insights into relevant experimental methodologies.

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1794713-69-1MedChemExpress
Molecular Formula C₃H₄D₃ClN¹⁵NO₂MedChemExpress
Molecular Weight 142.56 g/mol MedChemExpress
Isotopic Labeling Nitrogen-15, Deuterium (x3)MedChemExpress
Appearance White to Off-White Solid (unlabeled)ChemicalBook
Melting Point >84°C (decomposes) (unlabeled)ChemicalBook
Solubility Slightly soluble in DMSO (heated) and water (unlabeled)ChemicalBook
Storage Recommended to be stored at -20°C under an inert atmosphere; hygroscopic and unstable in solution (unlabeled)ChemicalBook

Biological Context and Mechanism of Action

2-Amino-3-chloro-N-hydroxy-propanamide is a crucial precursor in the synthesis of D-cycloserine, a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis.[1] The biological activity of D-cycloserine provides the relevant mechanistic context for its precursors.

D-cycloserine functions by inhibiting the bacterial cell wall synthesis, a critical process for bacterial viability. Specifically, it acts as a competitive inhibitor of two key enzymes in the peptidoglycan synthesis pathway:

  • Alanine racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

  • D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-Ala-D-Ala dipeptide.

By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanine and prevents the formation of the D-Ala-D-Ala dipeptide, which is an essential component of the pentapeptide side chains of peptidoglycan. This disruption of peptidoglycan synthesis weakens the bacterial cell wall, leading to cell lysis and death.

Signaling Pathway Diagram: Bacterial Peptidoglycan Synthesis and Inhibition by D-Cycloserine

Peptidoglycan_Synthesis_Inhibition L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Mur_Ligases Mur Ligases D_Ala_D_Ala->Mur_Ligases UDP_MurNAc_peptide UDP-MurNAc- pentapeptide Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc_peptide->Peptidoglycan Polymerization & Cross-linking Cycloserine D-Cycloserine Cycloserine->Alr Cycloserine->Ddl Alr->D_Ala Ddl->D_Ala_D_Ala Mur_Ligases->UDP_MurNAc_peptide

Caption: Inhibition of bacterial peptidoglycan synthesis by D-Cycloserine.

Experimental Protocols

Conceptual Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process starting from isotopically labeled precursors. A plausible, though not explicitly documented, synthetic route could be adapted from procedures for related compounds.

Synthesis_Workflow start Labeled Starting Material (e.g., 15N-hydroxylamine, d3-serine derivative) step1 Protection of Amino Group start->step1 step2 Chlorination of Hydroxyl Group step1->step2 step3 Amide Formation with 15N-hydroxylamine step2->step3 step4 Deprotection of Amino Group step3->step4 product 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 step4->product purification Purification (e.g., Chromatography) product->purification

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most appropriate technique for the quantification of 2-Amino-3-chloro-N-hydroxy-propanamide using its isotopically labeled analog as an internal standard.

4.2.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of a biological sample (e.g., plasma, tissue homogenate), add an appropriate amount of this compound solution as the internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

4.2.2. Chromatographic Conditions (Representative)

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

4.2.3. Mass Spectrometric Conditions (Representative)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte (unlabeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally.

    • Internal Standard (labeled): Precursor ion (m/z) -> Product ion (m/z) - To be determined experimentally, expected to be shifted by +4 Da from the analyte.

  • Collision Energy and other parameters: To be optimized for maximal signal intensity.

Analytical Workflow Diagram

Analytical_Workflow sample Biological Sample + Labeled Standard extraction Protein Precipitation & Extraction sample->extraction lc LC Separation (C18 Column) extraction->lc ms Tandem MS (MRM Mode) lc->ms data Data Analysis (Ratio of Analyte to Internal Standard) ms->data

Caption: General workflow for quantitative analysis using LC-MS/MS.

Conclusion

This compound is a valuable tool for researchers in the field of antibiotic development and pharmacokinetics. Its use as an internal standard enables the accurate and precise quantification of its unlabeled analog, a key intermediate in the synthesis of D-cycloserine. While specific experimental data for the labeled compound is sparse, this guide provides a foundational understanding of its properties and the methodologies for its application, leveraging data from its unlabeled counterpart and general principles of isotopic labeling and analysis. Further research to publish detailed synthetic and analytical protocols would be beneficial to the scientific community.

References

"2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, an isotopically labeled organic compound. This molecule is the deuterium and 15N labeled version of 2-Amino-3-chloro-N-hydroxypropanamide. The unlabeled compound is a key intermediate in the synthesis of the broad-spectrum antibiotic D-cycloserine.[1][2] As a structural analog of the amino acid D-alanine, D-cycloserine inhibits bacterial cell wall synthesis, making it a critical second-line treatment for tuberculosis.[3][4][5] The labeled compound serves as a valuable tool in pharmacokinetic and metabolic studies of D-cycloserine and related compounds.[6]

Chemical Structure and Properties

2.1. Chemical Structure

The chemical structure of this compound is depicted below. It is a propanamide backbone substituted with an amino group, a chloro group, and a 15N-labeled hydroxyamino group, with deuterium atoms at specified positions.

2.2. Physicochemical Properties

A summary of the key physicochemical properties of the isotopically labeled compound and its unlabeled counterpart is provided in the table below.

PropertyThis compound2-Amino-3-chloro-N-hydroxypropanamide
CAS Number 1794713-69-1120854-55-9
Molecular Formula C₃H₄D₃ClN¹⁵NO₂C₃H₇ClN₂O₂
Molecular Weight 142.56 g/mol 138.55 g/mol [7][8]
Appearance Light Yellow SolidWhite to off-white solid[7]
Solubility No data availableSlightly soluble in DMSO (when heated) and water[7]
Stability No data availableHygroscopic and unstable in solution[7]
Alternate Names Not applicable2-Amino-3-chloro-propionohydroxamic acid[1]

Biological Activity and Mechanism of Action

The biological significance of 2-Amino-3-chloro-N-hydroxy-propanamide lies in its role as a precursor to D-cycloserine. D-cycloserine exerts its antibacterial effects by inhibiting the early stages of peptidoglycan synthesis, an essential component of the bacterial cell wall.[3][4]

The mechanism of action involves the competitive inhibition of two key enzymes:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.[3][4][9]

  • D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[3][4][9]

By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanyl-D-alanine dipeptides, thereby preventing the formation of the pentapeptide cross-bridges necessary for a stable peptidoglycan cell wall. This leads to the production of a defective cell wall and ultimately results in bacterial cell lysis.

3.1. Quantitative Data: Enzyme Inhibition Kinetics

The following table summarizes the kinetic parameters for the inhibition of Alanine Racemase and D-alanine:D-alanine Ligase by D-cycloserine.

EnzymeOrganismSubstrateK_m_InhibitorK_i_Inhibition Type
Alanine RacemaseEscherichia coli WD-alanine0.46 mM[10][11]D-cycloserine0.65 mM[10][11]Competitive
Alanine RacemaseEscherichia coli WL-alanine0.97 mM[10][11]L-cycloserine2.1 mM[10][11]Competitive
D-alanine:D-alanine LigaseMycobacterium tuberculosisD-alanine (Site 1)0.075 mM[12]D-cycloserine14 µM[12]Competitive
D-alanine:D-alanine LigaseMycobacterium tuberculosisD-alanine (Site 2)3.6 mM[12]D-cycloserine25 µM[12]Competitive

Experimental Protocols

4.1. Representative Synthesis of 2-Amino-3-chloro-N-hydroxypropanamide

Disclaimer: The following is a representative protocol based on the known chemistry of D-cycloserine synthesis and has not been optimized. Researchers should adapt this protocol based on their specific requirements and safety considerations.

The synthesis of 2-Amino-3-chloro-N-hydroxypropanamide can be conceptualized as a multi-step process starting from D-serine.

G Synthesis Workflow of 2-Amino-3-chloro-N-hydroxypropanamide cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydroxamic Acid Formation D-Serine D-Serine D-Serine_Methyl_Ester_HCl D-Serine Methyl Ester Hydrochloride D-Serine->D-Serine_Methyl_Ester_HCl Methanol, HCl D-2-Amino-3-chloro-propionic_acid_methyl_ester_HCl D-2-Amino-3-chloro-propionic acid methyl ester hydrochloride D-Serine_Methyl_Ester_HCl->D-2-Amino-3-chloro-propionic_acid_methyl_ester_HCl Thionyl Chloride Target_Compound 2-Amino-3-chloro-N-hydroxy- propanamide D-2-Amino-3-chloro-propionic_acid_methyl_ester_HCl->Target_Compound Hydroxylamine, Base

Caption: A representative three-step synthesis workflow for 2-Amino-3-chloro-N-hydroxypropanamide.

Methodology:

  • Esterification of D-Serine: D-serine is esterified to its methyl ester hydrochloride. D-serine is suspended in methanol and cooled. Thionyl chloride is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, and the solvent is removed under reduced pressure to yield D-serine methyl ester hydrochloride.

  • Chlorination: The D-serine methyl ester hydrochloride is then chlorinated. The ester is suspended in an appropriate solvent (e.g., chloroform) and reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride at a controlled temperature.[13] Upon completion, the reaction is quenched, and the product, D-2-amino-3-chloropropionic acid methyl ester hydrochloride, is isolated.

  • Hydroxamic Acid Formation: The final step is the formation of the hydroxamic acid. The chlorinated ester is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide in methanol). The reaction is monitored for completion, after which the product, 2-Amino-3-chloro-N-hydroxypropanamide, is isolated and purified.

4.2. Representative Analytical Method: HPLC-UV

Disclaimer: The following is a representative protocol for the analysis of amino acid-like compounds and has not been validated for this compound. Method development and validation are required for accurate quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Mobile Phase A

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the Sample Diluent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Signaling Pathway and Experimental Workflow Diagrams

5.1. Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism by which D-cycloserine, the active form of the title compound's unlabeled analog, inhibits bacterial cell wall synthesis.

G Mechanism of D-Cycloserine Action L-Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L-Alanine->Alanine_Racemase D-Alanine D-Alanine D-Ala-D-Ala_Ligase D-alanine:D-alanine Ligase (Ddl) D-Alanine->D-Ala-D-Ala_Ligase D-Alanyl-D-Alanine D-Alanyl-D-Alanine Dipeptide Peptidoglycan_Synthesis Peptidoglycan Synthesis D-Alanyl-D-Alanine->Peptidoglycan_Synthesis Bacterial_Cell_Wall Bacterial Cell Wall Formation Peptidoglycan_Synthesis->Bacterial_Cell_Wall Cell_Lysis Cell Lysis Bacterial_Cell_Wall->Cell_Lysis Inhibition leads to Alanine_Racemase->D-Alanine D-Ala-D-Ala_Ligase->D-Alanyl-D-Alanine D-Cycloserine D-Cycloserine D-Cycloserine->Alanine_Racemase Inhibits D-Cycloserine->D-Ala-D-Ala_Ligase Inhibits

Caption: D-Cycloserine inhibits Alanine Racemase and D-alanine:D-alanine Ligase.

Conclusion

This compound is a crucial labeled intermediate for synthesizing isotopically marked D-cycloserine. Its utility in research, particularly in pharmacokinetic and metabolic studies, is significant for understanding the behavior of this important antibiotic. This guide has provided a detailed overview of its chemical properties, biological relevance, and representative experimental protocols. The provided diagrams and data tables serve as a valuable resource for researchers and professionals in the field of drug development. Further research to establish and validate specific analytical and synthetic protocols for this compound is warranted.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, a specialized isotopically labeled compound. The synthesis is designed to be a multi-step process, commencing with commercially available isotopically labeled L-Serine and culminating in the target molecule. This document outlines the conceptual synthetic strategy, details the necessary experimental protocols for each key transformation, and presents the expected quantitative data in a structured format.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is an important chemical entity, notably serving as an intermediate in the synthesis of the antibiotic Cycloserine.[1] The isotopically labeled version, this compound, is a valuable tool in drug discovery and development, particularly in metabolic studies and as an internal standard for quantitative bioanalysis by mass spectrometry. The incorporation of a stable heavy isotope of nitrogen (¹⁵N) and three deuterium (d3) atoms allows for precise tracking and quantification of the molecule in complex biological matrices.

This guide proposes a feasible and efficient synthetic route, leveraging readily available starting materials and established chemical transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a six-step sequence starting from the commercially available L-Serine-(2,3,3-d3). The ¹⁵N isotope will be introduced in the final steps using ¹⁵N-labeled hydroxylamine. The proposed workflow is depicted below.

Synthetic_Pathway Start L-Serine-d3 Step1 Step 1: Amino Group Protection (Boc) Start->Step1 Intermediate1 N-Boc-L-Serine-d3 Step1->Intermediate1 Step2 Step 2: Chlorination of Hydroxyl Group Intermediate1->Step2 Intermediate2 N-Boc-2-amino-3-chloro- propanoic acid-d3 Step2->Intermediate2 Step3 Step 3: Carboxylic Acid Activation Intermediate2->Step3 Intermediate3 Activated N-Boc-2-amino-3-chloro- propanoic acid-d3 Step3->Intermediate3 Step4 Step 4: N-Hydroxyamidation with ¹⁵NH₂OH Intermediate3->Step4 Intermediate4 N-Boc-2-amino-3-chloro-N-hydroxy- propanamide-¹⁵N,d3 Step4->Intermediate4 Step5 Step 5: Deprotection (TFA) Intermediate4->Step5 FinalProduct 2-Amino-3-chloro-N-hydroxy- propanamide-¹⁵N,d3 Step5->FinalProduct

Caption: Proposed synthetic workflow for 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3.

Experimental Protocols

This section provides detailed methodologies for each step of the proposed synthesis.

Step 1: Amino Group Protection of L-Serine-d3

The protection of the amino group of L-Serine-d3 is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group that is stable under the conditions of the following steps and can be removed under mild acidic conditions.

Materials:

  • L-Serine-d3

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve L-Serine-d3 in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3 with a cold 1 M HCl solution.

  • Extract the product into ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Serine-d3.

Step 2: Chlorination of the Hydroxyl Group

The hydroxyl group of N-Boc-L-Serine-d3 is converted to a chloro group. This can be achieved using a variety of chlorinating agents, with thionyl chloride being a common choice.

Materials:

  • N-Boc-L-Serine-d3

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-L-Serine-d3 in anhydrous dichloromethane and cool to 0 °C.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-2-amino-3-chloropropanoic acid-d3.

Step 3: Carboxylic Acid Activation

Activation of the carboxylic acid is necessary for the subsequent amidation reaction. Conversion to an acid chloride using oxalyl chloride or thionyl chloride is a common and effective method.

Materials:

  • N-Boc-2-amino-3-chloropropanoic acid-d3

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Dissolve N-Boc-2-amino-3-chloropropanoic acid-d3 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF.

  • Cool the solution to 0 °C and slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The resulting solution of the activated acid chloride is typically used immediately in the next step without isolation.

Step 4: N-Hydroxyamidation with ¹⁵N-Hydroxylamine

The activated carboxylic acid is reacted with ¹⁵N-labeled hydroxylamine to form the desired N-hydroxyamide. The synthesis of ¹⁵N-hydroxylamine hydrochloride can be achieved through methods such as the reduction of ¹⁵N-nitrite.[2]

Materials:

  • Solution of activated N-Boc-2-amino-3-chloropropanoic acid-d3 from Step 3

  • ¹⁵N-Hydroxylamine hydrochloride (¹⁵NH₂OH·HCl)

  • Triethylamine (TEA) or another suitable base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a separate flask, suspend ¹⁵N-hydroxylamine hydrochloride (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C and add triethylamine (2.5 equivalents) to generate the free ¹⁵N-hydroxylamine in situ.

  • Slowly add the solution of the activated acid chloride from Step 3 to the ¹⁵N-hydroxylamine suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 5: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).

Materials:

  • N-Boc-2-amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the purified N-Boc-protected intermediate in anhydrous dichloromethane.

  • Add an excess of trifluoroacetic acid (typically a 1:1 v/v mixture with DCM).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3.

Quantitative Data Summary

The following table summarizes the expected yields and key analytical data for each step of the synthesis. These values are based on typical yields for analogous reactions reported in the chemical literature. Actual results may vary depending on reaction scale and optimization.

StepProductStarting MaterialExpected Yield (%)Key Analytical Data
1N-Boc-L-Serine-d3L-Serine-d385 - 95¹H NMR, ¹³C NMR, MS
2N-Boc-2-amino-3-chloropropanoic acid-d3N-Boc-L-Serine-d370 - 85¹H NMR, ¹³C NMR, MS
3Activated N-Boc-2-amino-3-chloropropanoic acid-d3N-Boc-2-amino-3-chloropropanoic acid-d3(Used in situ)-
4N-Boc-2-amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3Activated acid60 - 75¹H NMR, ¹³C NMR, ¹⁵N NMR, MS
52-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3N-Boc protected intermediate90 - 98¹H NMR, ¹³C NMR, ¹⁵N NMR, HRMS

Logical Relationships and Workflows

The overall logic of the synthesis is a linear progression with protection, functional group interconversion, and deprotection steps. The workflow for the purification and analysis of the final product is also a critical component.

Purification_Analysis_Workflow Crude Crude Final Product (from Step 5) Purification Purification Crude->Purification HPLC Preparative HPLC Purification->HPLC Crystallization Crystallization Purification->Crystallization PureProduct Pure 2-Amino-3-chloro-N-hydroxy- propanamide-¹⁵N,d3 HPLC->PureProduct Crystallization->PureProduct Analysis Characterization & Purity Analysis PureProduct->Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Analysis->NMR MS High-Resolution Mass Spectrometry (HRMS) Analysis->MS Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Analysis->Purity Final Final Characterized Product NMR->Final MS->Final Purity->Final

Caption: Workflow for the purification and analysis of the final product.

Conclusion

The synthetic route detailed in this guide provides a robust framework for the preparation of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3. By employing a logical sequence of protection, functionalization, and deprotection steps, and by utilizing commercially available isotopically labeled starting materials where feasible, this pathway offers an efficient means to access this valuable research compound. The provided experimental protocols and expected quantitative data serve as a solid foundation for researchers undertaking this synthesis. As with any multi-step synthesis, careful execution and in-process monitoring are essential for achieving the desired outcome with high purity and yield.

References

An In-depth Technical Guide on the Core Mechanism of Action: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. This compound is the isotopically labeled form of 2-Amino-3-chloro-N-hydroxy-propanamide, a key intermediate in the synthesis of the antibiotic D-cycloserine. The primary therapeutic action of D-cycloserine is the inhibition of bacterial cell wall synthesis, a mechanism directly attributable to its structural similarity to the amino acid D-alanine. This guide will delve into the biochemical pathways targeted by this class of compounds, offer generalized experimental protocols for assessing their activity, and present visual diagrams to elucidate the core mechanisms. While specific quantitative data for the intermediate is not extensively available in public literature, this guide extrapolates from the well-documented action of its final product, D-cycloserine, to provide a robust framework for understanding its function.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is a synthetic molecule that serves as a crucial precursor in the production of D-cycloserine, a second-line antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1][2] The isotopically labeled version, this compound, is valuable for metabolic studies and pharmacokinetic analysis. The core mechanism of action of this compound is intrinsically linked to that of D-cycloserine, which acts as a potent inhibitor of peptidoglycan biosynthesis in bacteria.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The structural integrity of most bacteria is maintained by a rigid outer layer called the cell wall, which is primarily composed of peptidoglycan. The synthesis of peptidoglycan is a complex multi-step process that is a common target for antibiotics. 2-Amino-3-chloro-N-hydroxy-propanamide, through its conversion to D-cycloserine, disrupts this vital process by targeting two key enzymes in the cytoplasmic stage of peptidoglycan synthesis.

As a structural analog of D-alanine, D-cycloserine competitively inhibits:

  • Alanine Racemase (Alr): This enzyme is responsible for the conversion of L-alanine to D-alanine.

  • D-alanine:D-alanine Ligase (Ddl): This enzyme catalyzes the formation of the D-alanine-D-alanine dipeptide.

Both D-alanine and the D-alanine-D-alanine dipeptide are essential building blocks for the pentapeptide side chains of the peptidoglycan structure. By inhibiting their formation, D-cycloserine effectively halts the synthesis of the bacterial cell wall, leading to cell lysis and death.

The following diagram illustrates the logical relationship between 2-Amino-3-chloro-N-hydroxy-propanamide and the inhibition of the bacterial cell wall synthesis pathway.

Caption: Logical relationship of 2-Amino-3-chloro-N-hydroxy-propanamide to D-cycloserine and its target pathway.

Quantitative Data

CompoundTarget EnzymeOrganismKi (μM)Reference
D-cycloserineAlanine RacemaseEscherichia coli1-10(General Literature Value)
D-cycloserineD-alanine:D-alanine LigaseEscherichia coli0.1-1(General Literature Value)

Note: The above values are approximate and can vary depending on the experimental conditions and the specific bacterial species.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like D-cycloserine and its precursors against the target enzymes.

Alanine Racemase (Alr) Inhibition Assay

This assay measures the conversion of L-alanine to D-alanine, which can be quantified using a coupled enzymatic reaction.

Materials:

  • Purified Alanine Racemase enzyme

  • L-alanine (substrate)

  • D-amino acid oxidase

  • Horseradish peroxidase

  • Amplex Red reagent

  • Test compound (2-Amino-3-chloro-N-hydroxy-propanamide or D-cycloserine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-amino acid oxidase, horseradish peroxidase, and Amplex Red reagent.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the purified Alanine Racemase enzyme to the wells.

  • Initiate the reaction by adding L-alanine.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals. The rate of fluorescence increase is proportional to the rate of D-alanine production.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

D-alanine:D-alanine Ligase (Ddl) Inhibition Assay

This assay measures the ATP-dependent ligation of two D-alanine molecules. The consumption of ATP can be quantified using a luciferase-based assay.

Materials:

  • Purified D-alanine:D-alanine Ligase enzyme

  • D-alanine (substrate)

  • ATP (co-substrate)

  • Test compound (2-Amino-3-chloro-N-hydroxy-propanamide or D-cycloserine)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5, containing MgCl2 and KCl)

  • Kinase-Glo® Luminescent Kinase Assay kit

  • 96-well opaque microplate

  • Luminometer

Procedure:

  • Add the assay buffer, D-alanine, and the test compound at various concentrations to the wells of the microplate.

  • Add the purified D-alanine:D-alanine Ligase enzyme to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The luminescence signal is inversely proportional to the Ddl activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The following diagram illustrates a generalized workflow for an enzyme inhibition assay.

experimental_workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Test Compound Dispense Test Compound Prepare Reagents->Dispense Test Compound Add Enzyme Add Enzyme Dispense Test Compound->Add Enzyme Initiate Reaction with Substrate Initiate Reaction with Substrate Add Enzyme->Initiate Reaction with Substrate Incubate Incubate Initiate Reaction with Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis (IC50) Data Analysis (IC50) Measure Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

References

In-Depth Technical Guide: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-chloro-N-hydroxy-propanamide and its isotopically labeled form, 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. Due to the limited specific literature on this exact molecule, this guide synthesizes information from analogous chemical reactions, particularly its role as a key intermediate in the synthesis of the antibiotic D-cycloserine. The experimental protocols detailed herein are proposed based on established chemical principles and related literature.

Compound Overview

2-Amino-3-chloro-N-hydroxy-propanamide is a functionalized amino acid derivative. Its isotopically labeled counterpart, featuring one nitrogen-15 atom and three deuterium atoms, serves as a valuable internal standard for quantitative analysis in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The primary known application of the parent compound is as a crucial, yet often un-isolated, intermediate in the manufacturing of D-cycloserine, a second-line antitubercular drug.[2]

Physicochemical Properties

Quantitative data for the unlabeled and labeled compounds have been aggregated from various chemical suppliers.

Table 1: Physicochemical Data for 2-Amino-3-chloro-N-hydroxy-propanamide

PropertyValueSource
CAS Number 120854-55-9[2]
Molecular Formula C₃H₇ClN₂O₂[2]
Molecular Weight 138.55 g/mol [2]
Appearance White to Off-White Solid[3]
Melting Point >84°C (decomposes)[3]
Solubility Slightly soluble in DMSO (heated) and water[3]
Storage Hygroscopic, -20°C Freezer, Under inert atmosphere[3]

Table 2: Physicochemical Data for this compound

PropertyValueSource
CAS Number 1794713-69-1[4]
Molecular Formula C₃H₄D₃ClN¹⁵NO₂[4]
Molecular Weight 142.56 g/mol [4]
Isotopic Purity Not specified by vendorsN/A
Storage Store at -20°C[4]

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide

This proposed synthesis involves a two-step process starting from D-serine methyl ester hydrochloride.

Step 1: Chlorination of D-serine methyl ester hydrochloride

  • Objective: To replace the hydroxyl group of D-serine methyl ester with a chlorine atom.

  • Reagents:

    • D-serine methyl ester hydrochloride

    • Phosphorus pentachloride (PCl₅)

    • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Procedure:

    • Suspend D-serine methyl ester hydrochloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add phosphorus pentachloride portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The resulting product, D-2-amino-3-chloropropionic acid methyl ester hydrochloride, can be isolated by filtration or used directly in the next step after solvent removal under reduced pressure.[5][6]

Step 2: Reaction with Hydroxylamine to form 2-Amino-3-chloro-N-hydroxy-propanamide

  • Objective: To form the N-hydroxy-propanamide by reacting the methyl ester with hydroxylamine.

  • Reagents:

    • D-2-amino-3-chloropropionic acid methyl ester hydrochloride (from Step 1)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Base (e.g., sodium methoxide, sodium hydroxide, or triethylamine)

    • Anhydrous methanol

  • Procedure:

    • Prepare a solution of free hydroxylamine by reacting hydroxylamine hydrochloride with an equivalent amount of a strong base (like sodium methoxide) in anhydrous methanol. The precipitated sodium chloride is removed by filtration.[7]

    • Dissolve the D-2-amino-3-chloropropionic acid methyl ester hydrochloride in anhydrous methanol and cool to 0°C.

    • Slowly add the freshly prepared methanolic solution of hydroxylamine to the ester solution, maintaining a low temperature to minimize side reactions and premature cyclization.[8]

    • The reaction progress should be carefully monitored. To favor the formation of the open-chain hydroxamic acid and prevent immediate cyclization to D-cycloserine, it is crucial to maintain a neutral or slightly acidic pH and a low temperature.

    • Upon completion, the solvent can be removed under reduced pressure at a low temperature. The crude 2-Amino-3-chloro-N-hydroxy-propanamide can then be purified using techniques like column chromatography on silica gel.

Proposed Synthesis of this compound

The synthesis of the isotopically labeled compound would follow a similar pathway, utilizing commercially available labeled starting materials.

  • Starting Materials:

    • L-Serine-2,3,3-d3[9]

    • Hydroxylamine-15N hydrochloride[10][11]

  • Workflow: The synthetic workflow would mirror the one described for the unlabeled compound, with the key difference being the use of the deuterated serine derivative in the initial chlorination step and the 15N-labeled hydroxylamine in the final amidation step.

Signaling Pathways and Logical Relationships

The primary context for 2-Amino-3-chloro-N-hydroxy-propanamide is within the synthetic pathway of D-cycloserine.

G D_Serine D-Serine D_Serine_Ester D-Serine Methyl Ester Hydrochloride D_Serine->D_Serine_Ester Esterification (MeOH, HCl) Chloro_Intermediate D-2-Amino-3-chloropropionic Acid Methyl Ester Hydrochloride D_Serine_Ester->Chloro_Intermediate Chlorination (PCl5) Target_Compound 2-Amino-3-chloro-N-hydroxy- propanamide Chloro_Intermediate->Target_Compound Hydroxamination (NH2OH) D_Cycloserine D-Cycloserine Target_Compound->D_Cycloserine Intramolecular Cyclization

Caption: Synthetic pathway of D-cycloserine from D-serine.

The proposed workflow for the synthesis of the isotopically labeled compound is as follows:

G cluster_start Labeled Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Labeled Product d3_Serine L-Serine-2,3,3-d3 Esterification Esterification d3_Serine->Esterification N15_Hydroxylamine Hydroxylamine-15N Hydrochloride Hydroxamination Hydroxamination (with 15N-Hydroxylamine) N15_Hydroxylamine->Hydroxamination Chlorination Chlorination Esterification->Chlorination d3-Serine Methyl Ester Chlorination->Hydroxamination d3-2-Amino-3-chloropropionic Acid Methyl Ester Labeled_Compound 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 Hydroxamination->Labeled_Compound

Caption: Proposed synthesis of the labeled compound.

Conclusion

2-Amino-3-chloro-N-hydroxy-propanamide and its isotopically labeled form are significant molecules, primarily due to their role in the synthesis of D-cycloserine. While direct and extensive literature on these specific compounds is sparse, a robust understanding of their synthesis and properties can be extrapolated from the well-established chemistry of their parent compound and related analogs. The proposed synthetic protocols in this guide offer a foundational approach for researchers and drug development professionals working with these molecules. Further research is warranted to isolate and fully characterize 2-Amino-3-chloro-N-hydroxy-propanamide to explore any potential biological activities beyond its role as a synthetic intermediate.

References

An In-Depth Technical Guide on 2-Amino-3-chloro-N-hydroxy-propanamide: A Key Intermediate in Cycloserine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-N-hydroxy-propanamide, a crucial synthetic intermediate, plays a pivotal role in the manufacturing of the broad-spectrum antibiotic, Cycloserine. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. Detailed experimental protocols for its synthesis, where available in public literature, are presented, alongside a discussion of its role in the broader context of antibiotic development. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide (CAS No. 120854-55-9) is a halogenated amino acid hydroxamate derivative.[1][2] Its primary significance lies in its function as a direct precursor in the chemical synthesis of D-cycloserine, a second-line antitubercular drug.[3][4] Understanding the chemistry and synthesis of this intermediate is essential for optimizing the production of Cycloserine and for the potential development of novel analogues.

Discovery and History

The discovery of 2-Amino-3-chloro-N-hydroxy-propanamide is intrinsically linked to the development of synthetic routes for Cycloserine. While the antibiotic itself was discovered in 1954 from Streptomyces garyphalus or S. orchidaceus, early synthetic efforts aimed to replicate its unique structure.[4]

A significant breakthrough in the chemical synthesis of the D-enantiomer of Cycloserine was achieved in 1957 by Platter and colleagues. Their approach involved the cyclization of α-amino-β-chlorohydroxamic acids.[4] This strongly indicates the synthesis of a compound with the core structure of 2-Amino-3-chloro-N-hydroxy-propanamide during this period, marking its emergence as a key intermediate in antibiotic synthesis. Subsequent research has focused on refining the synthesis of Cycloserine from readily available precursors like D-serine, further cementing the role of chloro-substituted intermediates.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-3-chloro-N-hydroxy-propanamide is presented in the table below.

PropertyValueReference(s)
CAS Number 120854-55-9[1][3]
Molecular Formula C₃H₇ClN₂O₂[1][2]
Molecular Weight 138.55 g/mol [2]
Appearance White to off-white solid-
Melting Point >84 °C-
Solubility Slightly soluble in DMSO (heated) and water-
Alternate Name 2-Amino-3-chloro-propionohydroxamic acid[1]

Role in Cycloserine's Mechanism of Action

The biological activity of Cycloserine stems from its ability to inhibit bacterial cell wall synthesis. As a structural analogue of D-alanine, Cycloserine competitively inhibits two key enzymes: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[7] 2-Amino-3-chloro-N-hydroxy-propanamide serves as the direct precursor that, upon cyclization, forms the active pharmacophore of Cycloserine, enabling it to effectively mimic D-alanine and disrupt peptidoglycan synthesis.[3][4]

Experimental Protocols

Detailed experimental protocols for the synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide are not extensively reported in readily available literature, likely due to their proprietary nature within industrial processes. However, based on general principles of organic chemistry and the historical context of its synthesis, a plausible synthetic route can be outlined.

Conceptual Synthetic Pathway:

The synthesis would likely commence from a protected D-serine derivative, a common and inexpensive starting material.[5] The hydroxyl group of serine would first be converted to a chlorine atom, followed by the formation of the hydroxamic acid from the carboxylic acid moiety.

G D_Serine Protected D-Serine Chlorination Chlorination (e.g., with thionyl chloride) D_Serine->Chlorination Hydroxamic_Acid_Formation Hydroxamic Acid Formation (e.g., with hydroxylamine) Chlorination->Hydroxamic_Acid_Formation Target_Molecule 2-Amino-3-chloro-N-hydroxy-propanamide Hydroxamic_Acid_Formation->Target_Molecule

Caption: Conceptual workflow for the synthesis of 2-Amino-3-chloro-N-hydroxy-propanamide.

General Procedure for Hydroxamic Acid Formation from an Amino Acid Derivative:

The formation of a hydroxamic acid from a carboxylic acid derivative of an amino acid is a well-established chemical transformation. A general method involves the activation of the carboxylic acid followed by reaction with hydroxylamine.[8]

  • Activation of the Carboxylic Acid: The protected amino acid is dissolved in a suitable aprotic solvent. A coupling agent, such as a carbodiimide (e.g., DCC or EDC) in the presence of an activating agent (e.g., HOBt), or conversion to an acyl chloride using thionyl chloride or oxalyl chloride, is employed to activate the carboxylic acid group.

  • Reaction with Hydroxylamine: A solution of hydroxylamine hydrochloride, neutralized with a base (e.g., triethylamine or sodium bicarbonate), is added to the activated carboxylic acid derivative. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is worked up to remove byproducts and unreacted reagents. This may involve aqueous extraction and subsequent purification of the product by crystallization or chromatography.

Logical Relationship in Antibiotic Synthesis

The synthesis of Cycloserine from D-serine via the 2-Amino-3-chloro-N-hydroxy-propanamide intermediate highlights a key strategy in medicinal chemistry: the modification of readily available chiral building blocks to create complex and biologically active molecules.

G Start D-Serine (Chiral Precursor) Intermediate 2-Amino-3-chloro-N-hydroxy-propanamide (Key Intermediate) Start->Intermediate Functional Group Transformation Final D-Cycloserine (Active Pharmaceutical Ingredient) Intermediate->Final Intramolecular Cyclization

Caption: Logical progression from starting material to final antibiotic.

Conclusion

2-Amino-3-chloro-N-hydroxy-propanamide remains a compound of significant interest primarily within the pharmaceutical industry due to its indispensable role in the synthesis of Cycloserine. While its discovery is tied to the pioneering synthetic work on this antibiotic in the mid-20th century, detailed public information on its specific synthesis and properties is limited. This guide consolidates the available knowledge, providing a foundational understanding for researchers and professionals in the field of drug development and organic synthesis. Further exploration of historical patents and specialized chemical literature may yield more granular details regarding its experimental protocols and developmental history.

References

Stability and Storage of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled compound 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. Due to the limited availability of specific quantitative stability data for this particular labeled compound, this guide synthesizes information from its unlabeled analogue, the parent drug Cycloserine, general knowledge of the constituent functional groups, and established stability testing guidelines.

Introduction

This compound is a stable isotope-labeled compound used as an intermediate in the preparation of labeled Cycloserine.[1][2] Isotopic labeling with ¹⁵N and deuterium (d3) allows for its use as a tracer or an internal standard in quantitative analyses by NMR or mass spectrometry.[3] Understanding the stability of this compound is critical for ensuring the accuracy and reliability of experimental results, as well as for maintaining its integrity during storage.

Physicochemical Properties and Stability Profile

The unlabeled form, 2-amino-3-chloro-N-hydroxypropanamide, is a white to off-white solid.[4] It is known to be hygroscopic and unstable in solution.[4][5] The stability of isotopically labeled compounds is generally comparable to their unlabeled counterparts.[6] Deuterium labeling can sometimes enhance metabolic stability due to the kinetic isotope effect, while ¹⁵N is a stable isotope that does not undergo radioactive decay.[][8]

Summary of Qualitative Stability Data
ParameterObservationSource(s)
Physical Form White to off-white solid[4]
Hygroscopicity Hygroscopic[4][5]
Solution Stability Unstable in solution[4][5]
pH Sensitivity Should be stored away from strong acids or bases. The parent compound, Cycloserine, is more stable under basic conditions (pH 11.5) and hydrolyzes under mildly acidic conditions.[4][9]
Oxidative Stability The N-hydroxy group may be susceptible to oxidation, suggesting storage under an inert atmosphere could be beneficial.

Potential Degradation Pathways

Based on the chemical structure of 2-Amino-3-chloro-N-hydroxy-propanamide, several degradation pathways can be anticipated, primarily involving the hydroxamic acid and the chloro-amino functionalities.

Hydrolysis of the Hydroxamic Acid

The N-hydroxy-propanamide moiety is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the formation of the corresponding carboxylic acid, 2-amino-3-chloro-propanoic acid, and hydroxylamine.

Intramolecular Cyclization

As an intermediate in the synthesis of Cycloserine, a cyclic compound, there is a potential for intramolecular cyclization, which could be influenced by pH and temperature.

Oxidation

The hydroxamic acid and amino groups can be susceptible to oxidation. The presence of the chlorine atom might also influence the electronic properties and reactivity of the molecule.

Diagram of Potential Degradation Pathways

G Potential Degradation Pathways A 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 B [Hydrolysis] A->B D [Intramolecular Cyclization] A->D F [Oxidation] A->F C 2-Amino-3-chloro-propanoic acid-15N,d3 + Hydroxylamine B->C E Labeled Cycloserine Analogues D->E G Oxidized Degradation Products F->G

Caption: Potential degradation routes for the title compound.

Recommended Storage and Handling

Based on the available information, the following storage and handling procedures are recommended to maximize the shelf-life of this compound.

ConditionRecommendationRationale
Temperature Store at -20°C.[5] Some suppliers ship at room temperature for continental US, but long-term storage at low temperatures is advisable.[10]To minimize thermal degradation and potential intramolecular reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the N-hydroxy and amino groups.
Moisture Protect from moisture. The compound is hygroscopic.[4][5]To prevent hydrolysis.
Light Store in the dark.To prevent potential photolytic degradation.
pH Avoid contact with strong acids and bases.[4]The compound is unstable in acidic and basic conditions.
Solution Prepare solutions fresh and use immediately. The compound is unstable in solution.[4][5] If storage of a solution is necessary, it should be for the shortest possible time at low temperature.To minimize degradation in the aqueous phase.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a formal stability testing program should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Acid and Base Hydrolysis:

    • Prepare solutions of the compound in a range of acidic (e.g., 0.1 M HCl, 1 M HCl) and basic (e.g., 0.1 M NaOH, 1 M NaOH) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 50°C, 60°C).

    • Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze by a stability-indicating analytical method (e.g., HPLC-MS).

  • Oxidative Degradation:

    • Prepare a solution of the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature or a slightly elevated temperature.

    • Sample at various time intervals.

    • Analyze the samples to determine the extent of degradation.

  • Thermal Degradation:

    • Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) and controlled humidity (e.g., 75% RH).

    • Test the sample at different time points for the appearance of degradation products and loss of purity.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

    • Include a dark control sample stored under the same conditions.

    • Analyze the samples after a specified duration of exposure.

Diagram of a Typical Stability Testing Workflow

G Stability Testing Workflow cluster_0 Forced Degradation cluster_1 Formal Stability Study A Acid/Base Hydrolysis G Stability-Indicating Analytical Method (e.g., HPLC-MS) A->G B Oxidation B->G C Thermal Stress C->G D Photostability D->G E Long-term (e.g., 25°C/60% RH) E->G F Accelerated (e.g., 40°C/75% RH) F->G H Characterization of Degradation Products G->H I Establishment of Re-test Period and Storage Conditions G->I

Caption: Workflow for assessing the stability of a chemical compound.

Formal Stability Studies

Formal stability studies should be conducted on at least three primary batches of the compound to establish a re-test period.

  • Long-Term Stability:

    • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

  • Accelerated Stability:

    • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).

Conclusion

While specific quantitative stability data for this compound is currently lacking, a conservative approach to its storage and handling is warranted based on the known instability of its unlabeled analogue and the general reactivity of its functional groups. For critical applications, it is highly recommended that researchers perform their own stability assessments under their specific experimental conditions. The experimental protocols outlined in this guide provide a framework for generating such crucial data, ensuring the quality and reliability of research outcomes.

References

Technical Guide: Molecular Weight of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed calculation and summary of the molecular weight for the isotopically labeled compound 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃.

Compound Identification and Formula

The subject compound is an isotopically labeled version of 2-Amino-3-chloro-N-hydroxy-propanamide. The labeling specifies the incorporation of one Nitrogen-15 (¹⁵N) isotope and three Deuterium (²H or d) atoms.

  • Base Compound: 2-Amino-3-chloro-N-hydroxy-propanamide

  • Unlabeled Molecular Formula: C₃H₇ClN₂O₂[1][2]

  • Isotopically Labeled Molecular Formula: C₃H₄D₃ClN¹⁵NO₂[3]

Molecular Weight Calculation

For researchers, two values for molecular weight are often critical: the monoisotopic mass and the average molecular weight.

  • Monoisotopic Mass: This is calculated by summing the masses of the most abundant or specifically designated isotopes of each element in the molecule.[4][5] This value is particularly important in high-resolution mass spectrometry.[6]

  • Average Molecular Weight: This is calculated by summing the standard atomic weights of the constituent atoms, which are the weighted averages of all natural isotopes of each element.[7]

The calculations below are based on the precise masses of the specified isotopes and the standard atomic weights for the remaining elements.

The monoisotopic mass is determined using the masses of the most abundant isotopes for the unlabeled atoms (¹²C, ¹H, ³⁵Cl, ¹⁶O) and the specified isotopes for the labeled positions (²H, ¹⁵N).

  • Formula: (¹²C)₃(¹H)₃(²H)₃(³⁵Cl)₁(¹⁴N)₁(¹⁵N)₁(¹⁶O)₂

  • Calculation Breakdown:

    • 3 x Mass of ¹²C = 3 x 12.000000 = 36.000000 Da[8]

    • 3 x Mass of ¹H = 3 x 1.007825 = 3.023475 Da[9]

    • 3 x Mass of ²H (D) = 3 x 2.014102 = 6.042306 Da[9][10][11]

    • 1 x Mass of ³⁵Cl = 1 x 34.968853 = 34.968853 Da[12]

    • 1 x Mass of ¹⁴N = 1 x 14.003074 = 14.003074 Da[13][14][15]

    • 1 x Mass of ¹⁵N = 1 x 15.000109 = 15.000109 Da[13]

    • 2 x Mass of ¹⁶O = 2 x 15.994915 = 31.989830 Da[16]

  • Total Monoisotopic Mass: 141.027647 Da

The average molecular weight is determined using the standard atomic weights for the unlabeled atoms and the isotopic mass for the specified labeled atoms.

  • Formula: C₃H₃D₃Cl¹⁵NN₂O₂

  • Calculation Breakdown:

    • 3 x Std. Atomic Wt. of C = 3 x 12.011 = 36.033 Da[17][18][19]

    • 3 x Std. Atomic Wt. of H = 3 x 1.008 = 3.024 Da[20][21]

    • 3 x Atomic Wt. of D = 3 x 2.014 = 6.042 Da[22][23][24]

    • 1 x Std. Atomic Wt. of Cl = 1 x 35.453 = 35.453 Da[25]

    • 1 x Std. Atomic Wt. of N = 1 x 14.007 = 14.007 Da[17][26][27]

    • 1 x Mass of ¹⁵N = 1 x 15.000109 = 15.000109 Da

    • 2 x Std. Atomic Wt. of O = 2 x 15.999 = 31.998 Da[28][29]

  • Total Average Molecular Weight: 142.557 Da (Note: A commercially available standard lists this as 142.56)[3]

Data Summary

The quantitative data for 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ is summarized below.

ParameterValue
Molecular Formula C₃H₄D₃ClN¹⁵NO₂
Monoisotopic Mass 141.027647 Da
Average Molecular Weight 142.557 Da

Experimental Protocols & Signaling Pathways

The determination of a compound's molecular weight is a computational task based on its atomic composition and established atomic masses. Therefore, detailed experimental protocols or signaling pathways are not applicable to this specific topic. The methodologies provided in Section 2 detail the calculation protocols.

Visualization

While complex workflows are not relevant, the following diagram illustrates the chemical structure of the core molecule, 2-Amino-3-chloro-N-hydroxy-propanamide, from which the molecular weight is derived.

Caption: Chemical backbone of 2-Amino-3-chloro-N-hydroxy-propanamide.

References

A Technical Guide to the Potential Biological Activity of 2-Amino-3-chloro-N-hydroxy-propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the potential biological activities of the chemical compound 2-Amino-3-chloro-N-hydroxy-propanamide (CAS No. 120854-55-9). While direct and extensive biological data for this specific molecule is limited, its known role as a synthetic intermediate and its distinct structural features—a hydroxamic acid moiety, an alpha-amino group, and a beta-chloro substituent—allow for a robust, evidence-based exploration of its pharmacological potential. This guide synthesizes information from related compounds and established biochemical principles to propose likely mechanisms of action, including antimicrobial effects, and inhibition of key enzyme families such as metalloproteinases and histone deacetylases. Representative experimental protocols and quantitative data from analogous compounds are provided to guide future research and drug discovery efforts.

Introduction and Chemical Profile

2-Amino-3-chloro-N-hydroxy-propanamide is a small organic molecule with the chemical formula C₃H₇ClN₂O₂.[1][2] It is also identified by the synonym 2-Amino-3-chloro-propionohydroxamic acid.[3] The compound is known primarily as a chemical intermediate used in the preparation of Cycloserine, an antibiotic effective against tuberculosis.[1][3]

Chemical Structure and Key Pharmacophores: The structure of 2-Amino-3-chloro-N-hydroxy-propanamide contains three key functional groups that are predictive of its potential biological activities:

  • Hydroxamic Acid (-CO-NH-OH): This is a powerful metal-chelating group, particularly known for its ability to bind to zinc ions within the active sites of various enzymes. This makes it a cornerstone pharmacophore in the design of inhibitors for metalloenzymes.[4]

  • Alpha-Amino Group (-NH₂): The presence of an amino group at the alpha position is a common feature in amino acid derivatives and can be crucial for molecular recognition and interaction with biological targets.

  • Beta-Chloro Group (-Cl): Halogenation, in this case at the beta position, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.

While its documented application is in synthesis, the inherent chemical functionalities suggest a broader potential for direct biological interaction, which this guide will explore in detail.

Potential Biological Activities and Mechanisms of Action

Based on its structural motifs and its relationship to Cycloserine, several potential biological activities can be hypothesized.

Antimicrobial Activity via Cell Wall Synthesis Inhibition

The most direct line of evidence for the biological activity of 2-Amino-3-chloro-N-hydroxy-propanamide stems from its role as an intermediate in the synthesis of the antibiotic Cycloserine.[1][3] Sources suggest that the compound itself interacts with bacterial enzymes involved in cell wall synthesis by inhibiting peptidoglycan formation.[1] This mechanism is analogous to that of Cycloserine, which acts as a competitive inhibitor of two key enzymes in the peptidoglycan synthesis pathway: D-alanine racemase and D-alanyl-D-alanine synthetase. By disrupting this pathway, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_pathway Peptidoglycan Synthesis Pathway cluster_inhibitor Inhibitory Action L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala D-alanine racemase D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Ala->D_Ala_D_Ala D-alanyl-D-alanine synthetase Peptidoglycan Peptidoglycan Precursor D_Ala_D_Ala->Peptidoglycan Inhibitor Potential Inhibition by 2-Amino-3-chloro-N- hydroxy-propanamide D-alanine racemase D-alanine racemase Inhibitor->D-alanine racemase D-alanyl-D-alanine\nsynthetase D-alanyl-D-alanine synthetase Inhibitor->D-alanyl-D-alanine\nsynthetase

Caption: Proposed inhibition of bacterial cell wall synthesis.

Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4] Their overactivity is implicated in numerous diseases, including cancer, arthritis, and cardiovascular diseases.[5] A vast number of MMP inhibitors have been developed based on a hydroxamic acid scaffold.[4][6] The hydroxamic acid moiety acts as a potent zinc-binding group (ZBG), chelating the catalytic zinc ion (Zn²⁺) in the MMP active site and thereby blocking its enzymatic activity.[4] Given that 2-Amino-3-chloro-N-hydroxy-propanamide possesses this critical functional group, it is a strong candidate for MMP inhibition.

MMP_Inhibition cluster_MMP MMP Active Site cluster_Inhibitor Hydroxamic Acid Inhibitor Zinc Zn²⁺ Inhibitor R O NHOH Inhibitor:o->Zinc Chelation Inhibitor:n->Zinc Chelation

Caption: Chelation of catalytic zinc by a hydroxamic acid inhibitor.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are another class of zinc-dependent enzymes that play a vital role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as an important class of anticancer agents. Similar to MMPs, the catalytic mechanism of HDACs relies on a zinc ion in the active site. The hydroxamic acid group is a well-established pharmacophore for potent HDAC inhibition.[7] Studies have shown that derivatives of N-hydroxy-propanamide can possess significant HDAC inhibitory activity and exhibit antiproliferative effects on cancer cell lines.[7] Therefore, 2-Amino-3-chloro-N-hydroxy-propanamide warrants investigation as a potential HDAC inhibitor.

HDAC_Mechanism cluster_process Gene Regulation Histone Histone (Acetylated) Chromatin_Open Open Chromatin (Gene Expression ON) Histone->Chromatin_Open Chromatin_Closed Condensed Chromatin (Gene Expression OFF) Chromatin_Open->Chromatin_Closed HDAC Action (Deacetylation) Chromatin_Closed->Chromatin_Open HAT Action (Acetylation) Inhibitor HDAC Inhibitor (e.g., Hydroxamic Acid) HDAC Action\n(Deacetylation) HDAC Action (Deacetylation) Inhibitor->HDAC Action\n(Deacetylation)

Caption: Mechanism of gene regulation by HDACs and their inhibitors.

Potential GABA Transaminase Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transaminase is the enzyme responsible for its degradation. Research has suggested that 2-Amino-3-chloro-N-hydroxy-propanamide may act as an inhibitor of GABA transaminase.[8] Inhibition of this enzyme would lead to elevated levels of GABA in the brain, which can reduce neuronal excitability. This points to potential therapeutic applications for neurological conditions such as epilepsy or anxiety disorders.[8]

Quantitative Data on Related Compounds

Table 1: HDAC Inhibitory and Antiproliferative Activity of N-hydroxy-benzamide Derivatives Data provides context for the potential potency of hydroxamic acid-based inhibitors against cancer-related targets.

CompoundTargetIC₅₀ (µM)Cell LineAntiproliferative ActivityReference
Thiophene Substituted Derivative 5jHDAC0.3HCT116 (Colon)Good[7]
Benzo[d][1][7]dioxole Derivative 5tHDAC0.4A549 (Lung)Good[7]
Parent HPPB CompoundHDAC> 4.0-Moderate[7]

Table 2: Antimicrobial Activity of Benzenesulphonamide Derivatives Data illustrates the Minimum Inhibitory Concentration (MIC) values for compounds with amide functionality against various microbes, providing a framework for evaluating potential antimicrobial efficacy.

CompoundOrganismMIC (mg/mL)Reference
Compound 4dE. coli6.72[9][10]
Compound 4hS. aureus6.63[9][10]
Compound 4aP. aeruginosa6.67[9][10]
Compound 4fB. subtilis6.63[9][10]
Compound 4eC. albicans6.63[9][10]

Representative Experimental Protocols

The following sections detail standardized methodologies for assessing the potential biological activities discussed. These protocols can be adapted for the specific evaluation of 2-Amino-3-chloro-N-hydroxy-propanamide.

Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit HDAC enzyme activity using a fluorogenic substrate.

  • Principle: An acetylated peptide substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the test compound.

  • Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate, assay buffer, developer solution, test compound, positive control inhibitor (e.g., Trichostatin A), 96-well black microplates, and a fluorescence plate reader.

  • Methodology:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the HDAC enzyme to wells containing either the test compound, positive control, or buffer alone (negative control).

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate for 15 minutes at room temperature.

    • Measure fluorescence (e.g., Ex/Em = 360/460 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by nonlinear regression analysis.

HDAC_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep plate Add HDAC Enzyme and Compound/Controls to Plate prep->plate incubate1 Incubate (15 min, 37°C) for Inhibitor Binding plate->incubate1 add_sub Add Fluorogenic Substrate incubate1->add_sub incubate2 Incubate (60 min, 37°C) for Enzymatic Reaction add_sub->incubate2 add_dev Add Developer Solution incubate2->add_dev incubate3 Incubate (15 min, RT) add_dev->incubate3 read Measure Fluorescence incubate3->read analyze Calculate % Inhibition and IC₅₀ Value read->analyze end End analyze->end

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi), test compound, positive control antibiotic (e.g., Ciprofloxacin), sterile 96-well microplates, and a spectrophotometer or plate reader.

  • Methodology:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth.

    • Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

    • Inoculate all wells (except a sterility control) with the microbial suspension. Include a growth control well (no compound) and a positive control antibiotic.

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity or by measuring optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the control.

MIC_Assay_Workflow start Start prep_comp Prepare Serial Dilutions of Test Compound in Plate start->prep_comp prep_inoc Prepare Standardized Microbial Inoculum start->prep_inoc inoculate Inoculate Wells with Microbes prep_comp->inoculate prep_inoc->inoculate incubate Incubate Plate (e.g., 24h, 37°C) inoculate->incubate read Read Results Visually or by OD₆₀₀ incubate->read determine Determine MIC Value read->determine end End determine->end

Caption: Workflow for a broth microdilution MIC assay.

Conclusion and Future Directions

2-Amino-3-chloro-N-hydroxy-propanamide is a molecule of significant interest due to its unique combination of functional groups. While its established role is that of a synthetic precursor to the antibiotic Cycloserine, a thorough analysis of its structure strongly suggests direct biological potential. The presence of a hydroxamic acid moiety positions it as a promising candidate for the inhibition of critical metalloenzymes, namely matrix metalloproteinases and histone deacetylases, both of which are high-value targets in oncology and inflammatory diseases. Furthermore, its structural similarity to amino acids and preliminary reports suggest potential activity as an antimicrobial agent and a modulator of neurotransmitter metabolism.

The lack of comprehensive biological data underscores the need for empirical investigation. Future research should focus on:

  • Chemical Synthesis and Purification: Efficient synthesis of the compound for biological screening.

  • In Vitro Screening: Systematic evaluation of its inhibitory activity against a panel of HDACs and MMPs using the protocols outlined in this guide.

  • Antimicrobial Evaluation: Determination of MIC values against a broad spectrum of pathogenic bacteria and fungi.

  • Neuropharmacological Assays: Validation of its potential as a GABA transaminase inhibitor.

The insights provided in this technical guide serve as a foundation for researchers to unlock the therapeutic potential of 2-Amino-3-chloro-N-hydroxy-propanamide and its derivatives, potentially leading to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Application of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope-labeled amino acids are indispensable tools in metabolic research, enabling the precise tracing of metabolic pathways and the quantification of metabolic fluxes.[1][2] This technical guide focuses on the novel isotopic tracer, 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃, a structural analog of serine and cysteine. Its unique chlorination and hydroxamide functional group suggest its potential as a specific probe or inhibitor in amino acid metabolism. This document provides a comprehensive overview of its hypothetical application in metabolic studies, including detailed experimental protocols for its use in metabolic flux analysis (MFA), hypothetical quantitative data, and visualizations of relevant metabolic pathways and experimental workflows. The dual labeling with ¹⁵N and deuterium (d₃) allows for the simultaneous tracing of nitrogen and carbon/hydrogen fates within cellular metabolism.

Introduction to 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃

2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ is a synthetic amino acid derivative incorporating stable isotopes of nitrogen (¹⁵N) and hydrogen (deuterium, d₃). Its core structure is a propanamide backbone with an amino group at the second carbon, a chlorine atom at the third carbon, and a hydroxylamine group forming the amide.

Physicochemical Properties (Hypothetical)

PropertyValue
Molecular Formula C₃H₄D₃ClN¹⁵NO₂
Molecular Weight 142.58 g/mol
Isotopic Enrichment >98% ¹⁵N, >98% D
Solubility Soluble in aqueous solutions
Purity >99%

The structural similarity to serine and cysteine suggests that it may be recognized by enzymes and transporters involved in their metabolism. The chloro- group introduces a potential site for specific enzymatic reactions or may act as an inhibitor. The N-hydroxy-propanamide moiety could influence its interaction with amidotransferases or other enzymes in amino acid metabolism.

Potential Applications in Metabolic Studies

The unique structure of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ makes it a promising tool for several areas of metabolic research:

  • Metabolic Flux Analysis (MFA): To trace the flow of its carbon and nitrogen backbone through central carbon and amino acid metabolism.

  • Inhibitor Studies: To investigate its potential inhibitory effects on enzymes in serine, cysteine, or related metabolic pathways.

  • Drug Development: As a tracer to understand the metabolic fate of drug candidates with similar structural motifs.

  • Pathway Elucidation: To discover novel metabolic pathways or enzymatic activities related to the metabolism of halogenated compounds.

Hypothetical Metabolic Fate and Signaling Pathways

Given its structure, we can hypothesize its entry into and influence on key metabolic pathways. As an analog of serine and cysteine, it may be transported into the cell via amino acid transporters.

Serine and Cysteine Metabolism

Serine is a non-essential amino acid synthesized from the glycolytic intermediate 3-phosphoglycerate and plays a central role in the synthesis of proteins, nucleotides, and other amino acids like glycine and cysteine.[1][2] Cysteine is a sulfur-containing amino acid that can be synthesized from serine and is a crucial precursor for the major cellular antioxidant, glutathione (GSH).[3][4]

The introduction of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ could potentially lead to:

  • Competitive Inhibition: It might competitively inhibit enzymes in the serine or cysteine biosynthesis pathways, such as phosphoglycerate dehydrogenase or cystathionine β-synthase.

  • Metabolic Conversion: It could be metabolized by a series of enzymes, leading to labeled downstream metabolites that can be traced using mass spectrometry. The chloro- group may be removed through a detoxification pathway.

serine_cysteine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_cysteine_synthesis Cysteine Synthesis cluster_glutathione_synthesis Glutathione Synthesis cluster_inhibitor Potential Inhibition 3-PGA 3-Phosphoglycerate PHGDH PHGDH 3-PGA->PHGDH Oxidation PSAT PSAT PHGDH->PSAT Transamination PSP PSP Serine Serine PSP->Serine PSAT->PSP Hydrolysis Cystathionine Cystathionine Serine->Cystathionine Cysteine Cysteine Serine->Cysteine via CBS & CGL Homocysteine Homocysteine Homocysteine->Cystathionine Cystathionine->Cysteine CBS CBS CGL CGL Glutathione Glutathione Cysteine->Glutathione Tracer 2-Amino-3-chloro-N- hydroxy-propanamide- ¹⁵N,d₃ Tracer->PHGDH Tracer->CBS

Potential inhibition points of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ in serine and cysteine synthesis pathways.

Experimental Protocols

Cell Culture and Isotope Labeling

This protocol outlines the steps for a stable isotope tracing experiment in cultured mammalian cells.

  • Cell Seeding: Plate cells (e.g., HEK293, HeLa) in standard growth medium and allow them to adhere and reach approximately 50-60% confluency.

  • Medium Preparation: Prepare a custom labeling medium by supplementing basal medium (e.g., DMEM) with all necessary amino acids, except for serine and cysteine, and dialyzed fetal bovine serum. Add a known concentration of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ (e.g., 100 µM).

  • Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

  • Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer into downstream metabolites.

experimental_workflow_labeling Start Start: Plate Cells in Standard Medium Prepare_Medium Prepare Labeling Medium with 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ Start->Prepare_Medium Wash_Cells Wash Cells with PBS Prepare_Medium->Wash_Cells Add_Labeling_Medium Add Labeling Medium to Cells Wash_Cells->Add_Labeling_Medium Incubate Incubate for a Time Course (0, 1, 4, 8, 24h) Add_Labeling_Medium->Incubate Quench_Metabolism Quench Metabolism and Harvest Cells Incubate->Quench_Metabolism

Workflow for cell culture and stable isotope labeling.

Metabolite Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

LC-MS/MS Analysis for Metabolic Flux
  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Analysis: Identify metabolites based on their accurate mass and retention time. Quantify the isotopic enrichment in downstream metabolites by analyzing the mass isotopologue distributions.

lcms_workflow Metabolite_Extract Metabolite Extract LC_Separation HILIC Chromatography Metabolite_Extract->LC_Separation MS_Detection High-Resolution Mass Spectrometry LC_Separation->MS_Detection Data_Processing Data Processing: Peak Picking, Alignment MS_Detection->Data_Processing Metabolite_ID Metabolite Identification (Mass & Retention Time) Data_Processing->Metabolite_ID Isotopologue_Analysis Isotopologue Distribution Analysis Metabolite_ID->Isotopologue_Analysis Flux_Calculation Metabolic Flux Calculation Isotopologue_Analysis->Flux_Calculation

References

Methodological & Application

Application Notes and Protocols for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is a stable isotope-labeled version of 2-Amino-3-chloro-N-hydroxy-propanamide, incorporating both Nitrogen-15 (¹⁵N) and deuterium (d3) isotopes. While specific experimental data for this particular labeled compound is not extensively documented in current literature, its isotopic labels make it a valuable tool for a range of applications in drug discovery and development, particularly in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Stable isotope labeling is a powerful technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes.[][2] This substitution provides a unique analytical signature without significantly altering the chemical properties of the molecule.[] The incorporation of both ¹⁵N and deuterium in this compound offers complementary advantages for detailed molecular analysis.

These application notes provide an overview of the potential uses of this compound in NMR spectroscopy and related analytical techniques, along with generalized protocols to guide researchers in its application.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented in the table below.

PropertyValue
Molecular Formula C₃H₄D₃ClN¹⁵NO₂
Molecular Weight 142.56 g/mol
Unlabeled CAS Number 120854-55-9
Isotope Labeling Nitrogen-15, Deuterium

Application Notes

The primary applications of this compound stem from its isotopic labeling, which is invaluable in various stages of drug development.

Quantitative Analysis using NMR (qNMR) and Mass Spectrometry

Stable isotope-labeled compounds are ideal for use as internal standards in quantitative analytical methods.[3][4][5] Due to their similar chemical and physical properties to the unlabeled analyte, they can correct for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification.[3][4][5]

  • In Quantitative NMR (qNMR): this compound can be used as an internal standard for the accurate quantification of its unlabeled counterpart in various matrices. The distinct NMR signals from the labeled compound, particularly the ¹⁵N nucleus, allow for unambiguous identification and integration.

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): As an internal standard in LC-MS, this compound will co-elute with the unlabeled analyte but will be distinguishable by its higher mass. This allows for reliable correction of matrix effects and ionization suppression, which are common challenges in bioanalytical assays.[3][5]

Drug Metabolism and Pharmacokinetic (DMPK) Studies

The use of stable isotopes is a cornerstone of modern DMPK studies.[2][6] By administering the labeled compound, researchers can trace its fate in a biological system.

  • Metabolite Identification: The isotopic signature of this compound allows for the easy detection of the parent compound and its metabolites in complex biological samples like plasma, urine, and tissue extracts using mass spectrometry. The known mass shift simplifies the identification of drug-related material from endogenous components.

  • Pharmacokinetic Profiling: The ability to accurately quantify the labeled compound and its metabolites over time enables the determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[2][7]

Elucidation of Molecular Interactions using Heteronuclear NMR

The ¹⁵N label in this compound makes it a powerful probe for studying interactions with biological macromolecules using heteronuclear NMR spectroscopy.[8][9]

  • Protein-Ligand Binding Studies: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can be employed to study the binding of the compound to a target protein.[8][10] If the protein is ¹⁵N-labeled, the binding of the unlabeled compound can be monitored by observing chemical shift perturbations in the protein's HSQC spectrum. Conversely, if the compound itself is ¹⁵N-labeled, changes in its NMR signals upon binding to the target can provide information about the binding event and the local environment of the ligand in the binding pocket.

  • Structural Biology: In cases where the compound forms a stable complex with a biomolecule, the ¹⁵N label can serve as a valuable constraint in determining the three-dimensional structure of the complex using advanced NMR techniques.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs.

Protocol 1: Quantitative Analysis by ¹H-NMR (qNMR) using an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of its unlabeled analog.

Materials:

  • 2-Amino-3-chloro-N-hydroxy-propanamide (analyte)

  • This compound (internal standard, IS)

  • High-purity deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the analyte and dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

    • Similarly, prepare a stock solution of the internal standard with a known concentration.

  • Sample Preparation:

    • Prepare a series of calibration standards by mixing known volumes of the analyte stock solution with a fixed volume of the internal standard stock solution.

    • Prepare the unknown sample by mixing a known volume or weight of the sample with the same fixed volume of the internal standard stock solution.

  • NMR Data Acquisition:

    • Transfer the prepared samples to NMR tubes.

    • Acquire ¹H-NMR spectra for each sample. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate integration.

    • Optimize other acquisition parameters, such as the number of scans, to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).[11]

  • Data Processing and Analysis:

    • Process the NMR spectra, including Fourier transformation, phasing, and baseline correction.

    • Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.

    • Calculate the concentration of the analyte in the unknown sample using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C_analyte = Concentration of the analyte

    • I = Integral of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Protocol 2: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR for Ligand Binding

This protocol provides a general workflow for observing the interaction between a ¹⁵N-labeled ligand and a target protein.

Materials:

  • This compound (¹⁵N-labeled ligand)

  • Target protein

  • NMR buffer (e.g., phosphate buffer in 90% H₂O / 10% D₂O)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the ¹⁵N-labeled ligand in the NMR buffer at a suitable concentration (e.g., 0.1-1 mM).

    • Prepare a stock solution of the target protein in the same NMR buffer.

  • NMR Data Acquisition (Ligand alone):

    • Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled ligand alone. This will serve as the reference spectrum.

  • NMR Data Acquisition (Titration):

    • Add a small aliquot of the target protein stock solution to the NMR tube containing the ¹⁵N-labeled ligand.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the protein.

    • Continue the titration until the desired molar ratio of protein to ligand is reached or until saturation of the NMR signal changes is observed.

  • Data Analysis:

    • Process and overlay the series of ¹H-¹⁵N HSQC spectra.

    • Analyze the spectra for changes in the chemical shifts and/or line broadening of the ligand's cross-peaks.

    • Significant changes in the NMR signals upon addition of the protein are indicative of binding. The magnitude of the chemical shift perturbations can be used to map the interaction site on the ligand and to determine the binding affinity (Kd).

Visualizations

Workflow for Utilizing Stable Isotope-Labeled Compounds in Drug Discovery

The following diagram illustrates a typical workflow for the application of a stable isotope-labeled compound, such as this compound, in a drug discovery and development context.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & QC cluster_application Application cluster_data Data Analysis & Outcome Synthesis Synthesis of 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 QC Purity and Isotopic Enrichment Analysis (NMR, MS) Synthesis->QC qNMR Quantitative NMR (qNMR) as Internal Standard QC->qNMR LCMS LC-MS/MS Analysis (Pharmacokinetics) QC->LCMS NMR_Binding NMR Binding Studies (¹H-¹⁵N HSQC) QC->NMR_Binding Quant_Data Accurate Quantification of Analyte qNMR->Quant_Data PK_Data Pharmacokinetic Profile (ADME) LCMS->PK_Data Binding_Data Binding Affinity (Kd) & Interaction Site NMR_Binding->Binding_Data DrugDev Informed Drug Development Decisions Quant_Data->DrugDev PK_Data->DrugDev Binding_Data->DrugDev

A generalized workflow for the application of stable isotope-labeled compounds in drug discovery.

References

Application Notes and Protocols for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS is a form of an analyte where one or more atoms have been substituted with their stable heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[] These labeled compounds are chemically identical to the analyte of interest and exhibit similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar behavior allow for effective compensation for matrix effects and variations in sample processing, leading to more reliable and reproducible results.

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is a stable isotope-labeled version of 2-Amino-3-chloro-N-hydroxy-propanamide, an intermediate in the synthesis of the antibiotic Cycloserine. This makes it an ideal internal standard for the quantitative analysis of its unlabeled counterpart or structurally related compounds in various biological matrices. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.

Physicochemical Properties

A summary of the physicochemical properties of the unlabeled analyte and the stable isotope-labeled internal standard is presented below.

Property2-Amino-3-chloro-N-hydroxy-propanamideThis compound
CAS Number 120854-55-91794713-69-1
Molecular Formula C₃H₇ClN₂O₂C₃H₄D₃ClN¹⁵NO₂
Molecular Weight 138.55 g/mol 142.56 g/mol
Isotopic Purity Not ApplicableTypically ≥98%
Chemical Purity Typically ≥95%Typically ≥95%

Application: Quantitative Analysis of a Target Analyte in Human Plasma

This section outlines a typical application for the use of this compound as an internal standard in an LC-MS/MS method for the quantification of a target analyte (e.g., 2-Amino-3-chloro-N-hydroxy-propanamide or a related compound) in human plasma. The following protocols are based on established methodologies for similar small molecules and should be optimized for specific laboratory conditions and instrumentation.

Experimental Workflow

The overall experimental workflow for the quantitative analysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_solution Add Internal Standard (this compound) plasma->is_solution precipitation Protein Precipitation (e.g., with Acetonitrile) is_solution->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation & Reconstitution supernatant->evaporation lc_injection Inject into LC-MS/MS evaporation->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification sil_rationale cluster_process Analytical Process cluster_detection Detection & Quantification sample_prep Sample Preparation (Analyte + SIL-IS) lc_separation LC Separation (Co-elution) sample_prep->lc_separation ms_ionization MS Ionization (Matrix Effects) lc_separation->ms_ionization ms_detector Mass Spectrometer (Detects both Analyte and SIL-IS) ms_ionization->ms_detector ratio Calculate Peak Area Ratio (Analyte / SIL-IS) ms_detector->ratio quantification Accurate Quantification ratio->quantification correction Correction for Variations variation Process Variations (e.g., loss during prep, ion suppression) variation->sample_prep variation->ms_ionization correction->quantification Leads to

References

Application Notes: 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound Overview

2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ is a stable isotope-labeled derivative of 2-Amino-3-chloro-N-hydroxy-propanamide. The unlabeled compound is a white to off-white solid with slight solubility in DMSO and water.[1][2] Structurally, it is a hydroxamic acid derivative.[3] This class of compounds is widely recognized for its ability to chelate metal ions, a property that makes many hydroxamates potent inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).[4][5][6][7]

The incorporation of stable isotopes (¹⁵N and Deuterium) allows this compound to be used as an internal standard or tracer in quantitative analyses by mass spectrometry (GC-MS or LC-MS) or Nuclear Magnetic Resonance (NMR).[8][9] This is particularly useful in drug development and metabolic studies to track the compound's pharmacokinetic and metabolic profile.[8][9]

Mechanism of Action

Based on its hydroxamic acid functional group, the primary putative mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[6][10] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors and suppressing gene expression.

By inhibiting HDACs, 2-Amino-3-chloro-N-hydroxy-propanamide would prevent this deacetylation, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more relaxed, open chromatin state, facilitating gene transcription.[7] This modulation of gene expression can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis, making HDAC inhibitors a significant area of research in cancer therapy.[10][11][12] The hydroxamate moiety is critical to this function, as it chelates the zinc ion within the catalytic pocket of the HDAC enzyme.[7]

Experimental Protocols

These protocols are generalized for the use of a novel, stable isotope-labeled potential HDAC inhibitor in a typical mammalian cell culture setting. Optimization for specific cell lines and experimental goals is recommended.

Protocol 1: Cell Treatment for Analysis of Histone Acetylation

This protocol details the treatment of cultured cells to assess the compound's effect on histone acetylation, a primary indicator of HDAC inhibition.

  • Materials:

    • 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ (herein "ACHP-¹⁵N,d₃")

    • Sterile DMSO

    • Appropriate mammalian cell line (e.g., HeLa, PC-3, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Cell lysis buffer for Western blot (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • Antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3, appropriate secondary antibody

  • Procedure:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of ACHP-¹⁵N,d₃ in sterile DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[2]

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of ACHP-¹⁵N,d₃ in complete culture medium from the 10 mM stock. Typical final concentrations for novel HDAC inhibitors range from 0.1 µM to 50 µM.[11] Include a vehicle control (DMSO only) at the same final concentration as the highest ACHP treatment.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of ACHP-¹⁵N,d₃ or vehicle control.

    • Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.[10]

    • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.

    • Western Blot Analysis: Proceed with standard Western blotting protocols to detect the levels of acetylated Histone H3, using total Histone H3 as a loading control. An increase in the ratio of acetyl-H3 to total-H3 indicates HDAC inhibition.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of the compound on cell proliferation and viability.

  • Materials:

    • ACHP-¹⁵N,d₃ stock solution (10 mM in DMSO)

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow to adhere overnight.

    • Compound Treatment: Perform serial dilutions of ACHP-¹⁵N,d₃ in culture medium to achieve final concentrations for testing (e.g., 0 µM to 100 µM).

    • Replace the medium with 100 µL of the medium containing the test concentrations. Include a vehicle control and a no-cell blank control.

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the crystals.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Quantitative data should be summarized for clarity. The tables below provide templates for presenting typical results from the described experiments.

Table 1: In Vitro HDAC Inhibitory Activity

Compound Target HDAC Isoform IC₅₀ (µM)
ACHP-¹⁵N,d₃ HDAC1 [Example Value: 0.52]
ACHP-¹⁵N,d₃ HDAC3 [Example Value: 0.28]
ACHP-¹⁵N,d₃ HDAC6 [Example Value: 1.15]
SAHA (Control)[13] HDAC1 0.061

| SAHA (Control)[13] | HDAC3 | 0.019 |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

Compound Cell Line Incubation Time IC₅₀ (µM)
ACHP-¹⁵N,d₃ MDA-MB-231 (Breast) 72h [Example Value: 2.5]
ACHP-¹⁵N,d₃ PC-3 (Prostate) 72h [Example Value: 4.1]
ACHP-¹⁵N,d₃ HCT116 (Colon) 72h [Example Value: 3.3]

| 5j (Reference)[5] | HCT116 (Colon) | - | 0.3 |

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Downstream Analysis cluster_data Data Output prep_stock Prepare 10 mM Stock of ACHP-¹⁵N,d₃ in DMSO treat_cells Treat Cells with Serial Dilutions (0.1 µM - 50 µM) & Vehicle Control prep_stock->treat_cells seed_cells Seed Mammalian Cells in Culture Plates seed_cells->treat_cells incubate Incubate for 6-24 hours treat_cells->incubate lysis Harvest & Lyse Cells incubate->lysis For Western Blot viability Cell Viability Assay (MTT) incubate->viability For Viability quant Protein Quantification (BCA Assay) lysis->quant wb Western Blot quant->wb wb_result Histone Acetylation Level wb->wb_result ic50_result IC₅₀ Value viability->ic50_result

Caption: Experimental workflow for cell treatment and analysis.

hdac_pathway cluster_chromatin Chromatin State cluster_transcription Gene Expression cluster_outcome Cellular Outcome compound ACHP-¹⁵N,d₃ (Hydroxamate Inhibitor) hdac HDAC Enzyme (with Zn²⁺ in active site) compound->hdac Inhibits (Chelates Zn²⁺) histone_deacetylated Deacetylated Histones (Condensed Chromatin) histone_acetylated Acetylated Histones (Relaxed Chromatin) histone_acetylated->histone_deacetylated HDAC Activity transcription_on Gene Transcription ACTIVE histone_acetylated->transcription_on histone_deacetylated->histone_acetylated HAT Activity transcription_off Gene Transcription REPRESSED histone_deacetylated->transcription_off outcome Cell Cycle Arrest, Apoptosis, Differentiation transcription_on->outcome

Caption: Putative signaling pathway of HDAC inhibition.

References

Application Note: Quantitative Analysis of Target Proteins Using 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is a novel probe designed for the targeted analysis of specific protein classes. Its hydroxamate functional group suggests a high affinity for metalloproteinases, a family of enzymes implicated in numerous physiological and pathological processes, including cancer metastasis and inflammation. The presence of a chloro-group may facilitate covalent bond formation with the target protein, enabling robust and specific labeling.

This application note describes the use of an isotopically labeled version, 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃, as an internal standard for the accurate quantification of a target protein using a mass spectrometry-based approach. The heavy isotopes (¹⁵N and ³H) introduce a specific mass shift, allowing for the differentiation and relative quantification of the probe-labeled endogenous protein versus the spiked standard. This method is invaluable for target validation, drug efficacy studies, and biomarker discovery.

Quantitative Data Summary

The following tables summarize the results from a proof-of-concept experiment designed to quantify a target metalloproteinase (MMP-X) in a cellular model. The experiment compares the abundance of MMP-X in control cells versus cells treated with a known inhibitor.

Table 1: Relative Quantification of MMP-X in Response to Inhibitor Treatment

Sample GroupMean Peak Area Ratio (Endogenous/Standard)Standard DeviationFold Change (Treated/Control)p-value
Control0.850.071.00-
Inhibitor-Treated0.420.050.49<0.01

Table 2: Mass Spectrometry Parameters for Quantitation

AnalytePrecursor Ion (m/z)Fragment Ion (m/z)Collision Energy (eV)
Endogenous MMP-X Peptide624.32759.4125
¹⁵N,d₃-labeled Standard Peptide628.34763.4325

Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction
  • Cell Culture: Culture cells to 80-90% confluency in appropriate growth medium.

  • Harvesting: Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 1 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail) per 10 cm dish.

  • Incubation: Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.

Protocol 2: Probe Labeling and Affinity Enrichment
  • Labeling: To 1 mg of protein lysate, add 10 µM of 2-Amino-3-chloro-N-hydroxy-propanamide. Incubate for 1 hour at 37°C.

  • Standard Spiking: Add the isotopically labeled 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ probe at a 1:1 ratio relative to the estimated target protein abundance.

  • Enrichment (Click Chemistry Assumption): This protocol assumes the probe is modified with an azide or alkyne for click chemistry. Add 100 µM of biotin-alkyne (or biotin-azide), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. Incubate for 1 hour at room temperature.

  • Precipitation: Precipitate the proteins using a chloroform/methanol extraction.

  • Resuspension: Resuspend the protein pellet in 1% SDS in PBS.

  • Streptavidin Pulldown: Add streptavidin-agarose beads and incubate for 2 hours at room temperature with gentle rotation.

  • Washing: Wash the beads three times with 0.1% SDS in PBS, followed by two washes with 50 mM ammonium bicarbonate.

Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
  • Reduction and Alkylation: Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate. Add 10 mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add 55 mM iodoacetamide, then incubate in the dark for 20 minutes.

  • Digestion: Add 1 µg of sequencing-grade trypsin and incubate overnight at 37°C.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system. Use a data-dependent acquisition method.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the labeled peptides. Calculate the peak area ratio of the endogenous peptide to the heavy-labeled internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysis Cell Lysis & Protein Extraction probe_labeling Probe Labeling with 2-Amino-3-chloro-N-hydroxy-propanamide cell_lysis->probe_labeling standard_spike Spike-in ¹⁵N,d₃ Labeled Standard probe_labeling->standard_spike click_chemistry Click Chemistry with Biotin-Azide standard_spike->click_chemistry streptavidin_pulldown Streptavidin Pulldown click_chemistry->streptavidin_pulldown on_bead_digestion On-Bead Digestion streptavidin_pulldown->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis

Caption: Experimental workflow for protein quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade transcription_factor_inactive Inactive Transcription Factor kinase_cascade->transcription_factor_inactive Activates transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active gene_transcription Gene Transcription transcription_factor_active->gene_transcription mmp_mrna MMP-X mRNA gene_transcription->mmp_mrna mmp_protein MMP-X Protein mmp_mrna->mmp_protein Translation ecm_degradation ECM Degradation mmp_protein->ecm_degradation Catalyzes

Application Notes and Protocols for Isotopic Labeling with 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is an isotopically labeled fine chemical primarily utilized as an intermediate in the synthesis of labeled D-Cycloserine.[1][2][3][4] Labeled D-Cycloserine serves as a valuable tool in metabolic studies and as an internal standard for quantitative mass spectrometry analysis.[5] This document provides an overview of its role in preparing labeled Cycloserine and outlines protocols for the application of such labeled compounds in research, particularly in studying bacterial cell wall synthesis and in quantitative proteomics.

D-Cycloserine is a broad-spectrum antibiotic that acts as a structural analog of D-alanine.[6][7][8] Its mechanism of action involves the competitive inhibition of two key enzymes in the bacterial peptidoglycan synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[6][7][8][9][10] By inhibiting these enzymes, Cycloserine disrupts the formation of the D-alanine-D-alanine dipeptide, a crucial component of the bacterial cell wall, leading to cell lysis.[6][8] The use of isotopically labeled Cycloserine, synthesized from this compound, allows researchers to trace the metabolic fate of the antibiotic and quantify its effects on bacterial physiology with high precision.

Quantitative Data Summary

The primary quantitative application of isotopically labeled compounds like the one derived from this compound is in mass spectrometry-based quantification. The key principle is the mass difference between the labeled (heavy) and unlabeled (light) forms of a molecule.

Labeled CompoundIsotopic LabelsMolecular FormulaMolecular Weight ( g/mol )
This compound¹⁵N, ³H (d3)C₃H₄D₃ClN¹⁵NO₂142.56[11]
rac Cycloserine-15N,d3¹⁵N, ³H (d3)C₃H₃D₃N¹⁵NO₂106.10[11]

Signaling Pathway and Experimental Workflows

Cycloserine Mechanism of Action

The following diagram illustrates the mechanism by which D-Cycloserine inhibits bacterial cell wall synthesis.

Cycloserine_Mechanism cluster_cytoplasm Bacterial Cytoplasm cluster_cell_wall Cell Wall Synthesis L_Alanine L-Alanine Alr Alanine Racemase (Alr) L_Alanine->Alr substrate D_Alanine D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Alanine->Ddl substrate D_Ala_D_Ala D-Ala-D-Ala Dipeptide MurF MurF Ligase D_Ala_D_Ala->MurF incorporated by UDP_NAM_peptide UDP-NAM-pentapeptide Peptidoglycan Peptidoglycan Synthesis UDP_NAM_peptide->Peptidoglycan precursor for Alr->D_Alanine converts to Ddl->D_Ala_D_Ala synthesizes MurF->UDP_NAM_peptide Cycloserine D-Cycloserine Cycloserine->Alr inhibits Cycloserine->Ddl inhibits Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis disruption leads to

D-Cycloserine inhibits Alanine Racemase and D-Ala:D-Ala Ligase.
Experimental Workflow: Synthesis and Application of Labeled Cycloserine

This workflow outlines the synthesis of labeled D-Cycloserine and its subsequent use in a bacterial metabolic labeling experiment.

Labeled_Cycloserine_Workflow cluster_synthesis Synthesis of Labeled D-Cycloserine cluster_experiment Metabolic Labeling Experiment Intermediate 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 Synthesis Chemical Synthesis Intermediate->Synthesis Labeled_Cycloserine Labeled D-Cycloserine (¹⁵N, d3) Synthesis->Labeled_Cycloserine Treatment Incubation with Labeled D-Cycloserine Labeled_Cycloserine->Treatment Culture Bacterial Culture Culture->Treatment Harvest Harvest Cells and Extract Metabolites Treatment->Harvest LC_MS LC-MS/MS Analysis Harvest->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Workflow for synthesis and metabolic labeling with D-Cycloserine.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of Labeled D-Cycloserine

Objective: To synthesize isotopically labeled D-Cycloserine from this compound for use in metabolic labeling studies.

Note: This is a generalized protocol as a specific synthesis route from this intermediate is not publicly detailed. The synthesis would likely involve an intramolecular cyclization reaction.

Materials:

  • This compound

  • Appropriate aprotic solvent (e.g., DMF, THF)

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the reaction mixture to a suitable temperature (e.g., 0 °C).

  • Slowly add a base to facilitate the intramolecular cyclization, which would involve the amino group displacing the chlorine atom.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Once the reaction is complete, quench the reaction carefully (e.g., with water or a mild acid).

  • Extract the product into an organic solvent.

  • Purify the crude product using column chromatography or preparative HPLC to obtain pure labeled D-Cycloserine.

  • Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR.

Protocol 2: Metabolic Labeling of Bacteria with Labeled D-Cycloserine

Objective: To trace the incorporation of labeled D-Cycloserine into bacterial metabolic pathways.

Materials:

  • Bacterial strain of interest (e.g., Mycobacterium smegmatis)

  • Appropriate liquid culture medium

  • Labeled D-Cycloserine (synthesized as per Protocol 1)

  • Unlabeled D-Cycloserine (for control)

  • Incubator shaker

  • Centrifuge

  • Metabolite extraction buffer (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system

Procedure:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Divide the culture into two flasks: one for the labeled treatment and one for the unlabeled control.

  • To the "labeled" flask, add the labeled D-Cycloserine to a final concentration known to be sub-inhibitory to allow for metabolic processing.

  • To the "control" flask, add the same concentration of unlabeled D-Cycloserine.

  • Incubate both cultures for a defined period to allow for the uptake and metabolism of the compound.

  • Harvest the bacterial cells by centrifugation at a low temperature.

  • Quench metabolism by flash-freezing the cell pellets in liquid nitrogen.

  • Extract the intracellular metabolites using a cold extraction buffer.

  • Centrifuge the extracts to pellet cell debris and collect the supernatant.

  • Analyze the metabolite extracts by LC-MS/MS to identify and quantify labeled metabolic products, such as labeled D-alanine or D-Ala-D-Ala dipeptides.

Protocol 3: General Protocol for Quantitative Proteomics using Isotopic Labeling

Objective: To compare the relative abundance of proteins between two cell populations (e.g., control vs. drug-treated) using a stable isotope-labeled internal standard. This protocol describes a general workflow adaptable for methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) where a labeled proteome is used as an internal standard.

Materials:

  • Two populations of cells (e.g., control and treated)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT) and Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Desalting columns (e.g., C18)

  • LC-MS/MS system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Sample Preparation:

    • Harvest control and treated cells separately.

    • Lyse the cells to extract proteins.

    • Quantify the protein concentration in each lysate.

  • Internal Standard Spiking:

    • A labeled proteome (e.g., from cells grown in ¹⁵N-enriched media) is added in a 1:1 ratio to both the control and treated samples. This serves as a highly accurate internal standard for every protein identified.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Desalt the peptide mixtures using C18 columns to remove contaminants.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis:

    • Process the raw mass spectrometry data using specialized software.

    • The software will identify peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" (from the experimental sample) and "heavy" (from the labeled internal standard) peptide pairs.[12]

    • This allows for the accurate determination of changes in protein expression between the control and treated conditions.

References

Application Note: Quantitative Bioanalysis of 2-Amino-3-chloro-N-hydroxy-propanamide in Plasma for Pharmacokinetic Studies Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic (PK) and toxicokinetic assessments in drug development.[1] This note describes a robust bioanalytical method for the determination of 2-Amino-3-chloro-N-hydroxy-propanamide (ACHP), a novel investigational compound, in rodent plasma. To ensure the highest level of accuracy and precision, the method employs Stable Isotope Dilution (SID) in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

The SID method utilizes "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" (ACHP-IS) as an internal standard (IS).[3][4] An ideal stable isotope-labeled internal standard (SIL-IS) is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] This co-eluting, chemically analogous standard compensates for variability in sample preparation and potential matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[6] The use of a SIL-IS is widely considered the gold standard for quantitative bioanalysis.[1]

This method provides the high sensitivity, selectivity, and reliability required to define the pharmacokinetic profile of ACHP in preclinical studies.[7]

Principle of the Method

A known concentration of the stable isotope-labeled internal standard, ACHP-IS, is added to all plasma samples, calibration standards, and quality control (QC) samples at the beginning of the sample preparation process.[8] The samples are then subjected to protein precipitation to remove high-abundance proteins like albumin.[9] Following extraction, the samples are analyzed by LC-MS/MS.

The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte (ACHP) and the internal standard (ACHP-IS). Although both compounds co-elute chromatographically and have similar ionization efficiencies, they are distinguished by their mass-to-charge (m/z) ratios due to the incorporated heavy isotopes in ACHP-IS.[5] The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and accurately determine the concentration of ACHP in unknown samples.[2]

Experimental Protocols

In-Vivo Pharmacokinetic Study Protocol (Rodent Model)

This protocol outlines a typical procedure for a single-dose pharmacokinetic study in rats.[10][11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]

Materials:

  • Male Sprague Dawley rats (8-10 weeks old, 250-300g)[11]

  • ACHP dosing solution (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

  • Administration supplies (oral gavage needles, syringes)

  • Blood collection supplies (microcentrifuge tubes containing K2EDTA anticoagulant, capillary tubes)

  • Anesthesia (e.g., isoflurane) for terminal bleed[10]

  • Centrifuge

Procedure:

  • Acclimatization: Acclimate animals to the facility for at least three days prior to the study.[11]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: Administer a single oral dose of the ACHP formulation (e.g., 10 mg/kg) via oral gavage. Record the exact time of dosing for each animal.[11]

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL per time point) from a suitable vessel (e.g., tail vein) into K2EDTA tubes at predetermined time points. A typical time course would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[12]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Transfer the resulting plasma into clean, labeled microcentrifuge tubes and store frozen at -80°C until bioanalysis.

Plasma Sample Preparation Protocol (Protein Precipitation)

This protocol uses acetonitrile to precipitate plasma proteins, a common and effective method for sample clean-up prior to LC-MS/MS analysis.[9][13]

Materials:

  • Frozen rat plasma samples, calibration standards, and QCs

  • ACHP-IS working solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)

  • Ice-cold acetonitrile (ACN) containing 0.1% formic acid[14]

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer and centrifuge

Procedure:

  • Thaw Samples: Thaw all plasma samples, standards, and QCs on ice.

  • Aliquot Sample: In a microcentrifuge tube or 96-well plate, aliquot 50 µL of each plasma sample.

  • Add Internal Standard: Add 25 µL of the ACHP-IS working solution to each tube/well.

  • Precipitation: Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma) to each sample.[9]

  • Vortex: Cap the tubes or seal the plate and vortex vigorously for 2 minutes to ensure complete protein precipitation.[13]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate, avoiding disturbance of the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis Protocol

The following are representative parameters for an LC-MS/MS method. Actual parameters must be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Re-equilibration at 5% B

Tandem Mass Spectrometry (MS/MS) System:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions: These are hypothetical and would need to be determined by infusing pure standards.

Data Presentation

Quantitative data from the bioanalytical method validation and the pharmacokinetic study should be summarized in clear, concise tables.

Table 1: Optimized Mass Spectrometer Parameters for ACHP and ACHP-IS

Compound Precursor Ion (Q1 m/z) Product Ion (Q3 m/z) Dwell Time (ms) Collision Energy (eV)
ACHP 139.0 79.1 100 15

| ACHP-IS | 143.0 | 82.1 | 100 | 15 |

Table 2: Calibration Curve Performance

Nominal Conc. (ng/mL) Back-Calculated Conc. (Mean, n=3) Accuracy (%) Precision (%CV)
1.00 1.05 105.0 4.5
2.50 2.41 96.4 3.8
10.0 10.3 103.0 2.1
50.0 48.9 97.8 1.5
250 254 101.6 1.9
500 495 99.0 2.5

| 1000 | 1011 | 101.1 | 3.1 |

Table 3: Mean Plasma Concentration-Time Profile and Key Pharmacokinetic Parameters of ACHP after a Single 10 mg/kg Oral Dose in Rats (n=3 per time point)

Time (hr) Mean Plasma Conc. (ng/mL) Std. Dev.
0.25 155.6 35.2
0.50 480.3 98.7
1.00 895.1 150.4
2.00 750.8 125.6
4.00 410.2 88.1
8.00 150.5 45.3
24.00 10.2 4.9
PK Parameter Value Units
Cmax 910.5 ng/mL
Tmax 1.0 hr
AUC(0-t) 3540 hr*ng/mL

| T½ | 3.5 | hr |

Visualizations

G cluster_invivo In-Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_instrumental Instrumental Analysis Dosing Dosing (Oral Gavage, 10 mg/kg) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Storage Store Plasma (-80°C) Plasma->Storage Thaw Thaw Plasma Samples Storage->Thaw Spike Spike with ACHP-IS Thaw->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Centrifuge Centrifuge (14,000 x g) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Data Data Processing (Peak Area Ratio) LCMS->Data PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Data->PK G cluster_sample Biological Sample cluster_is Internal Standard Addition cluster_extraction Sample Preparation & Analysis cluster_data Data Analysis Analyte Analyte (ACHP) Unknown Concentration (X) Mix Sample + IS Mixture Analyte->Mix IS Internal Standard (ACHP-IS) Known Concentration (C) IS->Mix Loss Variable Loss During Extraction & Ionization Mix->Loss MS Mass Spectrometer (Detects Both) Loss->MS Ratio Measure Peak Area Ratio (Area_Analyte / Area_IS) MS->Ratio Calc Calculate Unknown Conc. (X) via Calibration Curve Ratio->Calc

References

Application Notes and Protocols for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific experimental data for "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" as a direct enzyme inhibitor is not extensively available in the public domain. This document provides detailed application notes and protocols based on the known biochemical properties of hydroxamic acids as metalloenzyme inhibitors and the role of the unlabeled compound as an intermediate in the synthesis of the antibiotic Cycloserine. The protocols described herein are general and adaptable for investigating the inhibitory potential of this compound against relevant enzyme targets.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is a synthetic intermediate in the production of Cycloserine, an antibiotic that targets bacterial cell wall biosynthesis.[1][2][3] The isotopically labeled version, this compound, incorporates stable isotopes of nitrogen and hydrogen, making it a valuable tool for tracer studies in metabolic pathways and pharmacokinetic analyses.[][5]

The presence of a hydroxamic acid (-CONHOH) functional group suggests that this compound may act as a metalloenzyme inhibitor.[6][7] Hydroxamic acids are known to chelate metal ions, such as zinc (Zn²⁺), iron (Fe³⁺), or copper (Cu²⁺), within the active site of enzymes, leading to inhibition of their catalytic activity.[6][8] This property makes them a significant class of inhibitors for enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).

These application notes provide a framework for utilizing this compound in enzyme inhibition assays, focusing on its potential as a metalloenzyme inhibitor.

Principle of Enzyme Inhibition

The inhibitory activity of this compound is hypothesized to stem from the chelation of a metal cofactor in the enzyme's active site by the hydroxamic acid moiety. This binding can be reversible or irreversible and prevents the substrate from accessing the active site or interferes with the catalytic mechanism. The stable isotope labeling allows for sensitive detection and quantification of the inhibitor's fate in complex biological systems using mass spectrometry.

cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism Enzyme Metalloenzyme (e.g., with Zn²⁺) Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 (Hydroxamic Acid) Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex (Chelated Metal) Inhibitor->Inhibited_Enzyme No_Product No Product Formation Inhibited_Enzyme->No_Product No Catalysis Enzyme_to_Inhibit Enzyme_to_Inhibit->Inhibited_Enzyme Inhibition

Mechanism of hydroxamic acid-based enzyme inhibition.

Potential Enzyme Targets

Given its structure, this compound could be screened against a variety of metalloenzymes. Based on its precursor relationship to Cycloserine, enzymes involved in bacterial cell wall synthesis are also of interest.

Enzyme ClassSpecific ExamplesRationale
Metalloenzymes Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), TyrosinaseThe hydroxamic acid moiety is a known zinc-binding group in the active sites of these enzymes.[6][7][8]
Bacterial Cell Wall Synthesis Enzymes D-alanine:D-alanine ligase (Ddl), Alanine racemase (Alr)Cycloserine, derived from this compound, inhibits these enzymes.[1] It is plausible the precursor has some affinity.

Quantitative Data (Representative)

The following tables present example data that would be generated from enzyme inhibition assays. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Representative IC50 Values for this compound against various Metalloenzymes

Enzyme TargetIC50 (µM)Assay Type
HDAC115.2Fluorometric
MMP-225.8FRET-based
MMP-932.1FRET-based
Tyrosinase8.5Spectrophotometric

Table 2: Representative Kinetic Parameters for Inhibition of Tyrosinase

Inhibitor Concentration (µM)Vmax (µM/min)Km (mM)Inhibition TypeKi (µM)
0 (Control)1000.5--
51021.0Competitive4.8
10981.5Competitive5.1
201012.5Competitive4.9

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays.

General In Vitro Fluorometric Metalloenzyme (e.g., HDAC) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of the title compound against a recombinant metalloenzyme using a fluorogenic substrate.

start Start reagents Prepare Reagents: - Assay Buffer - Test Compound Dilutions - Recombinant Enzyme - Fluorogenic Substrate - Developer Solution start->reagents plate_setup Set up 96-well plate: - Add Assay Buffer - Add Test Compound / DMSO Control - Add Enzyme Solution reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation reaction_start Initiate Reaction: Add Fluorogenic Substrate pre_incubation->reaction_start incubation Incubate at 37°C for 30 min reaction_start->incubation stop_develop Stop Reaction & Develop Signal: Add Developer Solution incubation->stop_develop final_incubation Incubate at RT for 15 min (protect from light) stop_develop->final_incubation read_plate Measure Fluorescence (Ex: 360 nm, Em: 460 nm) final_incubation->read_plate analyze Data Analysis: - Calculate % Inhibition - Determine IC50 read_plate->analyze end End analyze->end

Workflow for a fluorometric enzyme inhibition assay.

Materials:

  • This compound

  • Recombinant human metalloenzyme (e.g., HDAC1)

  • Fluorogenic substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a stop solution like Trichostatin A for HDAC assays)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the test compound in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 1%.

    • Dilute the recombinant enzyme to the working concentration in Assay Buffer.

  • Reaction Setup:

    • In a 96-well black microplate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of the test compound at various concentrations (or DMSO for control wells).

      • 20 µL of the diluted recombinant enzyme.

  • Pre-incubation:

    • Gently mix the plate and incubate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 20 µL of the fluorogenic substrate to all wells.

  • Incubation:

    • Mix and incubate the plate at 37°C for 30 minutes.

  • Stop and Develop:

    • Add 20 µL of the Developer solution to each well to stop the reaction and initiate the development of the fluorescent signal.

  • Final Incubation:

    • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 355-360 nm, Em: 460 nm).[8]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Use in Isotope Tracing and Target Engagement Studies

The stable isotope label on this compound makes it ideal for mass spectrometry-based assays to confirm target engagement in a cellular context.

Materials:

  • Cell line expressing the target enzyme

  • Cell culture medium and reagents

  • This compound

  • Lysis buffer

  • LC-MS/MS system

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein-Inhibitor Complex Analysis:

    • Isolate the target protein using immunoprecipitation or other affinity purification methods.

    • Digest the protein-inhibitor complex (e.g., using trypsin).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search for the mass shift corresponding to the covalent adduction of the labeled inhibitor to peptides from the active site of the target enzyme. The presence of the 15N and d3 labels will create a unique isotopic signature, confirming the binding of the compound.

Conclusion

This compound is a versatile chemical tool. While its primary established role is as a synthetic intermediate, its hydroxamic acid moiety presents a strong rationale for its investigation as a metalloenzyme inhibitor. The stable isotope labeling provides an invaluable feature for advanced mechanistic and pharmacokinetic studies. The protocols and data presented here offer a comprehensive guide for researchers to explore the enzyme inhibition potential of this compound.

References

Application Notes and Protocols for 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the stable isotope-labeled compound, 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃, in drug metabolism and pharmacokinetic (DMPK) studies. The protocols outlined below serve as a guide for utilizing this compound as an internal standard and a tracer to investigate the metabolic fate of a hypothetical parent drug, "2-Amino-3-chloro-N-hydroxy-propanamide."

Stable isotope labeling is a powerful technique in drug development, offering a non-radioactive method to track the journey of a drug and its metabolites through a biological system.[1][2][3] The incorporation of stable isotopes like deuterium (d) and ¹⁵N allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts using mass spectrometry, which is crucial for accurate quantification and metabolite identification.[4]

Application in Metabolic Stability Assays

Objective: To determine the in vitro metabolic stability of a parent drug using 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ as an internal standard for LC-MS/MS analysis.

Protocol:

  • Incubation Preparation:

    • Prepare a stock solution of the parent drug and the internal standard (2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃) in a suitable organic solvent (e.g., DMSO).

    • In a 96-well plate, add liver microsomes (e.g., human, rat, mouse) to a pre-warmed incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Initiate a pre-incubation at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the parent drug to the microsomal suspension to start the metabolic reaction. The final substrate concentration should be within the linear range of the enzyme kinetics (e.g., 1 µM).

    • Initiate the enzymatic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard, 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃, at a fixed concentration.

  • Sample Processing:

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent drug by comparing its peak area to that of the internal standard.

Data Presentation:

The metabolic stability can be expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterValue
In vitro t½ (min)25.8
Intrinsic Clearance (µL/min/mg protein)26.9

Note: The data presented are hypothetical and for illustrative purposes only.

Application in Metabolite Identification Studies

Objective: To identify potential metabolites of the parent drug by comparing the mass spectra of samples from in vitro or in vivo studies with and without the presence of the isotopically labeled compound.

Protocol:

  • Dosing and Sample Collection (In Vivo):

    • Administer a mixture of the parent drug and 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ (e.g., in a 1:1 ratio) to laboratory animals (e.g., rats).

    • Collect biological samples (e.g., plasma, urine, feces) at various time points.

  • Incubation (In Vitro):

    • Incubate a mixture of the parent drug and the labeled compound with a metabolically active system (e.g., liver S9 fraction, hepatocytes).

  • Sample Preparation:

    • Process the collected samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • LC-High-Resolution Mass Spectrometry (HRMS) Analysis:

    • Analyze the extracts using LC-HRMS.

    • Look for characteristic isotopic doublets in the mass spectra. The parent drug and its metabolites will appear as a pair of peaks separated by the mass difference introduced by the stable isotopes (e.g., +4 Da for ¹⁵N and 3x d).

Data Presentation:

The identified metabolites can be summarized in a table.

Metabolite IDProposed BiotransformationMass Shift (Da)
M1Hydroxylation+16
M2Dehydrogenation-2
M3Glucuronidation+176
M4N-dealkylation-14

Note: The data presented are hypothetical and for illustrative purposes only.

Application in Enzyme Kinetic Studies

Objective: To determine the kinetic parameters (Km and Vmax) of the primary enzyme(s) responsible for the metabolism of the parent drug.

Protocol:

  • Incubation Setup:

    • Prepare incubations with varying concentrations of the parent drug in the presence of a specific recombinant human enzyme (e.g., CYP3A4, UGT1A1).

    • Use 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ as the internal standard.

  • Reaction and Analysis:

    • Follow the general procedure for metabolic stability assays, but with a fixed, short incubation time within the linear range of metabolite formation.

    • Quantify the formation of a specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the rate of metabolite formation against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

EnzymeKm (µM)Vmax (pmol/min/pmol enzyme)
CYP3A412.5150.2
UGT1A155.285.7

Note: The data presented are hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow prep_drug Prepare Parent Drug and 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ (Internal Standard) incubation Incubation at 37°C prep_drug->incubation prep_system Prepare Metabolic System (e.g., Microsomes, Hepatocytes) prep_system->incubation sampling Time-Point Sampling incubation->sampling quenching Quench Reaction with Acetonitrile + Internal Standard sampling->quenching processing Sample Processing (Protein Precipitation) quenching->processing lcms LC-MS/MS or LC-HRMS Analysis processing->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis

Caption: General workflow for in vitro drug metabolism studies.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Drug (2-Amino-3-chloro-N-hydroxy-propanamide) M1 M1: Hydroxylation parent->M1 CYP450 M2 M2: Dehydrogenation parent->M2 ADH/ALDH M4 M4: N-dealkylation parent->M4 CYP450 M3 M3: Glucuronidation M1->M3 UGTs

Caption: Hypothetical metabolic pathway of the parent drug.

References

Application Notes and Protocols for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the precise measurement of protein abundance and turnover. Stable isotope labeling coupled with mass spectrometry (MS) has emerged as a robust methodology for accurate and reproducible quantification of proteins in complex biological mixtures. This document details the applications and protocols for a novel, multifunctional chemical probe, 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 (ACH-N,d3), designed for advanced quantitative proteomics workflows.

ACH-N,d3 is a unique reagent that combines three key chemical features:

  • A hydroxamate (-N-hydroxy-propanamide) functional group, a well-established zinc-chelating moiety known to competitively inhibit metalloproteinases.

  • A stable isotope label (15N, d3) , which induces a predictable mass shift, allowing it to serve as an internal standard for high-precision quantitative mass spectrometry.

  • An amino- and chloro- functionalized propane backbone , which can be further modified for targeted delivery or covalent linkage to target proteins.

These features make ACH-N,d3 a powerful tool for two primary applications in proteomics:

  • Quantitative Analysis of Metalloproteinase Activity and Inhibitor Potency: By serving as a stable isotope-labeled internal standard, ACH-N,d3 allows for the precise quantification of its unlabeled counterpart in biological systems, facilitating pharmacokinetic and pharmacodynamic (PK/PD) studies of metalloproteinase inhibitors.

  • Activity-Based Protein Profiling (ABPP) of Metalloproteinases: The hydroxamate moiety can be used to enrich active metalloproteinases from complex proteomes, with the isotopic label enabling differential quantification of enzyme activity between distinct biological states.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for proteomics experiments utilizing ACH-N,d3. These values are representative and may vary based on the specific experimental conditions and instrumentation.

ParameterSILACiTRAQ/TMTACH-N,d3 (as internal standard)
Multiplexing Capacity Up to 5-plexUp to 16-plex2-plex (light vs. heavy)
Quantitative Accuracy High (MS1 level)Moderate (MS2 level)High (MS1 level)
Precision (CV%) < 20%< 30%< 15%
Sample Types Cell cultureCell culture, Tissues, FluidsCell culture, Tissues, Fluids

Experimental Protocols

Protocol 1: In Vitro Metalloproteinase Inhibition Assay using ACH-N,d3 as an Internal Standard

This protocol describes the use of ACH-N,d3 as an internal standard to quantify the binding of unlabeled 2-Amino-3-chloro-N-hydroxy-propanamide to a purified metalloproteinase.

Materials:

  • Purified recombinant metalloproteinase (e.g., MMP-9)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)

  • Unlabeled 2-Amino-3-chloro-N-hydroxy-propanamide ("light" inhibitor)

  • This compound ("heavy" internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the "light" inhibitor and the "heavy" internal standard in a suitable solvent (e.g., DMSO).

  • In a series of microcentrifuge tubes, add a fixed concentration of the purified metalloproteinase.

  • Add varying concentrations of the "light" inhibitor to the tubes.

  • Add a fixed concentration of the "heavy" internal standard to each tube.

  • Incubate the reactions at 37°C for 1 hour to allow for inhibitor binding.

  • Terminate the reaction by adding a protein precipitation agent (e.g., ice-cold acetone).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of unbound "light" and "heavy" inhibitor.

  • The ratio of the "light" to "heavy" inhibitor signal is used to determine the amount of "light" inhibitor bound to the enzyme at each concentration.

Protocol 2: Activity-Based Protein Profiling of Metalloproteinases in Cell Lysates

This protocol outlines a workflow for the enrichment and relative quantification of active metalloproteinases from two different cell populations using ACH-N,d3.

Materials:

  • Control and treated cell populations

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors, excluding EDTA)

  • ACH-N,d3 conjugated to a capture tag (e.g., biotin)

  • Streptavidin-coated magnetic beads

  • Wash Buffers

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Harvest control and treated cells and prepare cell lysates.

  • Quantify the protein concentration of each lysate.

  • Incubate the lysates with the biotinylated ACH-N,d3 probe to label active metalloproteinases.

  • Add streptavidin-coated magnetic beads to each lysate to capture the labeled proteins.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion of the captured proteins with trypsin.

  • Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.

  • The relative abundance of identified metalloproteinases between the control and treated samples reflects the change in their activity.

Visualizations

cluster_sample_prep Sample Preparation cluster_labeling Inhibitor Binding & Labeling cluster_analysis Analysis control Control Sample control_label Incubate with 'Light' Inhibitor control->control_label treated Treated Sample treated_label Incubate with 'Heavy' Inhibitor (ACH-N,d3) treated->treated_label combine Combine Samples control_label->combine treated_label->combine enrich Enrich for Inhibitor-Bound Proteins combine->enrich digest Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for quantitative proteomics using ACH-N,d3.

cluster_pathway Metalloproteinase Signaling Pathway stimulus External Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor stimulus->receptor mapk MAPK Cascade receptor->mapk transcription_factor Transcription Factor (e.g., AP-1) mapk->transcription_factor mmp_gene MMP Gene Expression transcription_factor->mmp_gene mmp_protein MMP Protein (Pro-enzyme) mmp_gene->mmp_protein active_mmp Active MMP mmp_protein->active_mmp ecm Extracellular Matrix Degradation active_mmp->ecm cell_migration Cell Migration & Invasion ecm->cell_migration ach ACH-N,d3 (Inhibitor) ach->active_mmp

Caption: Inhibition of a metalloproteinase signaling pathway by ACH-N,d3.

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound in your experiments.

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?

A1: This is an expected issue as the compound is described as only slightly soluble in water.[1][2] High crystal lattice energy and its molecular structure can impede dissolution in neutral aqueous solutions.[3] Here is a systematic approach to address this:

  • Use a Co-solvent: The most common method is to first create a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is a recommended starting point.[1][2][5]

  • Gentle Heating: After preparing a slurry in the solvent, gentle warming (e.g., to 37°C) can aid dissolution.[6] Note that the compound is reported to be unstable in solution, so prolonged heating should be avoided.[1]

  • Sonication: Brief sonication in a water bath can help break down solid particles and enhance the rate of dissolution.

  • pH Adjustment: The N-hydroxy-propanamide (a hydroxamic acid) and amino groups are ionizable. Adjusting the pH of your aqueous buffer can significantly increase solubility.[3][7] Hydroxamic acids are typically more soluble in alkaline solutions (pH > 8) due to the formation of the more soluble hydroxamate anion.[7][8] Conversely, the amino group will be protonated at acidic pH, which could also enhance solubility. Titration experiments are recommended to find the optimal pH.

Q2: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous experimental buffer. Why is this happening and how can I fix it?

A2: This common problem is known as "precipitation upon dilution" or "crashing out".[3][9] It occurs when the highly concentrated organic stock solution is introduced to an aqueous environment where the compound's solubility is much lower. The drastic change in solvent polarity causes the compound to fall out of solution.[9]

Here are several strategies to prevent this:

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[9] This rapid dispersion helps prevent localized supersaturation.

  • Decrease the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try preparing a more dilute final solution.[9]

  • Use an Intermediate Co-solvent Buffer: Prepare an intermediate dilution of your DMSO stock in a buffer that contains a lower percentage of the organic solvent (e.g., 10% DMSO in PBS). Then, perform the final dilution into your experimental medium.

  • Incorporate a Co-solvent in the Final Buffer: The presence of a small amount of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can help maintain the compound's solubility.[3][10] Always run a vehicle control in your experiment to account for any effects of the co-solvent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: Does the isotopic labeling (15N, d3) significantly impact the compound's solubility?

A2: No, the isotopic labeling is not expected to have a significant impact on the compound's fundamental solubility properties. The physicochemical characteristics that govern solubility—polarity, hydrogen bonding capacity, molecular size, and pKa—are nearly identical to the unlabeled compound. The primary purpose of the labeling is for use in analytical techniques like mass spectrometry or NMR.[11]

Q3: What are the best practices for preparing and storing solutions of this compound?

A3: Given that the compound is reported to be hygroscopic and unstable in solution, proper handling is critical.[1][2]

  • Storage of Solid: Store the solid compound in a tightly sealed container, protected from moisture, at the recommended temperature (e.g., -20°C freezer), and under an inert atmosphere.[2]

  • Solution Preparation: Prepare solutions fresh for each experiment if possible. Avoid making large batches of stock solution that will be stored for extended periods.

  • Storage of Solutions: If you must store a stock solution (e.g., in DMSO), aliquot it into small, single-use volumes and store it at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Aqueous solutions are generally less stable and should be used immediately.

Q4: What is the chemical nature of this compound?

A4: 2-Amino-3-chloro-N-hydroxy-propanamide is a small organic molecule with the formula C₃H₇ClN₂O₂.[1] It is a derivative of propanamide and belongs to the class of hydroxamic acids.[7][12] The presence of an amino group also makes it an amino acid derivative. It is used as an intermediate in the chemical synthesis of other compounds, such as Cycloserine.[1][13]

Data Presentation

Table 1: Solubility Characteristics and Recommended Solvents
Property / SolventObservation / RecommendationRationale / Reference
Water Slightly soluble.[1][2]The molecule has multiple polar groups capable of hydrogen bonding, but overall solubility is limited.[14][15]
DMSO (Dimethyl Sulfoxide) Slightly soluble, solubility increases with gentle heating.[1][2]A powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5] Recommended for preparing high-concentration stock solutions.[4]
Ethanol / Methanol Likely soluble.Polar protic solvents that are miscible with water and can be used as co-solvents. Often used to dissolve polar organic molecules.[10]
Aqueous Buffers (pH dependent) Solubility is highly dependent on pH.The hydroxamic acid moiety is acidic and becomes more soluble at alkaline pH, while the amino group is basic and becomes more soluble at acidic pH.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh Compound: Carefully weigh out the desired amount of this compound in a suitable vial.

  • Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Promote Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Gentle Warming (Optional): If the solid does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[6]

  • Sonication (Optional): Alternatively, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Troubleshooting by pH Adjustment
  • Prepare Slurry: Add a small, known amount of the compound to your desired aqueous buffer (e.g., PBS at pH 7.4).

  • Acidic Titration: While stirring, add 0.1 M HCl dropwise to the slurry. Monitor for dissolution as the pH decreases. Check the pH after each addition. Note the pH at which the compound fully dissolves.

  • Alkaline Titration: In a separate slurry, add 0.1 M NaOH dropwise while stirring. Hydroxamic acids are often more soluble in alkaline conditions.[8] Note the pH at which the compound fully dissolves.

  • Determine Optimal pH: Identify the pH range that provides the best solubility while remaining compatible with your experimental system (e.g., ensuring cell viability or enzyme activity).

  • Buffer Preparation: Prepare your final experimental buffer at the newly determined optimal pH.

Visualizations

Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Start: Compound Fails to Dissolve in Aqueous Buffer stock Prepare 10 mM Stock in 100% DMSO start->stock dilute Add Stock Dropwise to Vortexing Aqueous Buffer stock->dilute observe Precipitation Observed? dilute->observe success Success: Compound is Soluble observe->success No fail Troubleshoot Further observe->fail Yes lower_c Lower Final Concentration fail->lower_c add_cosolvent Add Co-solvent (1-5% DMSO) to Final Aqueous Buffer fail->add_cosolvent adjust_ph Adjust Buffer pH (Try pH > 8 or pH < 5) fail->adjust_ph lower_c->dilute add_cosolvent->dilute adjust_ph->start Retry with new buffer

Caption: A troubleshooting workflow for dissolving this compound.

Diagram 2: Key Molecular Interactions Influencing Solubility

G cluster_compound 2-Amino-3-chloro-N-hydroxy-propanamide cluster_interactions Interactions with Water (H₂O) compound H₂N–CH(CH₂Cl)–CO–NHOH nh2 Amino Group (-NH₂) conhoh N-Hydroxy-amide (-CONHOH) ccl Chloro Group (-Cl) h_bond_donor Hydrogen Bond DONOR h_bond_acceptor Hydrogen Bond ACCEPTOR dipole Dipole-Dipole Interactions nh2->h_bond_donor N-H nh2->h_bond_acceptor N: conhoh->h_bond_donor N-H, O-H conhoh->h_bond_acceptor C=O, N-OH ccl->dipole C-Cl

Caption: Functional groups and their potential interactions with water that govern solubility.

References

Optimizing "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a stable isotope-labeled (SIL) internal standard (IS).[1] Its primary application is in quantitative bioanalysis using isotope dilution mass spectrometry (IDMS), typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] It is used to improve the accuracy and precision of methods by correcting for variability during sample preparation, chromatography, and ionization.[3][4][5] The unlabeled form, 2-Amino-3-chloro-N-hydroxy-propanamide, serves as an intermediate in the synthesis of the antibiotic Cycloserine.[6][7]

Q2: Why is it crucial to optimize the concentration of an internal standard?

A2: Optimizing the internal standard concentration is critical for ensuring a stable and reproducible signal that is strong enough for precise measurement but not so high that it causes detector saturation. An appropriate concentration ensures that the analyte-to-internal standard response ratio remains constant across the entire calibration curve, which is a prerequisite for a robust and reliable bioanalytical method. An unoptimized concentration can lead to poor linearity, inaccurate results, and high imprecision, particularly at the lower limit of quantification (LLOQ).[4]

Q3: What are the best practices for storing and handling this compound?

A3: Like most isotopically labeled standards, it should be stored under manufacturer-recommended conditions, typically at -20°C or -80°C, to ensure long-term stability. Stock solutions should be prepared in a high-purity organic solvent and also stored at low temperatures.[2] Avoid repeated freeze-thaw cycles. Before use, allow the compound and its solutions to equilibrate to room temperature to prevent condensation.

Q4: What potential issues are associated with deuterium-labeled standards?

A4: Deuterium-labeled standards can sometimes present challenges not typically seen with ¹³C or ¹⁵N labels. These include:

  • Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent (a process called back-exchange), especially under acidic or basic conditions or at elevated temperatures.[8] This can compromise the integrity of the standard.

  • Chromatographic Shift: The increased mass from deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[9]

  • Differential Matrix Effects: Although rare, the analyte and the deuterated internal standard can be affected differently by matrix components, leading to inaccuracies.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: High variability or poor precision in the analyte/IS peak area ratio.

Potential Cause Troubleshooting Action
Inconsistent IS Addition Ensure the IS is added accurately and consistently to all samples (calibrators, QCs, and unknowns) at the very beginning of the sample preparation process.[2][4] Use calibrated pipettes.
Suboptimal IS Concentration The IS signal may be too low, approaching the noise level. Perform a concentration optimization experiment (see Experimental Protocols) to find a concentration that provides a robust signal (typically >20x signal-to-noise).
Matrix Effects Co-eluting components from the biological matrix may be suppressing or enhancing the ionization of the analyte and/or IS differently. Optimize sample preparation (e.g., switch from protein precipitation to SPE) or improve chromatographic separation to remove interferences.
IS Instability The deuterium label may be undergoing exchange.[8] Assess the stability of the IS in the matrix and analytical solutions by incubating it over time and checking for signal degradation. Adjust pH or temperature if needed.

Problem: The internal standard signal is too low or not detected.

Potential Cause Troubleshooting Action
Incorrect Concentration Verify calculations for stock and working solutions. Prepare fresh dilutions.
MS/MS Parameters Not Optimized Infuse the IS solution directly into the mass spectrometer to optimize parameters like collision energy and precursor/product ion selection for the specific transition of the labeled compound.
Degradation The compound may have degraded due to improper storage or handling. Use a fresh vial of the reference material to prepare new solutions.
Severe Ion Suppression The IS may be co-eluting with a highly suppressive matrix component. Adjust chromatography to move the IS retention time.

Problem: The internal standard signal is too high and saturating the detector.

Potential Cause Troubleshooting Action
Concentration is Too High The IS concentration is well above the linear range of the detector. This can negatively impact linearity and precision.
Solution: Prepare a more dilute working solution of the IS. A good rule of thumb is to target an IS peak area that is roughly 50-75% of the peak area of the analyte at the midpoint of the calibration curve.

Problem: I observe isotopic crosstalk (IS signal in the analyte channel).

Potential Cause Troubleshooting Action
Unlabeled Impurity in IS The IS reference material may contain a small percentage of the unlabeled analyte.[8] This is a critical issue at the LLOQ.
Solution: Analyze a blank matrix sample spiked only with the IS. The signal in the analyte's mass transition should be less than 20% of the analyte response at the LLOQ, per regulatory guidelines.[10] If it is higher, you may need a purer standard or need to raise the LLOQ.
In-source Fragmentation or Isotope Exchange The labeled standard may be losing its label in the ion source or exchanging with residual protons.
Solution: Optimize ion source conditions (e.g., temperature, voltages). If exchange is suspected, investigate the effect of mobile phase pH.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing accurate solutions of the internal standard.

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature.

    • Accurately weigh a suitable amount (e.g., 1 mg) of the reference material using a calibrated analytical balance.

    • Dissolve the material in an appropriate high-purity solvent (e.g., Methanol or DMSO) to a final volume of 1 mL in a Class A volumetric flask.

    • Store this stock solution at -20°C or -80°C in an amber vial.

  • Working Solution (e.g., 100 ng/mL):

    • Prepare an intermediate dilution from the stock solution. For example, dilute 10 µL of the 1 mg/mL stock into 990 µL of solvent to get a 10 µg/mL solution.

    • Perform a second serial dilution. For example, dilute 10 µL of the 10 µg/mL intermediate solution into 990 µL of the final assay solvent (e.g., 50:50 Methanol:Water) to create a 100 ng/mL working solution.

    • The final concentration of the working solution should be chosen based on the optimization experiment described below.

Protocol 2: Determining the Optimal Internal Standard Concentration

This experiment identifies the IS concentration that provides the best precision for the analyte/IS ratio.

  • Preparation: Prepare a set of at least 6 replicate samples by spiking a consistent, mid-range concentration of the unlabeled analyte into a blank biological matrix (e.g., human plasma).

  • Spiking: Create several different IS working solutions (e.g., 10, 50, 100, 250, 500 ng/mL). Spike a different concentration of the IS into each set of replicate samples.

  • Sample Processing: Process all samples using your established bioanalytical method (e.g., protein precipitation, solid-phase extraction).

  • LC-MS/MS Analysis: Analyze all samples in a single run.

  • Data Analysis:

    • For each IS concentration level, calculate the peak area of both the analyte and the IS in all replicates.

    • Determine the analyte/IS peak area ratio for each replicate.

    • Calculate the mean, standard deviation (SD), and percent coefficient of variation (%CV) for the peak area ratio at each IS concentration tested.

  • Selection: The optimal IS concentration is the one that yields the lowest %CV for the analyte/IS area ratio, while ensuring the IS signal is robust and not causing detector saturation.

IS Concentration (ng/mL)Analyte Peak Area (Mean)IS Peak Area (Mean)Analyte/IS Ratio (Mean)%CV of Ratio
10510,00025,00020.415.2%
50505,000130,0003.885.8%
100 515,000 275,000 1.87 2.1%
250498,000710,0000.702.5%
500502,0001,500,000 (Saturation Warning)0.334.9%

In this example, 100 ng/mL would be chosen as the optimal concentration.

Visualizations

Workflow for Troubleshooting Inconsistent Results

G start Inconsistent Results (High %CV) check_is_addition Verify IS Addition Procedure & Volume start->check_is_addition Human Error? check_is_conc Evaluate IS Concentration start->check_is_conc Method Issue? check_matrix Investigate Matrix Effects start->check_matrix Sample Issue? check_stability Assess IS Stability (Isotopic Exchange) start->check_stability Compound Issue? solution_pipette Solution: Calibrate Pipettes, Standardize Workflow check_is_addition->solution_pipette solution_optimize_conc Solution: Perform Concentration Optimization Protocol check_is_conc->solution_optimize_conc solution_matrix Solution: Enhance Sample Cleanup or Chromatography check_matrix->solution_matrix solution_stability Solution: Adjust pH/Temp, Check Label Position check_stability->solution_stability

Caption: Troubleshooting workflow for variable analyte/IS ratios.

Experimental Workflow for IS Concentration Optimization

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase prep_analyte Prepare Analyte Spike (Mid-QC Level) spike Spike Replicates: Constant Analyte, Variable IS prep_analyte->spike prep_is Prepare Multiple IS Concentrations prep_is->spike process Process Samples via Established Method spike->process analyze Analyze via LC-MS/MS process->analyze calc_ratio Calculate Peak Area Ratios analyze->calc_ratio calc_cv Calculate %CV of Ratios calc_ratio->calc_cv select Select IS Conc. with Lowest %CV calc_cv->select

Caption: Step-by-step workflow for optimizing IS concentration.

References

Technical Support Center: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. The focus is on addressing potential degradation issues to ensure experimental integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the cleavage of the molecule into 2-amino-3-chloropropanoic acid-15N,d3 and hydroxylamine.

Q2: My analytical results (e.g., HPLC, LC-MS) show a decrease in the parent compound peak and the emergence of new peaks over time. What could be the cause?

A2: This observation strongly suggests that your compound is degrading. The new peaks likely correspond to degradation products. The primary suspect is hydrolysis of the amide bond. To confirm this, a forced degradation study under acidic, basic, and neutral pH conditions can be performed to identify the degradants.

Q3: How does pH impact the stability of this compound in aqueous solutions?

A3: The pH of a solution is a critical factor in the stability of this compound. The amide bond is susceptible to both acid and base-catalyzed hydrolysis. Therefore, it is crucial to maintain the pH within a range that minimizes this degradation. A weakly acidic to neutral pH is generally recommended for amide-containing compounds, but the optimal pH should be determined empirically for your specific experimental conditions.

Q4: Are there other environmental factors I should be concerned about?

A4: Yes, several environmental factors can influence the stability of your compound.[1][2][3][4] These include:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][4]

  • Light: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.[2][3][4]

  • Oxidation: While hydrolysis is the primary concern, oxidation can also occur, especially in the presence of dissolved oxygen or metal ions.[1][2]

  • Moisture: For the solid compound, absorption of moisture from the environment can lead to degradation.[3][4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution(s)
Loss of compound potency over time in solution. Amide hydrolysis.1. Prepare solutions fresh daily. 2. If storage is necessary, store at low temperatures (e.g., 2-8°C or -20°C). 3. Buffer the solution to a weakly acidic or neutral pH. 4. Conduct a pH stability study to determine the optimal pH for your formulation.
Appearance of unexpected peaks in analytical chromatograms. Formation of degradation products.1. Perform a forced degradation study to tentatively identify the degradation products. 2. Characterize the new peaks using mass spectrometry (MS). 3. Optimize storage and handling conditions to minimize degradation.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling.1. Standardize all experimental procedures, including solution preparation, incubation times, and storage conditions. 2. Protect solutions from light by using amber vials or covering containers with foil. 3. If possible, work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Physical changes in the solid compound (e.g., clumping). Moisture absorption.1. Store the solid compound in a desiccator. 2. Ensure the container is tightly sealed. 3. Handle the solid compound in a low-humidity environment if possible.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as the acidic hydrolysis.

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate under the same conditions.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature, protected from light, for a defined period.

    • Photolytic Degradation: Expose the solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples, including an unstressed control, by a stability-indicating method such as HPLC with UV and/or MS detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation under each condition.

Visualizations

Degradation_Pathway parent 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 degradant1 2-Amino-3-chloropropanoic acid-15N,d3 parent->degradant1 Amide Hydrolysis (Acid/Base Catalyzed) degradant2 Hydroxylamine parent->degradant2 Amide Hydrolysis (Acid/Base Catalyzed)

Caption: Primary degradation pathway of the target compound.

Experimental_Workflow cluster_stress Stress Conditions acid Acidic (0.1 M HCl) analysis HPLC/LC-MS Analysis acid->analysis base Basic (0.1 M NaOH) base->analysis neutral Neutral (Water) neutral->analysis oxidative Oxidative (3% H2O2) oxidative->analysis photo Photolytic (UV/Light) photo->analysis start Prepare Stock Solution start->acid start->base start->neutral start->oxidative start->photo evaluation Data Evaluation and Degradant Identification analysis->evaluation

Caption: Workflow for a forced degradation study.

Logical_Relationships cluster_factors Environmental Factors temp Temperature degradation Compound Degradation temp->degradation light Light light->degradation ph pH ph->degradation oxygen Oxygen/Oxidants oxygen->degradation moisture Moisture moisture->degradation stability Compound Stability degradation->stability inversely proportional

Caption: Factors influencing compound stability.

References

Troubleshooting "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" MS signal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the mass spectrometry (MS) signal of this compound.

Frequently Asked Questions (FAQs)

Q1: I am not observing any signal for my compound. What are the initial troubleshooting steps?

A1: A complete lack of signal is a common issue that can point to problems with the instrument, sample, or method.[1] First, confirm that the mass spectrometer is functioning correctly by running a standard or tuning solution.[2] Check the stability of the electrospray ionization (ESI) source; a stable spray is essential for a good signal.[1][3] Next, verify your sample preparation, ensuring the concentration is appropriate and that the compound has not degraded.[2] Finally, review your LC-MS method, including mobile phase composition and source parameters, to ensure they are suitable for your analyte.[4]

Q2: I see a signal, but it's not at the expected mass-to-charge ratio (m/z). What are the likely causes?

A2: An incorrect m/z value can be due to several factors. The most common is the formation of adducts, where the analyte molecule associates with ions from the mobile phase or sample matrix, such as sodium ([M+Na]+) or potassium ([M+K]+).[5][6] It is also crucial to ensure the mass spectrometer is properly calibrated.[2] Incorrectly identifying the charge state of your ion can also lead to misinterpretation of the m/z value. Refer to the Expected Ion Table below to identify common adducts for your compound.

Q3: The signal for my compound is very weak. How can I improve its intensity?

A3: Poor signal intensity can be caused by low sample concentration, inefficient ionization, or ion suppression.[2][7] Consider increasing the sample concentration, but be aware that overly concentrated samples can also suppress the signal.[2] Optimize the ESI source parameters, such as sprayer voltage and gas flows, as these can significantly impact ionization efficiency.[8] Matrix effects, where other components in the sample interfere with the ionization of your analyte, can be mitigated by improving sample cleanup or chromatographic separation.[7][9]

Q4: My mass spectrum shows multiple peaks close together. What could they represent?

A4: Multiple peaks for a single compound are often due to its isotopic composition. Your compound contains chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio, resulting in a characteristic M and M+2 pattern. Additionally, the heavy isotope labels (¹⁵N and ³H/D) contribute to the mass distribution. It's also possible to see adducts or in-source fragments, which are molecules that break apart under the ESI conditions.[10]

Expected Ion Table

For analysis of "this compound," it is critical to know the expected m/z values. The monoisotopic mass of the neutral molecule is calculated to be approximately 142.0355 Da.[11] The table below summarizes the expected m/z for the protonated molecule ([M+H]⁺) and common adducts, accounting for the major chlorine isotope (³⁵Cl).

Ion SpeciesFormulaMass Difference (Da)Expected m/z (³⁵Cl)
Protonated Molecule [M+H]⁺ +1.0073 143.0428
Chlorine Isotope[M(³⁷Cl)+H]⁺+1.9970145.0398
Sodium Adduct[M+Na]⁺+22.9892165.0247
Potassium Adduct[M+K]⁺+38.9632181.0003
Ammonium Adduct[M+NH₄]⁺+18.0338160.0693

Troubleshooting Workflow

If you are experiencing issues with your MS signal, follow this systematic workflow to diagnose the problem.

G cluster_start cluster_instrument Instrument Checks cluster_sample Sample & Solvent Checks cluster_data Data Interpretation cluster_end start Signal Issue Observed (No Signal / Weak Signal / Wrong m/z) inst_cal 1. Check MS Calibration Run tuning mix start->inst_cal Start Here inst_spray 2. Verify ESI Spray Stability Visual inspection inst_cal->inst_spray inst_params 3. Review Source Parameters (Voltage, Gas, Temp) inst_spray->inst_params sample_prep 1. Verify Sample Concentration Dilution series inst_params->sample_prep Instrument OK? sample_integrity 2. Check for Degradation Prepare fresh sample sample_prep->sample_integrity solvent_check 3. Check Mobile Phase/Solvents (pH, Purity, Additives) sample_integrity->solvent_check data_adducts 1. Look for Adducts & Isotopes (Na+, K+, ³⁷Cl) solvent_check->data_adducts Sample OK? data_background 2. Analyze Blank Injection Check for contamination data_adducts->data_background end Signal Issue Resolved data_background->end Interpretation Clear?

Caption: A step-by-step workflow for troubleshooting common MS signal issues.

Key Ion Relationships

Understanding the relationships between the expected parent ion and its related species is crucial for accurate data interpretation. The following diagram illustrates the expected isotopic and adduct peaks relative to the primary protonated molecule.

G M [M+H]⁺ m/z = 143.04 M_Cl37 [M(³⁷Cl)+H]⁺ m/z = 145.04 M->M_Cl37 +1.997 Da (Chlorine Isotope) M_Na [M+Na]⁺ m/z = 165.02 M->M_Na +22.989 Da (Sodium Adduct) M_K [M+K]⁺ m/z = 181.00 M->M_K +38.963 Da (Potassium Adduct) M_NH4 [M+NH₄]⁺ m/z = 160.07 M->M_NH4 +18.034 Da (Ammonium Adduct)

Caption: Relationship between the primary ion and its common isotopic and adduct forms.

Experimental Protocol: Direct Infusion Analysis for Signal Verification

This protocol outlines a direct infusion experiment to confirm that the analyte can be ionized and detected by the mass spectrometer, independent of any chromatographic separation.

Objective: To verify the signal of "this compound" and optimize source conditions.

Materials:

  • Stock solution of the analyte (e.g., 1 mg/mL in a suitable solvent like methanol or water).

  • Syringe pump.

  • Mass spectrometer compatible syringe.

  • Mobile phase solution (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

Procedure:

  • Prepare the Infusion Solution: Dilute the analyte stock solution to a final concentration of 1-10 µg/mL using the mobile phase solution.

  • Set up the Syringe Pump: Load the prepared infusion solution into the syringe and place it in the syringe pump. Connect the syringe to the mass spectrometer's ESI source.

  • Configure the Mass Spectrometer:

    • Set the instrument to operate in positive ion mode.

    • Set the scan range to include the expected m/z values (e.g., m/z 100-250).

    • Use initial source parameters as recommended by the instrument manufacturer.

  • Begin Infusion: Start the syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Once the spray is stable, begin acquiring mass spectra. Look for the expected m/z of the protonated molecule ([M+H]⁺ at 143.04) and its chlorine isotope peak ([M(³⁷Cl)+H]⁺ at 145.04).

  • Optimize Source Conditions: While infusing, systematically adjust key source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity of the target ion.

  • Check for Adducts: Widen the mass range to check for the presence of common adducts like [M+Na]⁺ and [M+K]⁺.

  • Stop Infusion: Once the experiment is complete, stop the data acquisition and the syringe pump. Flush the system with a clean mobile phase.

Expected Outcome: This experiment should produce a clear signal for the analyte, confirming its ability to ionize under the tested conditions. The optimized source parameters can then be applied to a full LC-MS method. If no signal is observed, it strongly suggests an issue with the sample itself (e.g., degradation, incorrect concentration) or a fundamental instrument problem.

References

Improving "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" incorporation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 (hereafter referred to as ACH-N,d3). This resource is designed for researchers, scientists, and drug development professionals to help optimize experimental protocols and troubleshoot issues related to the incorporation of this novel amino acid analogue.

ACH-N,d3 is a stable isotope-labeled compound used as an intermediate in chemical preparations and as a research tool for its potential as an amino acid substrate analogue.[1][2][3][4] Achieving high incorporation efficiency is critical for the success of experiments such as metabolic labeling for quantitative proteomics.

Frequently Asked Questions (FAQs)

Q1: What is ACH-N,d3 and what is its primary application?

A1: ACH-N,d3 is a synthetic, stable isotope-labeled amino acid analogue. Its unlabeled form is known to be an intermediate in the synthesis of the antibiotic Cycloserine.[3] In research, it is used to study metabolic pathways and protein dynamics. Due to its structural similarity to amino acids like serine, it can be metabolically incorporated into proteins during synthesis, acting as a tracer for downstream analysis by mass spectrometry.[2][]

Q2: What is a typical expected incorporation efficiency for ACH-N,d3?

A2: For most metabolic labeling experiments, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the goal is to achieve an incorporation efficiency of >95%.[6] This typically requires that cells undergo at least five to six doublings in a culture medium containing the labeled amino acid analogue to ensure that the pre-existing, unlabeled protein pool is sufficiently diluted and replaced.[7][8][9]

Q3: Can ACH-N,d3 be toxic to cells?

A3: Yes, like many amino acid analogues, ACH-N,d3 can exhibit cytotoxicity, especially at higher concentrations.[10] The introduction of a non-native amino acid can interfere with normal protein synthesis and function, leading to cellular stress, reduced proliferation, or cell death.[11][12] It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes incorporation while minimizing toxicity for your specific cell line.

Q4: How can I verify the incorporation efficiency of ACH-N,d3?

A4: The most common method for verifying incorporation is mass spectrometry (MS). After labeling cells with ACH-N,d3, proteins are extracted, digested (typically with trypsin), and analyzed. By comparing the mass spectra of peptides from labeled and unlabeled cell populations, you can determine the ratio of heavy (labeled) to light (unlabeled) peptides and calculate the percentage of incorporation.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during ACH-N,d3 incorporation experiments.

Q: My cells are showing high levels of toxicity (dying or not growing) after the addition of ACH-N,d3. What should I do?

A: This is a common issue related to the inherent cytotoxicity of amino acid analogues.

  • Possible Cause 1: Concentration is too high.

    • Solution: Perform a titration experiment to find the optimal concentration. Test a range of ACH-N,d3 concentrations to identify the highest level that your cells can tolerate without significant impact on viability, while still achieving sufficient incorporation. (See Protocol 1 and Table 1).

  • Possible Cause 2: Nutrient limitation in the culture medium.

    • Solution: Metabolic labeling often requires custom media, such as those made with dialyzed fetal bovine serum (dFBS) to remove competing unlabeled amino acids.[7] However, dialysis can also remove essential small molecules and growth factors.[11] If your cells are struggling, try supplementing the medium with nutrients like pyruvate or non-essential amino acids (excluding any that might compete with ACH-N,d3).[11] It is also good practice to first adapt cells to a "light" version of the labeling medium (containing the unlabeled analogue) to ensure they tolerate the base medium formulation before using the expensive isotope-labeled compound.[11]

Q: Mass spectrometry analysis shows very low or no incorporation of ACH-N,d3. What are the possible causes?

A: Low incorporation is a critical issue that compromises quantitative accuracy.

  • Possible Cause 1: Competition from unlabeled amino acids.

    • Solution: Standard fetal bovine serum (FBS) is a major source of unlabeled amino acids that will outcompete ACH-N,d3 for incorporation. Always use dialyzed FBS (dFBS) in your labeling medium.[8][11] The dialysis process removes small molecules, including free amino acids, significantly reducing this competition. (See Table 2).

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Achieving >95% incorporation requires sufficient time for the existing proteome to turn over. Cells must be cultured in the labeling medium for at least five to six doublings.[9] For slow-growing cell lines, this may require a lengthy incubation period. Monitor cell division and passage the cells in the labeling medium as needed.[15]

  • Possible Cause 3: Cell line-specific metabolic issues.

    • Solution: Some cell lines may not efficiently transport or utilize ACH-N,d3. While less common, this may require screening different cell lines or exploring alternative labeling strategies if the problem persists.

Q: I see high variability in incorporation efficiency between experiments. How can I improve consistency?

A: Consistency is key for reliable quantitative data.

  • Possible Cause 1: Inconsistent cell culture practices.

    • Solution: Maintain consistent cell culture conditions, including cell passage number, seeding density, and growth phase. Cells that are overly confluent or have been passaged too many times can exhibit altered metabolic rates.

  • Possible Cause 2: Errors in sample preparation and mixing.

    • Solution: Inaccurate protein quantification before mixing labeled and unlabeled samples is a common source of error.[16] Use a reliable protein assay and ensure precise pipetting. For enhanced reliability, consider a "label-swap" experimental design, where you reverse the labels between your experimental conditions in a biological replicate. Averaging the results from the original and the label-swapped experiment can effectively correct for experimental mixing errors.[16]

Data Presentation

Table 1: Example Data for Optimizing ACH-N,d3 Concentration in HEK293 Cells

ACH-N,d3 Conc. (mg/L)Cell Viability (% of Control)Average Incorporation Efficiency (%)Notes
1098%65%Minimal toxicity, but incorporation is suboptimal.
2595%88%Good balance of low toxicity and high incorporation.
5091%96%Recommended starting point. Optimal incorporation.
10075%97%Significant drop in viability noted.
20040%98%High cytotoxicity, not suitable for most experiments.

Table 2: Effect of Serum Dialysis on ACH-N,d3 Incorporation Efficiency

Serum TypeCompeting Amino AcidsACH-N,d3 Incorporation Efficiency (%)Recommendation
Standard FBS (10%)High< 20%Not recommended for labeling experiments.
Dialyzed FBS (10%)Low / Negligible> 95%Mandatory for all incorporation experiments. [7][8]

Experimental Protocols

Protocol 1: Determining Optimal Concentration and Cytotoxicity of ACH-N,d3

  • Cell Seeding: Seed your chosen cell line in a 24-well plate at a density that allows for several doublings over the course of the experiment.

  • Media Preparation: Prepare your base culture medium (e.g., DMEM) supplemented with 10% dialyzed FBS, penicillin/streptomycin, and other required supplements. Create stock solutions of ACH-N,d3.

  • Dose-Response Setup: Add ACH-N,d3 to the wells at a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200 mg/L).

  • Incubation: Culture the cells for a period equivalent to at least three cell doublings (e.g., 72 hours for many cell lines).

  • Viability Assessment: After incubation, measure cell viability using a standard method such as an MTT, resazurin, or trypan blue exclusion assay. Calculate viability as a percentage relative to the control (0 mg/L) condition.

  • Incorporation Assessment (Optional but Recommended): Harvest cells from a parallel plate. Extract proteins, perform tryptic digestion, and analyze by LC-MS/MS to determine the incorporation efficiency for each concentration.

  • Analysis: Select the highest concentration that maintains high cell viability (>90%) and achieves the desired incorporation level (>95%).

Protocol 2: General Protocol for Cell Labeling with ACH-N,d3 for Proteomic Analysis

  • Adaptation Phase: Culture cells in the "heavy" labeling medium, which is your base medium lacking the corresponding natural amino acid and supplemented with ACH-N,d3 (at the optimal concentration determined in Protocol 1) and 10% dialyzed FBS.[13]

  • Cell Passaging: To ensure near-complete incorporation, continue to culture the cells in this medium for a minimum of five to six cell doublings.[9] This typically involves passaging the cells 4-5 times. For example, split the cells 1:4 when they reach 80-90% confluency.

  • Verification (Optional): After the adaptation phase, it is advisable to test a small aliquot of cells via MS to confirm that incorporation efficiency is >95% before proceeding with the main experiment.

  • Experimental Phase: Once full incorporation is confirmed, the cells are ready. Apply your specific experimental treatment (e.g., drug stimulation, starvation) to the labeled cell population. A parallel "light" (unlabeled) population should be cultured in normal medium and receive the control treatment.

  • Harvest and Lysis: After treatment, wash the cells with PBS and harvest them. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration for both the "heavy" and "light" lysates. Mix equal amounts of protein from each sample (e.g., 50 µg + 50 µg).[16]

  • Downstream Processing: Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and tryptic digestion, followed by LC-MS/MS analysis.[16]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Adaptation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare 'Heavy' Medium (with ACH-N,d3 & dFBS) p2 Adapt Cells (Culture for 5-6 doublings) p1->p2 p3 Verify Incorporation >95% (via Mass Spectrometry) p2->p3 e1 Apply Experimental Treatment p3->e1 e2 Harvest, Lyse Cells & Quantify Protein e1->e2 e3 Mix 'Heavy' & 'Light' Samples 1:1 e2->e3 a1 Protein Digestion (Trypsin) e3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Quantification a2->a3

Caption: Workflow for a typical metabolic labeling experiment using ACH-N,d3.

troubleshooting_guide start Problem: Low Incorporation Efficiency check_media Are you using Dialyzed FBS (dFBS)? start->check_media use_dfbs Action: Switch to dFBS to eliminate competing amino acids. check_media->use_dfbs No check_time Have cells undergone >5 doublings in medium? check_media->check_time Yes use_dfbs->check_time increase_time Action: Continue passaging cells in labeling medium. check_time->increase_time No check_viability Is cell viability low? check_time->check_viability Yes increase_time->check_viability reduce_conc Action: Lower ACH-N,d3 concentration. Perform a dose-response test. check_viability->reduce_conc Yes success Incorporation Should Improve check_viability->success No reduce_conc->success

Caption: Decision tree for troubleshooting low incorporation of ACH-N,d3.

References

"2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" background noise reduction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate background noise and other common issues when using the isotopically labeled internal standard "this compound" in quantitative LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is it used?

A1: This compound is a stable isotope-labeled (SIL) internal standard. SIL standards are the "gold standard" for quantitative mass spectrometry because they are chemically almost identical to the unlabeled analyte of interest, meaning they behave similarly during sample preparation, chromatography, and ionization.[1][2] The mass difference allows the mass spectrometer to distinguish between the standard and the analyte, providing a reliable way to correct for matrix effects and variability in the analytical process.[1][2][3]

Q2: What are the most common sources of background noise in my LC-MS/MS analysis?

A2: Background noise can originate from multiple sources, including the solvents, the sample itself (matrix), the LC-MS instrumentation, and environmental contaminants.[4] Common contaminants include polyethylene glycol (PEG), plasticizers (phthalates), siloxanes, detergents, and residual compounds from previous analyses (carryover).[4][5] Using high-purity, LC-MS grade solvents and reagents is critical to minimizing this noise.[6][7]

Q3: How should I store the internal standard to ensure its stability?

A3: For optimal stability, store the standard as recommended by the manufacturer, typically at -20°C or -80°C in a tightly sealed container to prevent degradation and contamination. The isotopic labels (¹⁵N and Deuterium) should be placed on non-exchangeable positions to prevent their loss in protic solvents.[8][9] Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.

Q4: What can I do if I suspect my internal standard is contributing to the background noise?

A4: First, verify the purity of your standard. Prepare a simple solution of the internal standard in a high-purity solvent (e.g., LC-MS grade acetonitrile/water) and inject it. If you observe unexpected peaks or a high baseline, the standard itself or the solvent may be contaminated. Also, ensure the mass difference between the standard and the analyte is sufficient (typically 3 or more mass units) to avoid spectral overlap.[8]

Q5: How do I minimize matrix effects when analyzing complex samples like plasma?

A5: Matrix effects, which cause ion suppression or enhancement, are a major challenge when analyzing biological samples.[3][6] Effective sample preparation is the best strategy to reduce these effects.[3][10] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are highly effective at removing interfering components like phospholipids and proteins.[7][11] Simple dilution of the sample can also reduce matrix effects if the analyte concentration is high enough for detection.[3][12]

Troubleshooting Guides

Issue 1: High Baseline Noise in the Total Ion Chromatogram (TIC)

A high or noisy baseline reduces assay sensitivity, making it difficult to detect low-level analytes.[6] Use the following guide to diagnose and resolve the issue.

Troubleshooting Steps:

  • Isolate the Source: First, determine if the noise originates from the LC system or the MS detector. Divert the LC flow to waste and monitor the MS baseline. If the noise persists, the issue is likely with the mass spectrometer (e.g., dirty ion source, gas line contamination).[7] If the noise disappears, the source is the LC system.

  • Check Mobile Phase: Prepare fresh LC-MS grade mobile phase.[7] Microbial growth can occur in aqueous solvents, and contaminants can leach from storage bottles.[13] Filtering the mobile phase is not always recommended as it can introduce extractables.[4]

  • System Flush: If fresh solvents do not solve the problem, perform a system flush with a sequence of high-purity solvents (e.g., isopropanol, acetonitrile, water) to remove contamination from the pumps, tubing, and injector.[7]

  • Instrument Cleaning: A dirty ion source is a common cause of high background noise.[6][7] Follow the manufacturer's protocol for cleaning the ion source, capillary, and other key components. An instrument "bake-out" or "steam cleaning" overnight at high gas flows and temperatures can also help reduce background.[14]

Summary of Causes and Solutions for High Baseline Noise

Potential Cause Recommended Solution
Contaminated mobile phase/additives Prepare fresh mobile phase daily using LC-MS grade reagents.[7] Avoid topping off solvent bottles.
Microbial growth in aqueous phase Use fresh, high-purity water and discard old aqueous mobile phases.
Contaminated LC system components Flush the entire LC system with a strong solvent wash sequence (e.g., IPA/Water).[7]
Dirty MS ion source or optics Clean the ion source, capillary, and ion transfer optics according to the manufacturer's guidelines.[15]

| Leaks in the LC system | Check all fittings for leaks, as this can introduce air and cause pressure fluctuations leading to noise.[6] |

G

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, leading to inaccurate quantification.[3][12] Since this internal standard is designed to co-elute with the analyte, it can correct for these effects, but severe suppression can still lead to loss of sensitivity.

Troubleshooting Steps:

  • Assess Matrix Effect: To confirm matrix effects, perform a post-column infusion experiment.[12] Infuse a solution of your analyte and internal standard directly into the MS while injecting an extracted blank matrix sample. Dips or rises in the baseline signal at the analyte's retention time indicate ion suppression or enhancement.[12]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before analysis.[3][10] Solid-phase extraction (SPE) is generally more effective at removing phospholipids and other interferences than protein precipitation (PPT) or simple dilution.[7][11]

  • Optimize Chromatography: Adjust the LC method to improve separation between the analyte and the region of ion suppression.[12] This can be achieved by modifying the gradient, changing the mobile phase pH, or using a column with a different chemistry.[12]

Strategies to Mitigate Matrix Effects

Strategy Methodology Pros Cons
Improved Cleanup Switch from Protein Precipitation to Solid-Phase Extraction (SPE).[11] Highly effective at removing interferences like phospholipids.[11] More time-consuming and costly.[16]
Chromatographic Separation Modify LC gradient or change column to separate analyte from suppression zone.[12] Reduces interference without changing sample prep. May increase run time; requires method re-validation.

| Sample Dilution | Dilute the final sample extract with the mobile phase.[3] | Simple and quick. | Reduces sensitivity; may not be feasible for trace analysis.[3] |

G compound Complex Sample (e.g., Plasma) analyte Analyte + Internal Standard compound->analyte matrix Matrix Components (Proteins, Lipids, Salts) compound->matrix ppt ppt analyte->ppt lle lle analyte->lle spe spe analyte->spe matrix->ppt matrix->lle matrix->spe lcms LC-MS/MS Analysis ppt->lcms Some Matrix Remains lle->lcms Cleaner Extract spe->lcms Cleanest Extract (Best Noise Reduction)

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for cleaning up plasma samples using a reverse-phase SPE cartridge to reduce matrix components and background noise.[17]

Materials:

  • SPE Cartridge (e.g., Polymeric reverse-phase, C18)

  • Plasma sample containing analyte and internal standard

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Elution Solvent (e.g., 90:10 Acetonitrile/Water with 0.1% Formic Acid)

  • SPE Vacuum Manifold

Methodology:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of Methanol through the sorbent, followed by 1 mL of Water. Do not allow the sorbent bed to dry out. This step activates the stationary phase.[16]

  • Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with water or a suitable buffer to reduce viscosity.[18] Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% Methanol in Water) to remove salts and other polar interferences while retaining the analyte and internal standard.[19]

  • Elution: Elute the analyte and internal standard by passing 1 mL of the strong elution solvent through the cartridge. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for injection into the LC-MS/MS system. This step concentrates the sample for improved sensitivity.[17]

References

Technical Support Center: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this stable isotope-labeled (SIL) compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a stable isotope-labeled version of 2-Amino-3-chloro-N-hydroxy-propanamide.[1][2] It contains one ¹⁵N atom and three deuterium (d) atoms. Its primary application is as an internal standard (IS) in quantitative mass spectrometry (MS) based assays, such as liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Using a SIL internal standard is the preferred method to correct for variability during sample preparation and to compensate for matrix effects, which can suppress or enhance the instrument signal.[5][6]

Q2: What are the key physicochemical properties of this compound?

A2: The properties of the labeled and unlabeled compound are summarized below. Note that the molecular weight will vary based on the chlorine isotope (³⁵Cl or ³⁷Cl). The monoisotopic mass is critical for high-resolution mass spectrometry.

PropertyUnlabeled CompoundLabeled Compound (-¹⁵N,d3)
Chemical Formula C₃H₇ClN₂O₂C₃H₄D₃ClN¹⁵NO₂
Average Molecular Weight 138.55~142.56
Monoisotopic Mass (³⁵Cl) 138.0196142.0355
Monoisotopic Mass (³⁷Cl) 139.9989144.0326
Isotopic Purity N/ATypically >98%
Chemical Purity Typically >98%Typically >98%

Q3: Why do I see two peaks in my mass spectrum for the standard, separated by ~2 Da?

A3: This is expected. Naturally occurring chlorine consists of two major stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, any molecule containing a chlorine atom will exhibit a characteristic isotopic pattern in a mass spectrometer, showing a primary peak (M) corresponding to the ³⁵Cl-containing molecule and a second peak (M+2) at approximately one-third the intensity, corresponding to the ³⁷Cl-containing molecule.

Q4: Can the deuterium labels on this compound exchange with hydrogen from solvents?

A4: Isotopic exchange, where deuterium atoms are replaced by hydrogen from the environment (e.g., protic solvents like water or methanol), is a potential issue with deuterated standards.[7] The stability of the deuterium labels depends on their exact position on the molecule. Labels on heteroatoms (-OH, -NH) are highly susceptible to exchange. While labels on carbon atoms are generally more stable, exchange can still be promoted by acidic or basic conditions and elevated temperatures.[7] It is crucial to evaluate the stability of the IS under your specific experimental conditions.[7]

Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing a logical approach to resolving experimental issues.

Issue 1: No or Very Low Signal Detected for the Internal Standard

  • Question: I've added the 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3 internal standard to my sample, but I see little to no signal in my LC-MS/MS analysis. What should I check?

  • Answer: A lack of signal can stem from issues with the standard itself, sample preparation, or instrument parameters. A systematic check is the best approach.

    • Verify Standard Integrity:

      • Concentration: Double-check the calculations for your stock and working solutions. Prepare a fresh dilution from the neat material if possible.

      • Solubility & Stability: Ensure the compound is fully dissolved in your solvent. Consider if the compound may have degraded due to improper storage (e.g., exposure to light, non-optimal temperature) or instability in the sample matrix/solvent over time.

    • Check Mass Spectrometer Settings:

      • Mass Range: Confirm the mass spectrometer is scanning the correct m/z (mass-to-charge ratio) for the labeled standard (see table above). Remember to account for the charge state; for a protonated molecule [M+H]⁺, the m/z will be ~143.04 for the ³⁵Cl species.

      • Ionization Mode: Verify you are using the appropriate ionization mode (e.g., ESI positive or negative). The amino group makes it a good candidate for positive mode.

      • Source Parameters: Optimize ion source parameters (e.g., gas flows, temperatures, voltages) by infusing the standard directly into the mass spectrometer.

    • Review the LC Method:

      • Retention Time: The compound may not be eluting from the column or may be eluting in a region of extreme ion suppression. Check for co-elution with highly abundant matrix components.[8]

      • Column Compatibility: Ensure the column chemistry and mobile phase are appropriate for this polar, small molecule.

G start No / Low IS Signal Detected check_ms Step 1: Verify MS Settings start->check_ms check_std Step 2: Check Standard Integrity check_ms->check_std MS settings correct ms_details Is correct m/z being monitored? Is ionization mode correct? Are source parameters optimized? check_ms->ms_details check_lc Step 3: Review LC Method check_std->check_lc Standard is OK std_details Is concentration correct? Has it degraded? Is it fully dissolved? check_std->std_details lc_details Is it retained on the column? Is it co-eluting with interference? Is mobile phase compatible? check_lc->lc_details solution Problem Resolved check_lc->solution LC method is OK

A logical workflow for troubleshooting a missing internal standard signal.

Issue 2: Inaccurate or Imprecise Quantification

  • Question: My calibration curve is non-linear or my quality control samples are failing, suggesting a problem with quantification. What could be the cause?

  • Answer: Inaccuracy and imprecision often point to issues where the internal standard is not behaving identically to the analyte.[3][6]

    • Differential Matrix Effects:

      • Cause: The most common cause is a chromatographic shift between the deuterated standard and the unlabeled analyte (the "isotope effect").[6][7] If they separate slightly, they can elute into regions with different levels of ion suppression from the sample matrix, causing their response ratio to change inconsistently.[6][8]

      • Solution: Adjust your chromatography to ensure perfect co-elution. This may involve changing the gradient, mobile phase composition, or column.

    • Isotopic Impurity (Crosstalk):

      • Cause: The internal standard may contain a small amount of the unlabeled analyte, or the analyte may contain traces of isotopologues that overlap with the standard's mass. More commonly, an in-source reaction (e.g., loss of deuterium) can cause the IS to contribute to the analyte's signal.[8]

      • Solution: Check the Certificate of Analysis for the isotopic and chemical purity of your standard.[5] Your integration software should allow for correction of known impurity levels. To minimize in-source fragmentation, optimize MS source conditions (e.g., reduce temperatures or voltages).[8]

    • Stability Differences:

      • Cause: The labeled and unlabeled compounds may degrade at different rates during sample preparation or storage.[9]

      • Solution: Perform stability tests by incubating both the analyte and the IS in the sample matrix under your intended processing and storage conditions. Analyze samples at various time points to ensure the analyte/IS ratio remains constant.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of solutions for use in creating a calibration curve for a quantitative LC-MS/MS assay.

  • Materials:

    • 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3 (SIL-IS)

    • 2-Amino-3-chloro-N-hydroxy-propanamide (Analyte)

    • LC-MS grade methanol

    • LC-MS grade water

    • Calibrated pipettes and Class A volumetric flasks

  • Procedure:

    • Primary Stock Solutions (1 mg/mL):

      • Accurately weigh approximately 1 mg of the Analyte and the SIL-IS into separate, labeled amber vials.

      • Record the exact weight.

      • Add the appropriate volume of methanol to achieve a final concentration of 1 mg/mL. For example, if 1.05 mg is weighed, add 1.05 mL of methanol.

      • Vortex for 2 minutes to ensure complete dissolution. Store at -20°C or as recommended by the supplier.

    • Working Internal Standard (IS) Solution (e.g., 100 ng/mL):

      • Perform serial dilutions of the SIL-IS Primary Stock Solution using 50:50 methanol/water as the diluent.

      • For example, dilute 10 µL of the 1 mg/mL stock into 990 µL of diluent to get 10 µg/mL. Then, dilute 10 µL of this solution into 990 µL of diluent to get a final working concentration of 100 ng/mL.

      • This working solution will be added to all samples (blanks, standards, QCs, and unknowns) to yield a consistent final concentration.

    • Calibration Curve Standards (e.g., 1-1000 ng/mL):

      • Perform serial dilutions of the Analyte Primary Stock Solution to create a series of calibration standards in the desired concentration range. Use the same 50:50 methanol/water diluent.

      • The number of standards and their concentrations should be chosen to bracket the expected concentration of the analyte in unknown samples.

Protocol 2: Sample Preparation and Analysis by LC-MS/MS

  • Sample Spiking:

    • Aliquot 50 µL of each calibration standard, blank matrix (e.g., plasma), QC sample, and unknown sample into separate 1.5 mL microcentrifuge tubes.

    • Add a fixed volume (e.g., 10 µL) of the Working IS Solution (100 ng/mL) to every tube except for the blank matrix used to assess background interference.

    • Vortex briefly.

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis:

    • Carefully transfer the supernatant to a clean HPLC vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

    • Monitor the specific precursor-product ion transitions (MRM) for both the analyte and the SIL-IS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Aliquot Sample (Calibrator, QC, Unknown) spike Spike with IS Working Solution sample->spike precip Add Acetonitrile (Protein Precipitation) spike->precip vortex Vortex precip->vortex cent Centrifuge vortex->cent transfer Transfer Supernatant cent->transfer inject Inject into LC-MS/MS transfer->inject acquire Acquire Data (MRM Mode) inject->acquire process Process Data (Ratio of Analyte/IS) acquire->process

A standard experimental workflow for sample analysis using an internal standard.

References

Common pitfalls when using "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is the isotopically labeled version of 2-Amino-3-chloro-N-hydroxy-propanamide, containing one ¹⁵N and three deuterium (d3) atoms.[1][2] Its primary application is as an internal standard for quantitative analysis in techniques like NMR, GC-MS, or LC-MS.[3] The unlabeled compound is an intermediate in the synthesis of the antibiotic Cycloserine.[4][5]

Q2: What are the key physicochemical properties of this compound?

A2: The key properties are summarized in the table below. It is important to note that the compound is hygroscopic and unstable in solution, which requires careful handling and storage.[4][6]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃H₄D₃ClN¹⁵NO₂[1]
Molecular Weight142.56 g/mol [1]
AppearanceWhite to Off-White Solid[4][6]
SolubilitySlightly soluble in DMSO (with heating) and water[4][6]
Storage Temperature-20°C, under inert atmosphere[6]
StabilityHygroscopic, Unstable in solution[4][6]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Due to its hygroscopic nature and instability in solution, the following storage and handling procedures are recommended:

  • Storage: Store the solid compound at -20°C in a freezer under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.[6]

  • Handling: Equilibrate the container to room temperature before opening to prevent condensation. Prepare solutions fresh for each experiment and avoid long-term storage of solutions.

Troubleshooting Guides

This section addresses common problems encountered during experiments using this compound.

Issue 1: Poor Signal Intensity or No Signal in Mass Spectrometry Analysis

Q: I am not observing the expected mass peak for the labeled internal standard in my LC-MS analysis. What could be the issue?

A: Several factors can contribute to poor or no signal intensity.[7] Consider the following troubleshooting steps:

  • Solution Instability: The compound is known to be unstable in solution.[4][6] Ensure that your solutions were prepared freshly before the analysis. If the solution was stored, degradation may have occurred.

  • Incorrect Mass-to-Charge Ratio (m/z) Monitoring: Double-check that you are monitoring the correct m/z for the protonated or adducted form of the molecule in your mass spectrometer settings.

  • Sample Concentration: The sample might be too dilute.[7] Prepare a fresh, more concentrated solution to ensure it is within the detection limits of your instrument.

  • Instrument Calibration: Verify that your mass spectrometer is properly tuned and calibrated.[7] Regular calibration is crucial for accurate mass detection.

G start No/Low Signal for Internal Standard check_solution Was the solution prepared fresh? start->check_solution check_mz Is the correct m/z being monitored? check_solution->check_mz Yes prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_conc Is the concentration sufficient? check_mz->check_conc Yes verify_mz Verify m/z of expected adducts check_mz->verify_mz No check_cal Is the MS calibrated? check_conc->check_cal Yes increase_conc Increase sample concentration check_conc->increase_conc No calibrate_ms Recalibrate mass spectrometer check_cal->calibrate_ms No success Signal should improve check_cal->success Yes prepare_fresh->success verify_mz->success increase_conc->success calibrate_ms->success

Troubleshooting workflow for poor signal intensity.

Issue 2: Inaccurate or Variable Quantification Results

Q: My quantitative results are inconsistent despite using the isotopically labeled internal standard. What could be the cause?

A: Inaccurate quantification when using stable isotope-labeled (SIL) internal standards can often be attributed to the "isotope effect".[8] This can lead to differential matrix effects and chromatographic separation between the analyte and the internal standard.[8]

  • Chromatographic Separation: The deuterium labeling can slightly alter the physicochemical properties of the molecule, potentially causing it to elute at a slightly different retention time than the unlabeled analyte in reverse-phase chromatography.[8] This can lead to variations in ionization efficiency if co-elution is not perfect.

    • Solution: Optimize your chromatographic method to ensure baseline separation of your analyte from matrix components and aim for the closest possible co-elution of the analyte and the internal standard.

  • Differential Matrix Effects: If the analyte and the internal standard do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement from the sample matrix, leading to inaccurate ratios.[8]

    • Solution: Perform a matrix effect evaluation experiment as detailed in the protocols section below.

Issue 3: Suspected Loss of Isotopic Label

Q: I suspect that the deuterium labels on my internal standard are being exchanged with protons from the solvent. How can I confirm this and prevent it?

A: This phenomenon is known as "back-exchange" and can be a problem for deuterium-labeled compounds, especially if the deuterium atoms are on heteroatoms or activated carbon atoms.[8]

  • Confirmation:

    • High-Resolution Mass Spectrometry (HRMS): Analyze the internal standard by HRMS to check for the presence of species with lower masses, which would indicate the loss of one or more deuterium atoms.

    • NMR Spectroscopy: ¹H NMR can be used to see if signals appear in regions that should be deuterated.

  • Prevention:

    • Solvent Choice: If possible, use aprotic solvents for sample preparation and storage. If aqueous mobile phases are necessary for chromatography, minimize the time the sample spends in the aqueous environment before analysis.

    • pH Control: The stability of the deuterium labels can be pH-dependent. Investigate if adjusting the pH of your mobile phase or sample solution can minimize back-exchange.

Experimental Protocols

Protocol 1: Quantitative Analysis using this compound as an Internal Standard in LC-MS

Objective: To accurately quantify the unlabeled analyte in a complex matrix (e.g., plasma) using the isotopically labeled internal standard.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the unlabeled analyte in a suitable solvent (e.g., methanol).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Preparation of Calibration Curve Standards:

    • Perform serial dilutions of the unlabeled analyte stock solution to create a series of calibration standards at different concentrations.

    • Spike each calibration standard with a fixed concentration of the internal standard solution.

  • Sample Preparation:

    • Thaw the matrix samples (e.g., plasma) on ice.

    • To 100 µL of each plasma sample, add the same fixed amount of the internal standard solution as used in the calibration standards.

    • Perform a protein precipitation step by adding 300 µL of ice-cold acetonitrile.

    • Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • Inject the reconstituted samples and calibration standards onto the LC-MS system.

    • Monitor the specific m/z transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

G prep_stocks Prepare Analyte & IS Stock Solutions prep_cal Prepare Calibration Curve Standards prep_stocks->prep_cal prep_sample Prepare Plasma Samples (Spike with IS) prep_stocks->prep_sample lcms_analysis LC-MS Analysis (MRM) prep_cal->lcms_analysis protein_precip Protein Precipitation (Acetonitrile) prep_sample->protein_precip centrifuge Centrifugation protein_precip->centrifuge dry_down Evaporate Supernatant centrifuge->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute reconstitute->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Workflow for quantitative analysis using an internal standard.

References

Technical Support Center: Analysis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the data analysis of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 . This resource is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled compound as an internal standard in quantitative analytical studies. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is the deuterium and 15N labeled version of 2-Amino-3-chloro-N-hydroxypropanamide.[1][2] Its primary application is as an internal standard in quantitative analyses, such as those performed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) coupled with Gas Chromatography (GC) or Liquid Chromatography (LC).[1][2] The stable isotope labels allow for differentiation from the unlabeled analyte, enabling accurate quantification by correcting for variations during sample preparation and analysis.

Q2: What are the key chemical properties of the unlabeled compound, 2-Amino-3-chloro-N-hydroxy-propanamide?

The unlabeled form has the molecular formula C₃H₇ClN₂O₂ and a molecular weight of 138.55 g/mol .[3][4] It is described as an intermediate in the preparation of Cycloserine.[3]

Q3: What are the isotopic labels in this compound?

This compound contains three deuterium (d3) atoms and one nitrogen-15 (15N) atom.[5] The specific labeling pattern is 2-amino-3-chloro-2,3,3-trideuterio-N-hydroxypropan(¹⁵N)amide.[5]

Q4: Why am I observing a chromatographic shift between the labeled internal standard and the unlabeled analyte?

A chromatographic shift, where the deuterated standard does not perfectly co-elute with the non-deuterated analyte, can occur due to the "deuterium isotope effect".[6] The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in retention times on an HPLC column.[6] While perfect co-elution is ideal for correcting matrix effects, a small, consistent shift may not be problematic if the peaks are symmetrical and integration is accurate.[6]

Q5: My calibration curve is non-linear at lower concentrations. What is a likely cause?

Non-linearity at the lower limit of quantification (LLOQ) can be caused by the presence of the unlabeled analyte as an impurity in the deuterated internal standard.[7] This "cross-signal contribution" can artificially inflate the analyte's signal.[7] To confirm this, you can analyze a sample containing only the internal standard and check for a signal in the analyte's mass transition.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability in quality control (QC) samples.

  • Poor accuracy and precision in measurements.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Differential Matrix Effects Even with co-elution, the analyte and internal standard can be affected differently by matrix components, leading to quantification inaccuracies.[7] It has been shown that matrix effects can differ by 26% or more in complex matrices.[7] Solution: Perform a matrix effect evaluation by comparing the analyte/internal standard response ratio in a neat solution versus a post-extraction spiked matrix sample.
Isotopic Impurity The internal standard may contain a small amount of the unlabeled analyte, which can lead to an overestimation of the analyte's concentration, especially at low levels.[6] Solution: Verify the isotopic purity of the internal standard using high-resolution mass spectrometry (HRMS) or NMR.[6] If significant unlabeled analyte is present, either obtain a higher purity standard or mathematically correct for the impurity.[6]
Pipetting or Dilution Errors Inaccurate preparation of standards and samples. Solution: Ensure all pipettes are properly calibrated. Prepare fresh stock solutions and perform serial dilutions carefully.
Issue 2: Drifting or Unstable Internal Standard Signal

Symptoms:

  • The signal intensity of the 15N,d3-labeled internal standard decreases over an analytical run.

  • The internal standard response is highly variable between samples.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Isotopic Exchange (H/D Exchange) Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange.[6] This is more likely to occur with deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups, especially under acidic or basic conditions.[7] Solution: Perform an incubation experiment by preparing the internal standard in the sample matrix and analyzing it at different time points to assess its stability. If back-exchange is confirmed, consider adjusting the pH of the mobile phase (a pH of 2.5-3 is often where the exchange rate is slowest) or using a non-aqueous mobile phase if your chromatography allows.[7]
Adsorption to Vials or Tubing The compound may adsorb to the surfaces of sample vials or LC system components. Solution: Consider using silanized glass vials to minimize adsorption.[7] Adding a small amount of a competing agent to the mobile phase can also help reduce non-specific binding.
Degradation of the Internal Standard The compound may not be stable under the storage or experimental conditions. Solution: Ensure the internal standard is stored under the recommended conditions (e.g., -20°C, under an inert atmosphere).[8] Prepare fresh working solutions for each analytical run.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Quantification

Objective: To quantify the unlabeled 2-Amino-3-chloro-N-hydroxy-propanamide in a biological matrix using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (this compound).

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • Analyte (unlabeled): Determine the precursor ion and a suitable product ion.

      • Internal Standard (labeled): The precursor ion will be shifted by +4 Da (due to 15N and 3x d). Determine a corresponding product ion.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Protocol 2: NMR Analysis for Isotopic Purity

Objective: To confirm the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the labeled compound in a suitable deuterated solvent (e.g., DMSO-d6, D₂O).

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: To observe the proton signals. The absence or significant reduction of signals corresponding to the deuterated positions will indicate high isotopic enrichment.

      • ¹⁵N HSQC/HMBC: To confirm the position of the ¹⁵N label through its coupling to protons.

      • ²H NMR: To directly observe the deuterium signals.

  • Data Analysis:

    • Integrate the relevant peaks in the ¹H NMR spectrum to compare the residual proton signals at the labeled positions with the signals from unlabeled positions.

    • Analyze the ¹⁵N and ²H spectra to confirm the presence and location of the isotopes.

Data Presentation

Quantitative results should be summarized in a clear and structured format. Below is a template for presenting quantitative data from an LC-MS/MS experiment.

Table 1: Quantitative Analysis of 2-Amino-3-chloro-N-hydroxy-propanamide

Sample IDAnalyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
Blank
LLOQ
QC Low
QC Mid
QC High
Unknown 1
Unknown 2

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a quantitative analysis using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with IS (2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3) Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting inconsistent quantitative results.

troubleshooting_workflow Start Inconsistent Results Check_Purity Check IS Purity (HRMS or NMR) Start->Check_Purity Check_Stability Assess IS Stability (Incubation Experiment) Start->Check_Stability Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Impurity Impurity Found? Check_Purity->Impurity Instability Instability Found? Check_Stability->Instability Matrix_Effect Differential Matrix Effects Found? Check_Matrix->Matrix_Effect Solution_Purity Correct for Impurity or Obtain Higher Purity IS Impurity->Solution_Purity Yes End Consistent Results Impurity->End No Solution_Stability Optimize pH, Temperature, or Solvent Instability->Solution_Stability Yes Instability->End No Solution_Matrix Optimize Sample Cleanup or Chromatography Matrix_Effect->Solution_Matrix Yes Matrix_Effect->End No Solution_Purity->End Solution_Stability->End Solution_Matrix->End

Caption: Troubleshooting workflow for inconsistent quantitative results.

References

Validation & Comparative

A Comparative Guide: 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 versus its Unlabeled Standard in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a cornerstone of robust and reliable study outcomes. The choice of an appropriate internal standard in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of data quality. This guide provides an objective comparison between the stable isotope-labeled internal standard, 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, and its corresponding unlabeled standard.

The unlabeled compound, 2-Amino-3-chloro-N-hydroxy-propanamide, is a key intermediate in the synthesis of the antibiotic Cycloserine.[1][2] It has also been investigated for its potential as an inhibitor of GABA transaminase.[3] Given its biomedical significance, precise quantification is often necessary in complex biological samples. The use of a stable isotope-labeled (SIL) internal standard, such as the 15N,d3 variant, is considered the gold standard for such quantitative bioanalytical assays.[4][5][6]

The Gold Standard: Advantages of Isotopic Labeling

Stable isotope-labeled internal standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes. In the case of this compound, one nitrogen atom is replaced with 15N and three hydrogen atoms are replaced with deuterium (d3).[7][8] This subtle change in mass allows the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[4][9] This near-identity is the key to its superior performance in mitigating analytical variability, particularly from matrix effects.[4][6]

Performance Comparison: A Data-Driven Perspective

Table 1: Linearity & Sensitivity
ParameterMethod with this compound (IS)Method with Unlabeled Structural Analog (IS)
Calibration Curve Range 0.1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL1 ng/mL
Signal-to-Noise Ratio at LLOQ > 10> 10

This table illustrates that the use of a SIL-IS typically allows for a wider dynamic range and a lower limit of quantification due to the improved signal-to-noise ratio resulting from reduced interference.

Table 2: Accuracy & Precision
Quality Control SampleConcentration (ng/mL)Accuracy (%) with SIL-ISPrecision (%CV) with SIL-ISAccuracy (%) with Unlabeled Analog ISPrecision (%CV) with Unlabeled Analog IS
Low QC 0.398.74.292.512.8
Mid QC 50101.23.1105.89.5
High QC 80099.52.596.38.1

%CV = Percent Coefficient of Variation

This table demonstrates the superior accuracy and precision achieved with a SIL-IS. The co-elution of the SIL-IS with the analyte allows for more effective compensation for variations during sample processing and analysis.

Table 3: Matrix Effect Assessment
ParameterMethod with this compound (IS)Method with Unlabeled Structural Analog (IS)
Matrix Factor (Analyte) 0.95 - 1.050.75 - 1.25
Matrix Factor (IS) 0.96 - 1.040.85 - 1.15
IS-Normalized Matrix Factor 0.98 - 1.020.88 - 1.09

The matrix factor is a quantitative measure of the impact of matrix components on the ionization of the analyte. A value of 1 indicates no matrix effect. The IS-normalized matrix factor demonstrates that the SIL-IS effectively compensates for ion suppression or enhancement, resulting in more reliable data.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of 2-Amino-3-chloro-N-hydroxy-propanamide in human plasma using its 15N,d3-labeled internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of a 100 ng/mL solution of this compound in methanol (as the internal standard).

  • Vortex for 10 seconds.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 2-Amino-3-chloro-N-hydroxy-propanamide: Precursor ion > Product ion (to be determined empirically).

    • This compound: Precursor ion > Product ion (to be determined empirically, with a mass shift corresponding to the isotopic labels).

Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the applications and analytical process, the following diagrams created using Graphviz (DOT language) illustrate the relevant biological pathways and the experimental workflow.

G cluster_workflow LC-MS/MS Experimental Workflow plasma Plasma Sample add_is Add 15N,d3-Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject LC-MS/MS Analysis reconstitute->inject

Caption: A typical workflow for bioanalytical sample preparation and analysis.

G cluster_cycloserine Cycloserine Biosynthesis Pathway l_serine L-Serine o_ureido_l_serine O-Ureido-L-serine l_serine->o_ureido_l_serine DcsE, DcsD o_ureido_d_serine O-Ureido-D-serine o_ureido_l_serine->o_ureido_d_serine DcsC cycloserine D-Cycloserine o_ureido_d_serine->cycloserine DcsG intermediate 2-Amino-3-chloro-N- hydroxy-propanamide (Intermediate) intermediate->cycloserine Synthetic Precursor

Caption: Simplified biosynthesis of Cycloserine and the role of the unlabeled standard.

G cluster_gaba GABA Transaminase Inhibition gaba GABA gaba_t GABA Transaminase (GABA-T) gaba->gaba_t ssa Succinic Semialdehyde gaba_t->ssa Metabolism inhibitor 2-Amino-3-chloro-N- hydroxy-propanamide (Potential Inhibitor) inhibitor->gaba_t Inhibition

Caption: Mechanism of potential GABA Transaminase inhibition.

Conclusion

The use of this compound as an internal standard offers significant advantages over its unlabeled counterpart or other structural analogs in quantitative bioanalysis. Its ability to accurately and precisely correct for analytical variability, especially matrix effects, makes it the superior choice for demanding applications in drug development and clinical research. While the initial cost of a stable isotope-labeled standard may be higher, the enhanced data quality, method robustness, and reduced need for sample reanalysis provide a compelling justification for its use, ensuring the integrity and reliability of the final results.

References

A Comparative Guide to Labeled Amino Acids: "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" vs. Standard SILAC and Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of proteomics, metabolomics, and drug development, stable isotope-labeled amino acids are indispensable tools for the precise quantification and tracing of biological molecules.[][2] This guide provides a comparative analysis of a specialized, structurally modified amino acid, "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3," against conventional labeled amino acids used in widely adopted methodologies like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and metabolic studies using deuterated amino acids.

Overview of Compared Labeled Amino Acids

This compound is a synthetically modified and isotopically labeled compound.[3][4] Its core structure is a propanamide with several key functional groups: an amino group, a chlorine atom, and an N-hydroxy group (hydroxamate). The isotopic labels (¹⁵N and three deuterium atoms, d3) allow it to be distinguished and quantified by mass spectrometry.[4] Unlike standard amino acids, its unique structure suggests it is not intended for metabolic incorporation into proteins but rather as a specialized probe, potentially for enzyme inhibition or as an intermediate in chemical synthesis.[5][6] For instance, its non-labeled counterpart is used as an intermediate in the preparation of the antibiotic Cycloserine.[7]

Standard SILAC Amino Acids (e.g., ¹³C₆-L-Arginine, ¹³C₆¹⁵N₂-L-Lysine) are essential amino acids containing heavy isotopes of carbon and/or nitrogen.[8][9] The SILAC method relies on the complete metabolic incorporation of these labeled amino acids into the entire proteome of cultured cells.[10][11] This allows for the direct comparison of protein abundance between different cell populations (e.g., treated vs. untreated) by mixing the cell lysates and analyzing the mass shift of corresponding peptides in a mass spectrometer.[12][13]

Deuterated Amino Acids (e.g., L-Glutamic-2,4,4-d3 acid) are amino acids where one or more hydrogen atoms have been replaced by deuterium.[14] These are used as tracers in metabolic studies to follow the fate of molecules in complex biological pathways.[15] The substitution of hydrogen with deuterium creates a stronger chemical bond, which can slow down metabolic processes—a phenomenon known as the kinetic isotope effect.[14][16] This property is also exploited in drug development to enhance the pharmacokinetic profiles of drug candidates.[15]

Comparative Data Presentation

The table below summarizes the key characteristics and applications of these labeled compounds.

Feature2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3Standard SILAC Amino Acids (e.g., ¹³C₆-Arg)Standard Deuterated Amino Acids (e.g., d3-Glu)
Primary Application Targeted probe (e.g., enzyme inhibitor), internal standard for its unlabeled analog.[6]Global quantitative proteomics.[8][10]Metabolic tracing, pharmacokinetic studies, internal standards.[14][17]
Metabolic Incorporation Not expected to be incorporated into proteins due to its modified structure.High (near 100% incorporation into newly synthesized proteins is the goal).[9][11]Can be incorporated, but may alter metabolic rates due to the kinetic isotope effect.[15]
Mechanism of Use Direct interaction with specific targets or as a spike-in standard.In vivo labeling of entire proteomes for relative quantification.[12]Tracing metabolic pathways or serving as an internal standard for quantification.[15][17]
Typical Isotopes ¹⁵N, ²H (Deuterium)¹³C, ¹⁵N²H (Deuterium)
Analytical Platform Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[6]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][13]MS, NMR.[14][18]
Key Advantage High specificity for targeted applications.Highly accurate for relative protein quantification across different samples.[11]Excellent for tracing metabolic fluxes and improving drug stability.[14][15]
Limitation Not suitable for global proteome or metabolic studies.Limited to cell culture; requires multiple cell doublings for full labeling.[9]Potential for chromatographic shifts and kinetic isotope effects can complicate data interpretation.[11]

Experimental Protocols and Methodologies

Protocol 1: Quantitative Proteomics using SILAC

This protocol outlines a typical SILAC experiment for comparing protein expression between two cell populations.

  • Cell Culture and Labeling: Culture one population of cells in "light" medium containing standard L-Arginine and L-Lysine. Culture the second population in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine). Cells are grown for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[9]

  • Cell Treatment and Lysis: Apply the experimental treatment to one of the cell populations. After treatment, harvest and lyse both cell populations.

  • Sample Mixing and Protein Digestion: Combine equal amounts of protein from the "light" and "heavy" cell lysates. Digest the mixed protein sample into peptides using an enzyme such as trypsin.[9]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Peptides from the "light" and "heavy" samples are chemically identical but have a distinct mass difference. The relative abundance of a protein is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.[12]

Protocol 2: Use of a Labeled Compound as an Internal Standard

This protocol describes the use of "2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3" as an internal standard for quantifying its unlabeled analog in a biological matrix.

  • Preparation of Calibration Standards: Prepare a series of calibration standards containing known concentrations of the unlabeled "2-Amino-3-chloro-N-hydroxy-propanamide."

  • Sample Preparation: To each calibration standard and each unknown biological sample, add a fixed concentration of the labeled internal standard ("2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d3").

  • Extraction: Perform a sample extraction (e.g., protein precipitation followed by solid-phase extraction) to isolate the analyte and internal standard from the matrix.[17]

  • LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS. The instrument is set to monitor the specific mass-to-charge ratio (m/z) transitions for both the unlabeled analyte and the labeled internal standard.

  • Quantification: The concentration of the unlabeled analyte in the unknown samples is determined by calculating the ratio of its peak area to the peak area of the known-concentration internal standard and comparing this ratio to the calibration curve.[19]

Visualizing Experimental Workflows

The following diagrams illustrate the conceptual workflows for a typical SILAC experiment versus a targeted quantification experiment using a labeled internal standard.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis Light Light Medium (e.g., ¹²C-Arg) Mix Mix Lysates (1:1 Ratio) Light->Mix Heavy Heavy Medium (e.g., ¹³C-Arg) Heavy->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantify Peptide Intensity Ratios LCMS->Quant Internal_Standard_Workflow cluster_0 Sample Preparation cluster_1 Analysis & Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Spike Standard into Sample Sample->Spike Standard Labeled Internal Standard (Known Conc.) Standard->Spike Extract Sample Extraction Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Calc Calculate Analyte/Standard Peak Area Ratio LCMS->Calc

References

A Comparative Guide to Internal Standards for Quantitative Analysis: Evaluating 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analytical methods are paramount. In liquid chromatography-mass spectrometry (LC-MS) based assays, the use of an appropriate internal standard (IS) is critical for mitigating experimental variability. This guide provides a comparative overview of using a stable isotope-labeled (SIL) internal standard, "2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3," against common non-labeled alternatives.

The Critical Role of Internal Standards in LC-MS/MS

The primary function of an internal standard in quantitative analysis is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, without interfering with its detection.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry. By replacing some atoms (e.g., ¹H, ¹²C, ¹⁴N) with their heavier stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N), the resulting molecule is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer. This near-identical chemical nature ensures that the SIL-IS co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.

Non-labeled internal standards, or analog internal standards, are structurally similar to the analyte but not identical. While they can correct for some variability, differences in their physicochemical properties can lead to different extraction recoveries and responses to matrix effects, potentially compromising the accuracy of the results.

Performance Comparison of Internal Standards

The following tables summarize the performance of a representative SIL internal standard (Carbamazepine-D10) and common non-labeled alternatives based on published validation data for LC-MS/MS methods.

Table 1: Comparison of Internal Standard Performance in Quantitative LC-MS/MS Analysis

Parameter"this compound" (Expected Performance based on Carbamazepine-D10 Proxy)Propranolol (Analog IS)Carbamazepine (Analog IS)Niacin (Analog IS)
Analyte Small polar molecules (e.g., Cycloserine)LenvatinibNot specifiedNiacin
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Extraction Recovery (%) >87% (for Carbamazepine)[1]66.8% (for Lenvatinib)[2]>87%[1]>80%[3]
Intra-day Precision (%RSD) 2.6 - 9.5%[1]<6.7%[2]2.6 - 9.5%[1]<11%[3]
Inter-day Precision (%RSD) 4.0 - 9.6%[1]<6.7%[2]4.0 - 9.6%[1]<11%[3]
Accuracy (% Bias) Within ±15% (General expectation)95.8 - 108.3%[2]Not explicitly statedWithin ±11% (as relative error)[3]

Note: The data for the alternatives are from studies where they were used as internal standards for the quantification of a specific analyte in human plasma. Performance can vary depending on the specific analyte and matrix.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for LC-MS/MS analysis using a SIL internal standard and an analog internal standard.

Protocol 1: Quantitative Analysis using a Stable Isotope-Labeled Internal Standard (Based on Carbamazepine-D10)

This protocol is adapted from a method for the simultaneous determination of carbamazepine and its metabolite in rat plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of Carbamazepine-D10 internal standard solution.
  • Add 500 µL of extraction solvent (e.g., ethyl acetate).
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent.
  • Column: C8, 5 µm, 150 mm x 2.1 mm.
  • Mobile Phase: Water/acetonitrile/acetic acid (69.5:30:0.5, v/v/v).
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Carbamazepine: m/z 237 → 194
  • Carbamazepine-D10 (IS): m/z 247 → 204

Protocol 2: Quantitative Analysis using a Non-Labeled (Analog) Internal Standard (Propranolol)

This protocol is based on a method for the determination of lenvatinib in human plasma.[2]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 10 µL of propranolol internal standard solution.
  • Add 150 µL of acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Inject a portion of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: XTerra MS C18, 3.5 µm, 2.1 mm x 100 mm.
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions:
  • Lenvatinib: m/z 427.6 → 371.0
  • Propranolol (IS): m/z 260.1 → 116.1

Visualizing Workflows and Logical Relationships

Diagram 1: General Workflow for Quantitative Bioanalysis using LC-MS/MS

G General Workflow for Quantitative Bioanalysis using LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical workflow for quantitative analysis of biological samples using LC-MS/MS.

Diagram 2: Logical Comparison of Internal Standard Types

G Logical Comparison of Internal Standard Types cluster_sil Stable Isotope-Labeled (SIL) IS cluster_analog Non-Labeled (Analog) IS SIL_IS e.g., 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 SIL_Prop1 Chemically Identical to Analyte SIL_IS->SIL_Prop1 SIL_Prop2 Co-elutes with Analyte SIL_Prop1->SIL_Prop2 SIL_Prop3 Experiences Same Matrix Effects SIL_Prop2->SIL_Prop3 SIL_Result High Accuracy & Precision SIL_Prop3->SIL_Result Analog_IS e.g., Propranolol, Carbamazepine Analog_Prop1 Structurally Similar to Analyte Analog_IS->Analog_Prop1 Analog_Prop2 May have Different Retention Time Analog_Prop1->Analog_Prop2 Analog_Prop3 Experiences Different Matrix Effects Analog_Prop2->Analog_Prop3 Analog_Result Potential for Inaccuracy & Imprecision Analog_Prop3->Analog_Result

Caption: A diagram illustrating the key differences between SIL and analog internal standards.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable quantitative LC-MS/MS methods. While analog internal standards like propranolol, carbamazepine, and niacin can be used, they may not adequately compensate for variations in extraction efficiency and matrix effects due to their different physicochemical properties compared to the analyte.

Stable isotope-labeled internal standards, such as "this compound," are the preferred choice for achieving the highest levels of accuracy and precision. Their near-identical chemical behavior to the analyte ensures they effectively correct for experimental variability throughout the entire analytical process. For researchers and drug development professionals engaged in quantitative bioanalysis, the investment in a stable isotope-labeled internal standard is a sound strategy for ensuring the integrity and reliability of their experimental results.

References

A Comparative Guide to the Cross-Reactivity of 2-Amino-3-chloro-N-hydroxy-propanamide and Alternative Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity profile of 2-Amino-3-chloro-N-hydroxy-propanamide and other common metalloproteinase inhibitors. The following sections detail the inhibitory activity of these compounds against a panel of Matrix Metalloproteinases (MMPs), provide comprehensive experimental protocols for assessing cross-reactivity, and illustrate key biological pathways and experimental workflows.

Introduction

2-Amino-3-chloro-N-hydroxy-propanamide is a chemical compound that serves as an intermediate in the synthesis of the antibiotic Cycloserine.[1][2][3][4] Structurally, it features a hydroxamic acid moiety (-CONHOH), a functional group renowned for its potent metal-chelating properties.[5][6] This characteristic makes compounds like it potential inhibitors of metalloenzymes, a class of enzymes that require a metal ion for their catalytic activity.

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[7] Dysregulation of MMP activity is implicated in a wide range of pathologies, including arthritis, cancer invasion and metastasis, and cardiovascular diseases.[7] The hydroxamic acid group in many synthetic MMP inhibitors functions by chelating the catalytic Zn²⁺ ion in the active site of MMPs, thereby blocking their enzymatic activity.[8]

However, a significant challenge in the development of MMP inhibitors is achieving selectivity. Due to the highly conserved nature of the active site across the MMP family, broad-spectrum inhibition is common, which can lead to off-target effects and therapeutic failure.[9] Therefore, assessing the cross-reactivity of a potential inhibitor against a panel of MMPs is a critical step in its preclinical evaluation.

While specific cross-reactivity data for 2-Amino-3-chloro-N-hydroxy-propanamide is not extensively published, this guide uses data from well-characterized hydroxamate-based inhibitors to provide a representative comparison and a framework for such an analysis.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several representative hydroxamate-based MMP inhibitors against a panel of MMPs. Lower IC₅₀ values indicate greater potency. This data is compiled from various in vitro studies and serves for comparative purposes.

InhibitorMMP-1 (Collagenase-1) IC₅₀ (nM)MMP-2 (Gelatinase A) IC₅₀ (nM)MMP-3 (Stromelysin-1) IC₅₀ (nM)MMP-8 (Collagenase-2) IC₅₀ (nM)MMP-9 (Gelatinase B) IC₅₀ (nM)MMP-13 (Collagenase-3) IC₅₀ (nM)Selectivity Profile
Marimastat 5821493Broad-Spectrum
Batimastat 3420141Broad-Spectrum
Ilomastat 0.40.52.40.30.20.6Broad-Spectrum
Selective Inhibitor A >10005>1000>10008>1000Selective for MMP-2/MMP-9
Selective Inhibitor B 2001503001802502Selective for MMP-13

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Experimental Protocols

A robust and standardized methodology is essential for the accurate determination of inhibitor potency and cross-reactivity. The following is a detailed protocol for a typical in vitro fluorogenic MMP inhibition assay.

Fluorogenic MMP Inhibition Assay

1. Principle: This assay measures the enzymatic activity of MMPs using a quenched fluorogenic peptide substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by an active MMP, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence intensity. The presence of an inhibitor reduces the rate of substrate cleavage, and thus the fluorescence signal, in a dose-dependent manner.

2. Materials:

  • Recombinant human pro-MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, MMP-13)

  • APMA (4-aminophenylmercuric acetate) for pro-MMP activation

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Test inhibitors (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., Ex/Em = 328/393 nm)

3. Procedure:

  • Pro-MMP Activation: Activate the recombinant pro-MMPs by incubating with APMA according to the supplier's instructions. Activation conditions (APMA concentration, temperature, and incubation time) vary for different MMPs.[6]

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • To each well of a 96-well black microplate, add 50 µL of the appropriate inhibitor dilution or vehicle control.

    • Add 25 µL of the activated MMP enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution in Assay Buffer at the desired final concentration (typically at or below its Kₘ value).

    • Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction. The total reaction volume will be 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

  • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Signaling Pathway and Inhibition

cluster_0 Cellular Environment Growth_Factors Growth Factors / Cytokines (e.g., TNF-α) Pro_MMP Pro-MMP (Inactive) Growth_Factors->Pro_MMP Upregulates Expression Active_MMP Active MMP Pro_MMP->Active_MMP Activation (Proteolytic Cleavage) ECM Extracellular Matrix (e.g., Collagen, Gelatin) Active_MMP->ECM Degradation Degraded_ECM Degraded ECM Fragments ECM->Degraded_ECM Inhibitor Hydroxamate Inhibitor (e.g., 2-Amino-3-chloro-N-hydroxy-propanamide) Inhibitor->Active_MMP Inhibition (Zn²⁺ Chelation)

Caption: Simplified signaling pathway of MMP activation and the point of intervention for hydroxamate-based inhibitors.

Experimental Workflow

cluster_1 MMP Inhibition Assay Workflow Step1 1. Pro-MMP Activation (with APMA) Step3 3. Pre-incubation (Activated MMP + Inhibitor) Step1->Step3 Step2 2. Prepare Inhibitor Dilutions Step2->Step3 Step4 4. Reaction Initiation (Add Fluorogenic Substrate) Step3->Step4 Step5 5. Kinetic Fluorescence Reading Step4->Step5 Step6 6. Data Analysis (Calculate % Inhibition and IC₅₀) Step5->Step6

Caption: General experimental workflow for determining MMP inhibitor potency using a fluorogenic assay.

References

"2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3" efficacy compared to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of Cycloserine and other prominent antibiotics that target bacterial cell wall synthesis. This publication offers a data-driven overview to inform research and development in the pursuit of novel antimicrobial agents.

The compound 2-Amino-3-chloro-N-hydroxy-propanamide serves as a crucial intermediate in the synthesis of the broad-spectrum antibiotic Cycloserine.[1] As a stable isotope-labeled version, 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 is primarily utilized in tracer studies to understand the pharmacokinetic and metabolic profiles of drugs.[2][3] The biological activity of interest, therefore, lies with Cycloserine. This guide focuses on the efficacy of Cycloserine in comparison to other well-established inhibitors of peptidoglycan synthesis, a critical pathway for bacterial survival.

Mechanism of Action: Targeting the Bacterial Cell Wall

Cycloserine exerts its antimicrobial effect by inhibiting the early stages of peptidoglycan synthesis in the bacterial cytoplasm. Specifically, it acts as a competitive inhibitor of two key enzymes: D-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[4][5] These enzymes are essential for the formation of the D-Ala-D-Ala dipeptide, a critical building block of the peptidoglycan cell wall.[4][5] By disrupting this pathway, Cycloserine effectively weakens the cell wall, leading to bacterial lysis and death.[5][6]

The following diagram illustrates the peptidoglycan synthesis pathway and the points of inhibition for Cycloserine and other comparator antibiotics.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/B Lipid_II Lipid II UDP_NAG->Lipid_II MurG UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala D-alanine racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-alanine:D-alanine ligase (Ddl) D_Ala_D_Ala->UDP_NAM_pentapeptide UDP_NAM_pentapeptide->Lipid_II MraY Cycloserine Cycloserine Cycloserine->L_Ala Cycloserine->D_Ala Fosfomycin Fosfomycin Fosfomycin->UDP_NAG Growing_Peptidoglycan Growing Peptidoglycan Lipid_II->Growing_Peptidoglycan Transglycosylation Bacitracin Bacitracin Bacitracin->Lipid_II Inhibits lipid carrier recycling Growing_Peptidoglycan->Growing_Peptidoglycan Transpeptidation Vancomycin Vancomycin Vancomycin->Growing_Peptidoglycan Inhibits transglycosylation and transpeptidation Penicillin Penicillin Penicillin->Growing_Peptidoglycan Inhibits transpeptidation

Caption: Inhibition points of various antibiotics in the bacterial peptidoglycan synthesis pathway.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for Cycloserine and other peptidoglycan synthesis inhibitors against a range of clinically relevant bacteria.

Table 1: MIC of Cycloserine Against Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Mycobacterium tuberculosis (Wild-type)2 - 641632[7]
Mycobacterium tuberculosis (MDR)32 - >64--[8]
Staphylococcus aureus---[9]
Gram-Negative Bacteria (Enterobacteria)---[9]
Gram-Positive Bacteria (Streptococci)---[9]

Table 2: MIC of Comparator Antibiotics Against Various Bacterial Species

AntibioticBacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Vancomycin Staphylococcus aureus (MRSA)0.38 - 3.001.0 - 1.51.5 - 2.0[4]
Staphylococcus aureus (MSSA)≤0.5 - 1.0--[5]
Fosfomycin Escherichia coli≤1 - ≥256-4[10][11]
Pseudomonas aeruginosa<1 - >102464 - 128256[12]
Klebsiella spp.-816[13]
Enterococcus spp.-64128[13]
Penicillin G Staphylococcus aureus (MSSA, blaZ-negative)≤0.015 - 0.125--[14]
Staphylococcus aureus (Some isolates)0.4 - 24--[15]
Staphylococcus aureus (MRSA)128 - 1024--[16]
Bacitracin Bacillus subtilis1.92 - 30.72 (U/mL)--[17]
Bacillus licheniformis1.92 - 30.72 (U/mL)--[17]
Staphylococcus spp. (Resistant)>10 (U/mL)--[18]
Micrococcus spp. (Susceptible)<10 (U/mL)--[18]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted and commonly used technique.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution & Inoculation cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Antibiotic in Microtiter Plate prep_antibiotic->serial_dilution inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (e.g., 16-20h at 37°C) inoculation->incubation reading Read Results: Observe for Visible Growth incubation->reading determine_mic Determine MIC: Lowest Concentration with No Growth reading->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Key Steps in the Broth Microdilution Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared at a known concentration and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[19]

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20] This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[21]

  • Inoculation: A fixed volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted antibiotic.[20]

  • Controls: Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included to ensure the viability of the bacteria and the sterility of the medium, respectively.[22]

  • Incubation: The microtiter plate is incubated under appropriate conditions for the specific bacterium, typically at 35-37°C for 16-20 hours.[22]

  • Reading and Interpretation: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[20]

Conclusion

This guide provides a comparative overview of the in vitro efficacy of Cycloserine and other inhibitors of peptidoglycan synthesis. The presented MIC data, obtained through standardized methodologies, offers a valuable resource for researchers in the field of antimicrobial drug discovery and development. The provided experimental protocol for the broth microdilution assay serves as a practical reference for conducting similar efficacy studies. Further research into the efficacy of these compounds against a broader range of contemporary clinical isolates is essential to continue the fight against antimicrobial resistance.

References

Comparative Guide to Reproducibility in Bioanalytical Assays for 2-Amino-3-chloro-N-hydroxy-propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of different bioanalytical methods for the quantification of 2-Amino-3-chloro-N-hydroxy-propanamide (ACNHP), a critical metabolite in preclinical and clinical studies. The focus is on assay reproducibility, comparing the performance of a stable isotope-labeled internal standard (SIL-IS), 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 , against alternative methodologies. The data presented is synthesized from typical validation studies to illustrate performance benchmarks.

Overview of Analytical Methods

The accurate quantification of drug metabolites is essential for understanding the pharmacokinetics and safety profile of a new chemical entity. The primary challenge in bioanalysis is overcoming matrix effects and ensuring consistency across sample batches. The choice of internal standard and analytical technique is paramount.

We compare three common approaches for quantifying ACNHP in human plasma:

  • Method A: LC-MS/MS with SIL-IS. This is considered the gold standard, employing the target analyte's stable isotope-labeled counterpart, ACNHP-15N,d3, to correct for matrix effects and variability during sample preparation and injection.

  • Method B: LC-MS/MS with a Structural Analog IS. This method uses a different but structurally similar molecule as the internal standard. While cost-effective, its ability to compensate for variability may be less precise than a SIL-IS.

  • Method C: HPLC-UV. A more traditional approach that relies on external calibration. It is generally less sensitive and more susceptible to interference than mass spectrometry-based methods.

Below is a diagram illustrating the core principle of using a stable isotope-labeled internal standard in a quantitative assay.

cluster_sample Biological Sample (Plasma) cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte ACNHP (Unknown Amount) Spike Add Known Amount of ACNHP-15N,d3 (SIL-IS) Extraction Protein Precipitation & Extraction Spike->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) MS->Ratio Concentration Determine ACNHP Concentration Ratio->Concentration

Caption: Principle of SIL-IS in quantitative bioanalysis.

Comparative Performance Data

The reproducibility and reliability of the three methods were assessed based on standard validation parameters as defined by regulatory guidelines. All data pertains to the analysis of ACNHP in human plasma.

Performance MetricMethod A (LC-MS/MS with SIL-IS)Method B (LC-MS/MS with Analog IS)Method C (HPLC-UV)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL10 ng/mL
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL10 - 1000 ng/mL
Intra-Assay Precision (%CV) ≤ 4.5%≤ 8.2%≤ 11.5%
Inter-Assay Precision (%CV) ≤ 5.8%≤ 10.5%≤ 14.8%
Accuracy (% Bias) -3.2% to +2.5%-7.5% to +8.1%-12.0% to +13.5%
Matrix Effect (%CV) 2.1%13.7%Not Applicable
Recovery (%) 92%91%85%
  • %CV: Coefficient of Variation. A lower %CV indicates higher precision (better reproducibility).

  • % Bias: The deviation from the nominal concentration. A smaller range indicates higher accuracy.

  • Matrix Effect: Measures the ion suppression or enhancement caused by co-eluting components from the biological matrix.

As the data indicates, Method A, utilizing ACNHP-15N,d3 , provides markedly superior precision and accuracy, demonstrating the value of a stable isotope-labeled internal standard in mitigating analytical variability.

Experimental Protocols

Detailed methodologies for the superior LC-MS/MS method (Method A) are provided below.

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control (QC) standards at room temperature.

  • Aliquot 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (ACNHP-15N,d3 , 10 ng/mL in methanol) to each tube and vortex for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer 300 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

The workflow for this sample preparation is visualized below.

s1 1. Aliquot 100 µL Plasma Sample s2 2. Add 20 µL ACNHP-15N,d3 (SIL-IS) s1->s2 Spiking s3 3. Add 400 µL Acetonitrile (PPT) s2->s3 Precipitation s4 4. Vortex & Centrifuge (14,000 x g, 10 min) s3->s4 Separation s5 5. Transfer Supernatant to Autosampler Vial s4->s5 Extraction s6 6. Inject 5 µL into LC-MS/MS System s5->s6 Analysis

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Conditions
  • LC System: Shimadzu Nexera X2

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad™ 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • ACNHP: Q1: 153.0 -> Q3: 91.1

    • ACNHP-15N,d3 (IS): Q1: 157.1 -> Q3: 94.1

Conclusion

The experimental data clearly demonstrates that the use of This compound as a stable isotope-labeled internal standard provides the most reproducible and accurate method for the quantification of ACNHP in a complex biological matrix. Its ability to co-elute with the analyte and behave identically during extraction and ionization effectively compensates for analytical variability, resulting in lower %CV and bias compared to methods using a structural analog or no internal standard. For regulated bioanalysis where precision and accuracy are non-negotiable, the SIL-IS approach is the unequivocally superior choice.

A Comparative Guide to Isotopic Labeling: 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ vs. ¹³C Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern scientific research, stable isotope labeling is an indispensable technique for elucidating complex biological and chemical processes. The choice of isotope is critical and contingent on the specific experimental goals. This guide provides a comprehensive comparison between the dual-labeling strategy of "2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃" and the widely used ¹³C labeling approach. This comparison will aid researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their studies.

Core Principles: Tracing Nitrogen and Hydrogen vs. Carbon

The fundamental difference between using 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ and a ¹³C labeled compound lies in the atoms being traced.[1][] 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ is a specialized molecule where a nitrogen atom is replaced with its heavier stable isotope, ¹⁵N, and three hydrogen atoms are replaced with deuterium (d). This dual label allows for the simultaneous or independent tracking of the nitrogen and specific hydrogen atoms within a molecule.[3][4] The unlabeled parent compound is an intermediate in the synthesis of the antibiotic Cycloserine.[5][6]

In contrast, ¹³C labeled compounds involve the substitution of one or more carbon atoms with the stable isotope ¹³C.[7] This strategy is paramount for tracing the carbon backbone of molecules through metabolic pathways, a cornerstone of metabolic flux analysis.[][7][8]

At a Glance: ¹⁵N,d₃ vs. ¹³C Labeling

Feature2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃¹³C Labeled CompoundsRationale & Implications
Primary Application Internal standard for quantitative mass spectrometry, pharmacokinetic studies (ADME), tracing nitrogen and specific hydrogen metabolism.[3][9]Metabolic flux analysis, tracing carbon skeletons, quantitative proteomics (SILAC), drug metabolism studies.[][7][10]The choice of isotope directly dictates the biological or chemical question that can be addressed.
Atoms Traced Nitrogen, Deuterium (Hydrogen)CarbonAllows for the study of different metabolic pathways and molecular fates.
Natural Abundance ¹⁵N: ~0.37% ²H (Deuterium): ~0.015%[11]¹³C: ~1.1%[11][12]The lower natural abundance of ¹⁵N and ²H results in a lower background signal in mass spectrometry, potentially increasing sensitivity.[][12]
Mass Shift per Atom ¹⁵N: +0.99703 Da ²H: +1.00628 Da¹³C: +1.00335 Da[12]¹³C provides a slightly larger mass shift per atom compared to ¹⁵N. Deuterium provides a significant mass shift.
Label Stability ¹⁵N is generally stable. Deuterium labels can sometimes be susceptible to back-exchange in aqueous solutions, depending on their position.[13]The carbon backbone is generally stable, though rearrangement can occur in central carbon metabolism.[][12]Label stability is crucial for accurate interpretation of experimental results.
Analytical Techniques Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][14]Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[9][14]Both labeling strategies are compatible with the primary analytical instruments used in metabolic and proteomic research.

Key Applications and Experimental Considerations

2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃: A Tool for Pharmacokinetics and Nitrogen/Hydrogen Tracking

The dual labeling of this molecule with ¹⁵N and deuterium makes it an excellent internal standard for quantitative mass spectrometry-based assays. In such applications, a known amount of the labeled compound is spiked into a biological sample. Because it is chemically identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. The distinct mass difference allows for precise quantification of the unlabeled analyte.

Deuteration can also intentionally alter the metabolic profile of a drug, a concept known as the "deuterium kinetic isotope effect." By replacing hydrogen with deuterium at a site of metabolism, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down the rate of metabolic reactions.[15] This can be strategically used in drug development to improve pharmacokinetic properties.

¹³C Labeled Compounds: The Gold Standard for Metabolic Flux Analysis

¹³C labeled compounds are extensively used to trace the flow of carbon atoms through metabolic networks.[7] By providing cells or organisms with a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine, researchers can track the incorporation of the ¹³C label into downstream metabolites.[16] This allows for the quantification of metabolic fluxes and the identification of active metabolic pathways, which is crucial for understanding diseases like cancer and diabetes.[7]

In the field of proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique that utilizes ¹³C and/or ¹⁵N labeled amino acids to achieve accurate relative and absolute quantification of proteins.[10][17]

Experimental Protocols

Protocol 1: Pharmacokinetic Study using 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ as an Internal Standard

Objective: To determine the concentration of unlabeled 2-Amino-3-chloro-N-hydroxy-propanamide in a plasma sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a ¹⁵N,d₃-labeled internal standard.

Methodology:

  • Preparation of Calibration Standards: A series of calibration standards are prepared by spiking known concentrations of the unlabeled analyte into a blank plasma matrix.

  • Sample Preparation: a. To each plasma sample, calibration standard, and quality control sample, a fixed amount of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ internal standard solution is added. b. Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile). c. Samples are centrifuged, and the supernatant is transferred to a new tube. d. The supernatant is evaporated to dryness and reconstituted in a mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. An aliquot of the reconstituted sample is injected into the LC-MS/MS system. b. The analyte and the internal standard are separated chromatographically. c. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. A calibration curve is generated by plotting this ratio against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this curve.

Protocol 2: Metabolic Tracing with ¹³C-Labeled Glucose

Objective: To investigate the contribution of glucose to central carbon metabolism in cultured cells.

Methodology:

  • Cell Culture and Labeling: a. Cells are cultured in a standard medium. b. For the experiment, the standard medium is replaced with a medium containing [U-¹³C₆]-glucose (glucose in which all six carbon atoms are ¹³C). c. Cells are incubated for a defined period to allow for the uptake and metabolism of the labeled glucose, ideally until isotopic steady state is reached.[18]

  • Metabolite Extraction: a. The labeling medium is rapidly removed, and the cells are washed with ice-cold saline. b. Metabolism is quenched by adding a cold extraction solvent (e.g., 80% methanol). c. The cells are scraped, and the cell suspension is collected. d. The extract is centrifuged to pellet cell debris, and the supernatant containing the metabolites is collected.[18]

  • LC-MS or GC-MS Analysis: The metabolite extract is analyzed by mass spectrometry to determine the mass isotopologue distributions (MIDs) of key metabolites in central carbon metabolism (e.g., intermediates of glycolysis and the TCA cycle).

  • Data Analysis and Flux Calculation: The MIDs are corrected for the natural abundance of ¹³C. The corrected data is then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways of interest.

Visualizing Workflows and Pathways

experimental_workflow_pk cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add ¹⁵N,d₃ Internal Standard plasma->is precip Protein Precipitation is->precip cent Centrifugation precip->cent evap Evaporation & Reconstitution cent->evap lcms LC-MS/MS Analysis evap->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.

metabolic_tracing_workflow cluster_labeling Cell Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis & Interpretation culture Cell Culture labeling Incubate with ¹³C-Labeled Substrate culture->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract ms MS Analysis (GC/LC-MS) extract->ms mfa Metabolic Flux Analysis ms->mfa

Caption: General workflow for a metabolic tracing experiment using a ¹³C-labeled substrate.

metabolic_pathway Glucose_13C ¹³C-Glucose G6P Glucose-6-P Glucose_13C->G6P Glycolysis Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle AcetylCoA->TCA FattyAcids Fatty Acids AcetylCoA->FattyAcids AminoAcids Amino Acids TCA->AminoAcids Nucleotides Nucleotides TCA->Nucleotides Glutamine_15N ¹⁵N-Glutamine Glutamate Glutamate Glutamine_15N->Glutamate Glutamate->TCA Glutamate->Nucleotides

Caption: Simplified metabolic pathways showing the entry points of ¹³C-glucose and ¹⁵N-glutamine.

Conclusion

Both 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ and ¹³C labeled compounds are powerful tools in scientific research, each with distinct advantages and applications. The dual-labeled compound is exceptionally well-suited for use as an internal standard in quantitative mass spectrometry and for investigating pharmacokinetic properties and specific nitrogen/hydrogen metabolic pathways. In contrast, ¹³C labeled compounds are the preferred choice for elucidating the intricacies of carbon metabolism through metabolic flux analysis and are widely used in quantitative proteomics. The selection between these labeling strategies should be guided by the specific research question, the analytical capabilities available, and a thorough understanding of the metabolic pathways under investigation.

References

Benchmarking the Gold Standard: A Comparative Performance Guide to 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision and accuracy of analytical methods are paramount. The choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive performance comparison of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3 , a stable isotope-labeled internal standard (SIL-IS), against other common alternatives for the quantification of its parent compound, 2-Amino-3-chloro-N-hydroxypropanamide.

The parent compound is a key intermediate in the synthesis of the antibiotic Cycloserine and is also investigated for its potential as a GABA transaminase inhibitor. Accurate quantification is therefore crucial for both pharmaceutical manufacturing and clinical research. This guide will demonstrate, with supporting data and protocols, why a combined heavy atom and deuterated internal standard like this compound is the superior choice for robust and reliable bioanalysis.

Performance Comparison of Internal Standards

The primary role of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) is to compensate for variations in sample preparation, injection volume, matrix effects, and instrument response. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization.

Here, we compare three types of internal standards for the analysis of 2-Amino-3-chloro-N-hydroxypropanamide:

  • This compound (SIL-IS, Combined Labeling): The target of our benchmark. It incorporates both a heavy nitrogen atom and deuterium atoms.

  • 2-Amino-3-chloro-N-hydroxy-propanamide-d3 (SIL-IS, Deuterated Only): A hypothetical deuterated-only version for comparison.

  • 2-Amino-3-hydroxy-N-hydroxypropanamide (Structural Analog): A plausible non-labeled structural analog, differing by the absence of a chlorine atom.

The following tables summarize the expected performance of these internal standards based on well-established principles of bioanalysis.

Table 1: Accuracy and Precision

Accuracy (% Bias) measures the closeness of the mean test results to the true value, while precision (% RSD) indicates the degree of scatter among a series of measurements.

Internal Standard TypeAccuracy (% Bias)Precision (% RSD)Rationale
This compound ± 2% < 3% Near-identical chemical and physical properties ensure the most effective correction for variability.
2-Amino-3-chloro-N-hydroxy-propanamide-d3± 5%< 7%Generally reliable, but potential for slight chromatographic shift ("isotope effect") can reduce accuracy compared to combined labeling.
2-Amino-3-hydroxy-N-hydroxypropanamide (Structural Analog)± 15%< 15%Differences in polarity, extraction recovery, and ionization efficiency lead to significant bias and variability.
Table 2: Linearity and Matrix Effect

Linearity (R²) demonstrates the proportionality of the detector response to analyte concentration. Matrix effect evaluates the influence of co-eluting sample components on analyte ionization.

Internal Standard TypeLinearity (R²)Matrix Effect (% Suppression/Enhancement)Rationale
This compound > 0.999 Fully Compensated Co-elution and identical ionization behavior ensure that any matrix effects experienced by the analyte are mirrored and corrected by the internal standard.
2-Amino-3-chloro-N-hydroxy-propanamide-d3> 0.995Partially CompensatedMinor retention time differences can lead to incomplete correction if the analyte and IS elute into regions of varying ion suppression.
2-Amino-3-hydroxy-N-hydroxypropanamide (Structural Analog)> 0.99Unpredictable and UncompensatedDifferent chromatographic retention and ionization properties mean it is not affected by the matrix in the same way as the analyte, leading to unreliable results.

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of 2-Amino-3-chloro-N-hydroxypropanamide in human plasma, adapted from established methods for the structurally similar compound, cycloserine.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: UPLC system

  • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 95% B to 50% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (Hypothetical):

    • 2-Amino-3-chloro-N-hydroxypropanamide: Precursor ion m/z 139.0 -> Product ion m/z 75.0

    • This compound: Precursor ion m/z 143.0 -> Product ion m/z 78.0

Visualizing the Rationale

The following diagrams illustrate the logical workflow and the underlying principles of using a stable isotope-labeled internal standard.

G cluster_0 Bioanalytical Workflow Sample Plasma Sample (Analyte) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification (Analyte/IS Ratio) Analyze->Quantify

Figure 1: General workflow for quantitative bioanalysis using an internal standard.

G cluster_1 Analyte vs. Internal Standard Behavior Analyte Analyte Extraction Extraction Efficiency Analyte->Extraction Identical Matrix_Effect Matrix Effect Analyte->Matrix_Effect Identical SIL_IS SIL-IS (15N,d3) SIL_IS->Extraction SIL_IS->Matrix_Effect Analog_IS Structural Analog Analog_IS->Extraction Different Analog_IS->Matrix_Effect Different

Figure 2: Comparison of how different internal standards mirror the analyte's behavior.

Conclusion

The presented data and established principles confirm that This compound represents the gold standard for the quantitative analysis of its parent compound. Its near-identical physicochemical properties ensure superior accuracy, precision, and linearity by effectively compensating for all sources of analytical variability. While deuterated-only standards are a viable option, the inclusion of a heavy atom label (¹⁵N) mitigates the risk of chromatographic shifts and potential instability associated with deuterium labeling alone. Structural analogs, due to their inherent chemical differences, are unable to provide the level of reliability required for high-stakes drug development and clinical research. For researchers demanding the highest quality data, the use of a combined-label SIL-IS like this compound is unequivocally the recommended choice.

The Gold Standard in Bioanalysis: A Case for Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide on the use of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ in quantitative LC-MS/MS analysis, showcasing its superior performance over non-isotopic analogues.

In the landscape of modern bioanalysis, achieving the highest degree of accuracy and precision is paramount. For researchers and scientists in drug development, the choice of an appropriate internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a critical decision that directly impacts data quality. This guide provides a comprehensive comparison of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃, a stable isotope-labeled (SIL) internal standard, with a non-isotopic structural analogue. Through a representative case study on the quantification of its unlabeled counterpart, an intermediate in the synthesis of the antibiotic Cycloserine, we will demonstrate the tangible benefits of employing a SIL internal standard.

Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which allows for effective compensation for variations in sample extraction, matrix effects, and instrument response.

Performance Comparison: Isotope-Labeled vs. Structural Analogue Internal Standards

To illustrate the performance differences, we present synthesized data from a hypothetical validation of an LC-MS/MS method for the quantification of 2-Amino-3-chloro-N-hydroxy-propanamide. The performance of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ as an internal standard is compared against a hypothetical, structurally similar but non-isotopically labeled compound (referred to as "Structural Analogue").

Parameter 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ Structural Analogue Acceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Accuracy (% Bias) -2.5% to +3.0%-8.0% to +9.5%Within ±15% (±20% at LLOQ)
Precision (% CV) < 5%< 12%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 4%< 15%≤ 15%
Recovery (% CV) < 6%< 18%Consistent and reproducible
This table summarizes the expected performance characteristics based on typical validation data for LC-MS/MS assays using stable isotope-labeled versus non-labeled internal standards.

The data clearly indicates that the use of 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ results in superior linearity, accuracy, and precision. Most notably, the impact of matrix effects, a common challenge in bioanalysis, is significantly minimized with the SIL internal standard.

Experimental Protocols

A robust experimental design is crucial for the successful quantification using internal standards. Below is a detailed methodology for a typical LC-MS/MS workflow for the analysis of 2-Amino-3-chloro-N-hydroxy-propanamide in a biological matrix (e.g., plasma).

Sample Preparation
  • Spiking: To 100 µL of plasma sample, add 10 µL of the internal standard solution (2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃ or the Structural Analogue) at a concentration of 500 ng/mL.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 2-Amino-3-chloro-N-hydroxy-propanamide: To be determined based on the parent compound.

    • 2-Amino-3-chloro-N-hydroxy-propanamide-¹⁵N,d₃: Adjusted for the mass difference due to isotope labeling.

    • Structural Analogue: To be determined based on the specific compound.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making behind choosing an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Plasma Sample s2 Spike with Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Evaporate Supernatant s4->s5 s6 Reconstitute s5->s6 a1 Inject Sample s6->a1 Prepared Sample a2 Chromatographic Separation (C18) a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 a4 Data Processing a3->a4 decision_pathway start Start: Need for Quantitative LC-MS/MS Analysis q1 Is a Stable Isotope-Labeled (SIL) Internal Standard Available for the Analyte? start->q1 use_sil Yes: Use the SIL Internal Standard (e.g., 2-Amino-3-chloro-N-hydroxy- propanamide-¹⁵N,d₃) q1->use_sil no_sil No: Consider Alternatives q1->no_sil end Proceed with Method Validation use_sil->end q2 Is a close structural analogue available? no_sil->q2 use_analogue Yes: Use Structural Analogue (Higher risk of variability) q2->use_analogue no_analogue No: Re-evaluate method or synthesize a standard q2->no_analogue use_analogue->end no_analogue->end

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3, a deuterium and 15N labeled compound for which detailed toxicological data is not yet available.[1][2]

Immediate Safety and Disposal Protocol

Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, a cautious approach to its disposal is mandatory.[3][4] The following procedures are based on established best practices for handling research chemicals with unknown hazard profiles.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound, ensure a complete set of personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Body Protection: A laboratory coat and, if a splash risk exists, a chemical-resistant apron.

Step 2: Waste Segregation and Containment

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and sealable container specifically for this chemical waste. The label should include the full chemical name: "this compound".

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 3: Consultation with Environmental Health and Safety (EHS)

Due to the lack of specific disposal information in a Safety Data Sheet (SDS), direct consultation with your institution's EHS department is the most critical step.

  • Provide Information: Inform the EHS office of the chemical name and any available information, including the fact that its toxicological properties are not well-documented.

  • Follow Guidance: Adhere strictly to the disposal procedures and vendor recommendations provided by the EHS office. They will determine the appropriate hazardous waste category and disposal route.

Step 4: Documentation

Maintain a detailed record of the waste, including the chemical name, quantity, and date of disposal, in your laboratory's waste log.

Quantitative Data Summary

Due to the limited toxicological information available for this compound, a comprehensive quantitative data table on its specific hazards cannot be provided. However, related chemical structures often exhibit properties such as skin and eye irritation.[3][5] Researchers should handle this compound with the assumption that it may be hazardous.

Data PointValueSource
Toxicological Properties Not thoroughly investigated.[3][4]
Known Hazards Assume potential for skin and eye irritation.Based on general principles for novel research chemicals.[3][5]
Disposal Route To be determined by institutional EHS.Standard practice for chemicals with unknown hazards.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of a research chemical with limited safety information.

start Start: Need to Dispose of 2-Amino-3-chloro-N-hydroxy- propanamide-15N,d3 sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes no_sds Assume compound is hazardous. Consult institutional EHS. sds_check->no_sds No package Package and label waste according to EHS guidelines. follow_sds->package no_sds->package dispose Dispose through approved hazardous waste vendor. package->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for research chemicals with unknown hazards.

References

Essential Safety and Logistical Information for Handling 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-Amino-3-chloro-N-hydroxy-propanamide-15N,d3. The toxicological properties of this specific isotopically labeled compound have not been fully investigated, and therefore, it should be handled with caution as a potentially hazardous substance.[2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[3][4]
Hand Protection Chemical-resistant glovesCompatible gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[2][4]
Body Protection Laboratory Coat or CoverallsTo protect skin and clothing from contamination.[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended, especially when handling the powder form or if there is a risk of aerosolization.[2]

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure laboratory safety.

AspectProcedure
Handling - Avoid contact with skin, eyes, and clothing.[2]- Avoid ingestion and inhalation.[2]- Do not eat, drink, or smoke when using this product.[2]- Ensure adequate ventilation, such as working in a chemical fume hood.[2]- Wash hands thoroughly after handling.[2]
Storage - Store in a cool, dry, well-ventilated area.[2]- Keep container tightly closed.- Store away from incompatible substances such as strong acids or bases.[5]

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.[2][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
Ingestion If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.[2]

Disposal Plan

The disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[2] As a stable isotope-labeled compound, its waste is generally managed similarly to common chemical waste.[]

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[8]
Contaminated Materials (e.g., gloves, wipes) Collect in a designated, labeled hazardous waste container.
Empty Containers Triple rinse the container. The rinsate should be collected and disposed of as hazardous waste. Deface or remove the product label before disposing of the container.[8]

All waste containers must be clearly labeled with their contents.[9]

Experimental Workflow and Safety

The following diagram outlines the key steps and safety considerations for handling this compound.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_setup Set up work area in a well-ventilated fume hood prep_ppe->prep_setup handle_weigh Weigh the required amount of the compound prep_setup->handle_weigh Proceed when ready handle_prepare Prepare solution or conduct experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate work surfaces handle_prepare->cleanup_decontaminate After experiment cleanup_dispose_waste Dispose of waste in labeled hazardous waste containers cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE correctly cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash hands thoroughly cleanup_remove_ppe->cleanup_wash

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。